molecular formula C₇₉H₁₀₀N₁₆O₂₇ B612673 Gastrin I (1-14), human CAS No. 100940-57-6

Gastrin I (1-14), human

Número de catálogo: B612673
Número CAS: 100940-57-6
Peso molecular: 1705.73
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastrin I (1-14), human is 1-14 fragment of human gastrin I peptide. Gastrin I is an endogenous, gastrointestinal peptide hormone. Gastrin is the major hormonal regulator of gastric acid secretion.

Propiedades

IUPAC Name

4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJJBRDFCLLYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H100N16O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the amino acid sequence of Gastrin I (1-14), human?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the amino acid sequence, physicochemical properties, and biological context of human Gastrin I (1-14), a significant fragment of the gastrointestinal hormone gastrin. This document details the methodologies for its sequence determination and synthesis, and delineates its primary signaling pathway.

Amino Acid Sequence and Physicochemical Properties

Human Gastrin I (1-14) is a fourteen-amino-acid peptide fragment derived from Gastrin I. The N-terminus is characterized by a pyroglutamic acid ({Glp}), a post-translational modification of a glutamine residue.

Sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

One-Letter Code: {Glp}GPWLEEEEEAYGW

The following table summarizes key quantitative data for human Gastrin I (1-14).

ParameterValueReference
Molecular Weight 1704 g/mol [1]
Molecular Formula C79H100N16O27
CCK2 Receptor Binding Affinity (Ki) ~0.3–1 nM[2]
EC50 (Gastric Epithelial Cell Proliferation) 6.2 pM[3][4]
EC50 (Histamine Secretion) 0.014 nM[3][4]

Experimental Protocols

The determination of the amino acid sequence of peptides like Gastrin I historically relied on chemical methods, which are now complemented by mass spectrometry. Synthesis is typically achieved through solid-phase techniques.

Edman degradation is a foundational method for N-terminal sequencing of peptides.[5][6] It involves a stepwise process of labeling and cleaving the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[5]

Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

  • Conversion and Identification: The thiazolinone derivative is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid. This PTH-amino acid is then identified using chromatography, typically reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.

  • Iteration: The remaining peptide, now shortened by one residue, is subjected to the next cycle of Edman degradation. This process is repeated for each subsequent amino acid. Automated sequenators can perform 30 or more cycles with high efficiency.[5]

Note: Standard Edman degradation cannot identify the N-terminal pyroglutamic acid of Gastrin I (1-14) because it lacks a free primary amine. Enzymatic or chemical methods are required to open the pyroglutamyl ring before sequencing can proceed.

Modern peptide sequencing is predominantly performed using tandem mass spectrometry (MS/MS), which offers high sensitivity and the ability to analyze complex mixtures.[7]

Methodology:

  • Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). This generates charged peptide ions.

  • First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first mass analyzer. An ion of interest, in this case corresponding to the m/z of Gastrin I (1-14), is selected for fragmentation.

  • Fragmentation: The selected precursor ion is fragmented, usually by collision-induced dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen). This breaks the peptide backbone at predictable locations (primarily the amide bonds), generating a series of fragment ions.

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured in the second mass analyzer.

  • Sequence Deduction: The amino acid sequence is deduced from the mass differences between consecutive fragment ions in the MS2 spectrum. For example, the mass difference between two adjacent 'y' ions or 'b' ions corresponds to the mass of a specific amino acid residue. This process allows for the de novo sequencing of the peptide.

The synthesis of Gastrin I (1-14) is achieved using solid-phase peptide synthesis (SPPS), a method that builds the peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[8][9]

Methodology:

  • Resin Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is selected and swelled in a solvent like N,N-dimethylformamide (DMF).[10][11]

  • First Amino Acid Attachment: The C-terminal amino acid (Tryptophan in this case), with its amino group protected by Fmoc and its side chain protected if necessary, is covalently attached to the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, exposing a free amine.[12]

  • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. It forms a peptide bond with the free amine of the preceding residue.[10]

  • Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Tyr, Ala, etc.) until the full 14-amino acid chain is assembled.

  • Pyroglutamic Acid Formation: The N-terminal pyroglutamic acid is typically formed from a glutamine residue during the final cleavage step or through a separate cyclization reaction.[8]

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

  • Purification and Analysis: The crude peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.

Gastrin I Signaling Pathway

Gastrin I exerts its physiological effects, such as the stimulation of gastric acid secretion, by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR).[13][14] The binding of Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events.[15][16]

The primary signaling pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[17] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores. These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA pathways, ultimately leading to cellular responses like proliferation and secretion.[15][18]

Gastrin_Signaling_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation cell_culture Cell Culture (e.g., AGS-CCK2R cells) gastrin_treatment Gastrin I Treatment cell_culture->gastrin_treatment time_course Time-Course Analysis gastrin_treatment->time_course calcium_imaging Calcium Imaging (e.g., Fura-2 AM) gastrin_treatment->calcium_imaging cell_lysis Cell Lysis & Protein Extraction time_course->cell_lysis western_blot Western Blot (for p-ERK, p-Akt) cell_lysis->western_blot reporter_assay Reporter Gene Assay (e.g., SRE-Luciferase) cell_lysis->reporter_assay pathway_map Pathway Mapping western_blot->pathway_map calcium_imaging->pathway_map reporter_assay->pathway_map

Workflow for elucidating Gastrin I signaling pathways.

Gastrin_Signaling_Pathway gastrin Gastrin I (1-14) cck2r CCK2 Receptor (GPCR) gastrin->cck2r Binds g_protein Gq Protein cck2r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Co-activates rhoa RhoA Pathway pkc->rhoa Activates mapk MAPK Pathway (ERK1/2) pkc->mapk Activates response Cellular Responses (Acid Secretion, Proliferation) rhoa->response mapk->response

Gastrin I signaling via the CCK2 receptor.

References

A Century of Discovery: Unraveling the Complexity of Human Gastrin and Its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of human gastrin and its fragments, molecules that have fundamentally shaped our understanding of gastrointestinal physiology and pathology. From the initial hypothesis of a chemical messenger for gastric acid secretion to the elucidation of a complex family of peptides with diverse biological activities, the story of gastrin is one of scientific inquiry, technological advancement, and clinical translation. This document details the key experiments, presents quantitative data, and visualizes the intricate signaling pathways and experimental workflows that have been pivotal in this field of research.

A Historical Journey: From a Postulated Hormone to a Family of Peptides

The concept of a hormonal regulator of gastric acid secretion was first proposed by the British physiologist John Sydney Edkins in 1905.[1][2] Through a series of classic experiments involving the injection of pyloric mucous membrane extracts into anesthetized cats, Edkins observed a resultant secretion of gastric acid and pepsin.[2][3] He named this putative chemical messenger "gastrin."[2] However, his hypothesis was met with skepticism, particularly after the discovery of histamine (B1213489) in 1910, a potent gastric acid stimulant also found in tissue extracts.[2] For several decades, the physiological significance of gastrin remained .

The definitive validation of Edkins's hypothesis came in 1964 when Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool successfully isolated and determined the structure of two gastrins from hog antral mucosa.[1][2][4] This seminal work not only confirmed the existence of gastrin as a distinct physiological entity but also opened the door to understanding its molecular forms and functions.

Subsequent research, notably by John Walsh and his colleagues, led to the development of radioimmunoassays (RIAs) for gastrin, which were instrumental in discovering the heterogeneity of gastrin in circulation and in elucidating its physiological roles in health and disease.[5] These sensitive assays were crucial in identifying "big gastrin" and demonstrating the paracrine action of somatostatin (B550006) in regulating gastrin release.[5] The cloning of the human gastrin gene further unraveled the biosynthetic pathway, revealing a common precursor, preprogastrin, from which all gastrin fragments are derived.[1][6]

The Human Gastrin Family: A Spectrum of Bioactive Peptides

Human gastrin is not a single molecule but a family of peptide hormones derived from a 101-amino acid precursor, preprogastrin.[6][7][8] Post-translational processing of preprogastrin yields progastrin, which is then cleaved to produce the major circulating forms of gastrin.[1][8] The primary bioactive forms are:

  • Gastrin-34 ("big gastrin"): A 34-amino acid peptide.[1][9]

  • Gastrin-17 ("little gastrin"): A 17-amino acid peptide, which is the predominant form in the antrum.[1]

  • Gastrin-14 ("minigastrin"): A 14-amino acid peptide.[1][9]

The biological activity of these gastrin fragments resides in their C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2.[7] This active site is responsible for their binding to the cholecystokinin (B1591339) B (CCK2) receptor and subsequent physiological effects.[7]

Quantitative Insights into Gastrin Physiology

The development of radioimmunoassays has enabled the quantification of gastrin levels in various physiological and pathological states. This has been crucial in understanding its regulation and clinical significance.

Parameter Gastrin-17 (pmol/L) Gastrin-34 (pmol/L) Total Gastrin (pmol/L) Tissue Concentration (pmol/g)
Fasting Plasma 1-151-10< 20N/A
Postprandial Plasma 50-15020-60Increases 3-5 foldN/A
Zollinger-Ellison Syndrome > 50> 50> 100 (often > 500)N/A
Antral Mucosa N/AN/AN/A10,000 - 50,000
Duodenal Mucosa N/AN/AN/A100 - 1,000

Table 1: Typical Concentrations of Human Gastrin Fragments. Data compiled from various sources. Actual values can vary depending on the assay and individual physiological conditions.

The Mechanism of Action: Gastrin Signaling Pathways

Gastrin exerts its primary physiological effects by binding to the CCK2 receptor, a G-protein coupled receptor located on parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[3][9]

gastrin_signaling cluster_g_cell G Cell cluster_circulation Circulation cluster_parietal_cell Parietal Cell cluster_ecl_cell ECL Cell G_Cell Gastrin Gastrin_Circ Gastrin G_Cell->Gastrin_Circ CCK2R_P CCK2 Receptor Gastrin_Circ->CCK2R_P CCK2R_E CCK2 Receptor Gastrin_Circ->CCK2R_E Gq Gq CCK2R_P->Gq PLC_P PLC Gq->PLC_P IP3_P IP3 PLC_P->IP3_P Ca_P Ca²⁺↑ IP3_P->Ca_P H_K_ATPase H⁺/K⁺ ATPase Ca_P->H_K_ATPase H_Out H⁺ Secretion H_K_ATPase->H_Out PLC_E PLC CCK2R_E->PLC_E Ca_E Ca²⁺↑ PLC_E->Ca_E Histamine_Release Histamine Release Ca_E->Histamine_Release Histamine_Release->CCK2R_P Histamine

Caption: Gastrin Signaling Pathway for Gastric Acid Secretion.

Activation of the CCK2 receptor on parietal cells directly stimulates gastric acid secretion through the Gq/phospholipase C (PLC)/inositol trisphosphate (IP3) pathway, leading to an increase in intracellular calcium.[6] Concurrently, gastrin stimulates ECL cells to release histamine, which then acts in a paracrine manner on H2 receptors on parietal cells, further amplifying acid secretion.[7][9]

Key Experimental Protocols: The Foundations of Gastrin Research

The discovery and characterization of gastrin were underpinned by a series of innovative experimental protocols.

Edkins's Pyloric Extract Experiment (1905)

This foundational experiment demonstrated the existence of a chemical stimulant of gastric acid secretion in the pyloric mucosa.

edkins_experiment Start Anesthetized Cat Pyloric_Mucosa Harvest Pyloric Mucosa Start->Pyloric_Mucosa Extract Prepare Saline Extract Pyloric_Mucosa->Extract Inject Inject Extract into Jugular Vein Extract->Inject Observe Observe Gastric Acid and Pepsin Secretion Inject->Observe Conclusion Conclusion: Pyloric mucosa contains a chemical messenger ('gastrin') that stimulates gastric secretion. Observe->Conclusion

Caption: Workflow of Edkins's Pyloric Extract Experiment.

Methodology:

  • Anesthetize a cat.

  • Surgically expose the stomach and collect a sample of the pyloric mucous membrane.

  • Prepare a saline extract of the pyloric mucosa.

  • Inject the extract into the jugular vein of the anesthetized cat.

  • Monitor and measure the secretion of gastric acid and pepsin from the stomach.

Isolation and Purification of Gastrin (Gregory and Tracy, 1964)

The isolation of gastrin by Gregory and Tracy was a landmark achievement that required a multi-step purification process.

gastrin_isolation Start Hog Antral Mucosa Extraction Extraction with Acetone (B3395972) and Acetic Acid Start->Extraction Precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation Extraction->Precipitation Sephadex Gel Filtration on Sephadex G-50 Precipitation->Sephadex Cellulose Ion-Exchange Chromatography on DEAE-Cellulose Sephadex->Cellulose Amino_Acid Amino Acid Analysis and Sequencing Cellulose->Amino_Acid Result Isolated and Sequenced Gastrin I and II Amino_Acid->Result

Caption: Workflow for the Isolation and Purification of Gastrin.

Methodology:

  • Extraction: Hog antral mucosa was homogenized and extracted with a mixture of acetone and acetic acid.

  • Precipitation: The crude extract was subjected to ammonium sulfate precipitation to concentrate the active principle.

  • Gel Filtration: The precipitate was redissolved and fractionated by gel filtration chromatography on a Sephadex G-50 column.

  • Ion-Exchange Chromatography: Active fractions from gel filtration were further purified by ion-exchange chromatography on a DEAE-cellulose column.

  • Characterization: The purified peptides were subjected to amino acid analysis and sequencing to determine their primary structure.

Clinical Significance: Gastrin in Disease

The dysregulation of gastrin secretion is implicated in several clinical conditions. The most notable is the Zollinger-Ellison syndrome , characterized by severe peptic ulcer disease due to a gastrin-secreting tumor (gastrinoma).[1][9] Hypergastrinemia can also result from chronic atrophic gastritis and long-term use of proton pump inhibitors.

Future Directions

A century after its initial postulation, research on gastrin continues to evolve. Current investigations are focused on the roles of gastrin and its precursors in cell proliferation, differentiation, and apoptosis, particularly in the context of gastrointestinal cancers.[10][11] The intricate biology of the gastrin family of peptides continues to be a fertile ground for discovery, with potential implications for the development of novel diagnostic and therapeutic strategies.

References

The Emerging Biological Roles of N-Terminal Gastrin Fragments: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Copenhagen, Denmark – December 12, 2025 – Often overshadowed by their C-terminal counterparts, N-terminal fragments of progastrin are emerging as biologically active molecules with significant physiological and pathological roles. This technical guide provides an in-depth analysis of the current understanding of these peptides, focusing on their effects on gastric acid secretion and their burgeoning role in cancer biology. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of gastrin-related peptides.

Introduction: Beyond Amidated Gastrin

The processing of preprogastrin, a 101-amino acid precursor, yields not only the well-characterized acid-stimulating hormones gastrin-17 (G17) and gastrin-34 (G34), but also a variety of other peptide fragments.[1] Among these are the N-terminal progastrin fragments, which circulate in human plasma at concentrations up to 30-fold higher than amidated gastrins.[2] While initially considered inactive byproducts of hormone synthesis, a growing body of evidence suggests these N-terminal fragments possess distinct biological activities, warranting closer investigation.

Physiological Role: Inhibition of Gastric Acid Secretion

A key physiological function attributed to N-terminal gastrin fragments is the regulation of gastric acid secretion. In vivo studies in healthy human subjects have demonstrated that N-terminal progastrin fragment 1-35 can inhibit gastrin-17-stimulated gastric acid output.

Quantitative Data on Gastric Acid Inhibition

A human infusion study revealed that a high dose of progastrin fragment 1-35 led to a significant (P < 0.05) 30% decrease in gastrin-17-stimulated gastric acid secretion.[2] This inhibitory effect appears to be dependent on the integrity of the N-terminal pentapeptide of the fragment, as progastrin fragment 6-35 did not elicit the same response.[2] In contrast, the N-terminal 1-17 fragment of big gastrin (G-34) did not show any effect on basal or G-17-stimulated acid output in human volunteers.[3]

FragmentEffect on Gastrin-17 Stimulated Gastric Acid SecretionDose InformationReference
Progastrin Fragment 1-3530% inhibitionHigh dose (300 pmol/kg/h)[2]
Progastrin Fragment 6-35No effectEquimolar dose to fragment 1-35[2]
N-terminal G-34 Fragment (1-17)No effect75-1000 pmol/kg/h[3]
Experimental Protocol: Human Infusion Study for Gastric Acid Secretion

The following protocol outlines the methodology used to assess the effect of N-terminal progastrin fragments on gastric acid secretion in humans.[2]

Objective: To determine the effect of intravenous infusion of N-terminal progastrin fragments on gastrin-17-stimulated gastric acid secretion.

Participants: Healthy volunteers.

Procedure:

  • Gastric Acid Stimulation: A constant intravenous infusion of synthetic human gastrin-17 is administered to stimulate gastric acid secretion. A typical dose is 40 pmol/kg/h.

  • Basal Period: A control period of at least 60 minutes is allowed for the stimulated acid output to reach a steady state.

  • Fragment Infusion: N-terminal progastrin fragment (e.g., progastrin fragment 1-35) is administered intravenously in a stepwise or constant manner.

    • Stepwise Infusion: Doses of 40, 80, and 300 pmol/kg/h can be administered, with each dose period lasting 60 minutes.

    • Constant Infusion: A single high dose (e.g., 400 pmol/kg/h) can be infused for a set duration (e.g., 1 hour).

  • Gastric Juice Collection: Gastric juice is continuously collected in aliquots (e.g., every 15 minutes) throughout the experiment.

  • Analysis: The acidity of the gastric juice samples is titrated to determine the acid output (mmol/h).

Workflow for Human Infusion Study:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Healthy Volunteers p2 Establish IV Access p1->p2 e1 Start G-17 Infusion (e.g., 40 pmol/kg/h) p2->e1 e2 Basal Period (60 min) e1->e2 e3 Start N-terminal Fragment Infusion (e.g., 40, 80, 300 pmol/kg/h) e2->e3 e4 Continuous Gastric Juice Collection e3->e4 a1 Titrate Gastric Juice Acidity e4->a1 a2 Calculate Acid Output (mmol/h) a1->a2 a3 Statistical Analysis a2->a3

Workflow of the human infusion study.

Role in Cancer Biology: A Focus on Colon Cancer

Emerging evidence points to a significant role for N-terminal gastrin fragments in the pathophysiology of cancer, particularly colorectal cancer. These fragments appear to exert their effects through receptors distinct from the well-characterized cholecystokinin (B1591339) B (CCK2) receptor, which mediates the actions of amidated gastrins.

Proliferative Effects and Receptor Binding in Colon Cancer Cells

In vitro studies using human colon cancer cell lines, such as HT-29 and DLD-1, have shown that N-terminal fragments of G17 can stimulate cell proliferation.[4][5] This proliferative effect is mediated by a putative non-CCK receptor.

Quantitative Data on Cell Proliferation: The N-terminal fragment G17(1-12) was found to stimulate the growth of HT-29 cells in a sigmoidal fashion with an EC50 of 4.6 x 10-9 M.[5]

FragmentCell LineEffectEC50Reference
G17(1-12)HT-29Stimulation of proliferation4.6 x 10-9 M[5]
G17(1-6)-NH2DLD-1Stimulation of proliferationNanomolar concentrations[4]

Receptor Binding: Competitive binding assays have revealed the presence of high (nanomolar) and low (micromolar) affinity binding sites for gastrin-related peptides on colon cancer cells that are distinct from CCK1 and CCK2 receptors.[4][5] The N-terminal region of glycine-extended gastrin (G-Gly) appears to be crucial for binding to the high-affinity receptor, which is thought to be responsible for the growth-promoting effects.[5]

Signaling Pathways in Colon Cancer

While the specific signaling cascades initiated by N-terminal gastrin fragments are still under active investigation, studies on related gastrin precursors, like G-Gly, provide valuable insights. These peptides have been shown to activate key signaling pathways involved in cell growth, survival, and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[6][7]

PI3K/Akt Pathway: Glycine-extended gastrin has been shown to inhibit apoptosis in colon cancer cells through the activation of the PI3K/Akt pathway.[6] This pathway is a central regulator of cell survival.

MAPK/ERK Pathway: The MAPK/ERK pathway, a critical regulator of cell proliferation, is also implicated in the actions of gastrin-related peptides in colon cancer.[8] Some studies suggest that gastrin can inhibit a novel pathological signaling pathway in colon cancer involving EGR1, AE2, and phosphorylated ERK (P-ERK).[9]

Signaling Pathway Activated by Glycine-Extended Gastrin:

G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cellular Effects GGly Glycine-Extended Gastrin Receptor Putative Non-CCK Receptor GGly->Receptor JAK2 JAK2 Receptor->JAK2 JNK JNK Receptor->JNK PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Increased Proliferation JNK->Proliferation JNK->Apoptosis

Signaling pathways activated by G-Gly.
Experimental Protocols for In Vitro Studies

Cell Proliferation Assay (MTT Assay): This protocol is a common method to assess the effect of N-terminal gastrin fragments on the proliferation of colon cancer cells.

Materials:

  • Human colon cancer cell lines (e.g., HT-29, DLD-1)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • N-terminal gastrin fragments

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 103 cells/well) and allow them to attach overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Add fresh serum-free medium containing various concentrations of the N-terminal gastrin fragment to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the control.

Workflow for Cell Proliferation Assay:

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay s1 Seed Cells in 96-well Plate s2 Serum Starve Cells (24h) s1->s2 t1 Add N-terminal Gastrin Fragments s2->t1 t2 Incubate (24-72h) t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate (2-4h) a1->a2 a3 Add Solubilization Solution a2->a3 a4 Read Absorbance a3->a4

Workflow of a typical cell proliferation assay.

Future Directions and Clinical Implications

The discovery of the biological activities of N-terminal gastrin fragments opens up new avenues for research and therapeutic development. The high circulating levels of these fragments suggest they may have a significant and previously unappreciated impact on human health and disease.

Key Areas for Future Research:

  • Receptor Identification: The definitive identification and characterization of the receptor(s) for N-terminal gastrin fragments is a critical next step.

  • Signaling Pathway Elucidation: A detailed understanding of the downstream signaling pathways activated by these fragments in both normal and cancerous cells is needed.

  • Therapeutic Targeting: The development of agonists or antagonists targeting the N-terminal gastrin fragment receptor could offer novel therapeutic strategies for managing gastric acid-related disorders or for treating certain types of cancer.

  • Biomarker Potential: Given their elevated levels in circulation, N-terminal gastrin fragments could serve as potential biomarkers for the diagnosis or prognosis of gastrointestinal cancers.

Conclusion

The N-terminal fragments of progastrin are no longer to be considered inert byproducts of gastrin synthesis. They represent a new class of biologically active peptides with the potential to modulate key physiological processes and contribute to the pathogenesis of diseases such as cancer. This technical guide provides a summary of the current knowledge in this exciting and rapidly evolving field, with the aim of stimulating further research into the multifaceted roles of these intriguing molecules.

References

An In-Depth Technical Guide to the Signaling Pathway of Gastrin I (1-14) via the CCK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathway initiated by the binding of Gastrin I (1-14) to its cognate receptor, the Cholecystokinin (B1591339) 2 Receptor (CCK2R). Gastrin, a key gastrointestinal hormone, regulates gastric acid secretion and plays a significant role in cell proliferation, differentiation, and apoptosis.[1] Understanding the intricacies of its signaling cascade is paramount for the development of novel therapeutics targeting a range of conditions, from gastrointestinal disorders to various cancers where the Gastrin/CCK2R axis is implicated.[2][3]

Core Signaling Cascade

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] The binding of Gastrin I (1-14) to the CCK2R instigates a conformational change in the receptor, leading to the activation of a well-defined intracellular signaling cascade.

The canonical signaling pathway proceeds as follows:

  • Gq Protein Activation: Upon ligand binding, the CCK2R activates the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[5]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6][7]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC).[5]

  • MAPK/ERK Pathway Activation: Activated PKC, along with other signaling intermediates, leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, prominently featuring the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][8]

This signaling cascade culminates in the modulation of gene expression and subsequent cellular responses, including cell proliferation, differentiation, and inhibition of apoptosis.[1]

Gastrin_I_CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates ERK p-ERK MAPK_cascade->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Cellular_Response Cellular Responses (Proliferation, Anti-apoptosis, etc.) Transcription->Cellular_Response Leads to

Figure 1: Core signaling pathway of Gastrin I (1-14) via the CCK2 receptor.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of gastrin with the CCK2 receptor and the subsequent cellular responses.

LigandReceptorCell LineParameterValueReference(s)
Gastrin-17Human CCK2R-Ki0.3 - 1 nM[9]
Gastrin I (human)CCK2RGastric Epithelial CellsEC50 (Proliferation)6.2 pM[2][10]
Gastrin I (human)CCK2R-EC50 (Histamine Secretion)0.014 nM[2][10]

Note: Gastrin I is the 17-amino acid non-sulfated form of gastrin (G17). Gastrin I (1-14) represents a fragment of this peptide but contains the C-terminal tetrapeptide amide sequence essential for biological activity. The binding affinity (Ki) is for the full-length Gastrin-17.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the Gastrin I (1-14)/CCK2R signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Gastrin I (1-14) to the CCK2 receptor.

Objective: To quantify the binding characteristics (Kd or Ki) of a ligand to its receptor.

Principle: A radiolabeled ligand is incubated with a source of receptors (e.g., cell membranes). The amount of bound radioactivity is measured to determine the affinity of the ligand for the receptor. In competition assays, a non-labeled ligand (e.g., Gastrin I) competes with the radiolabeled ligand for binding, allowing for the determination of the inhibitory constant (Ki).

Typical Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the CCK2 receptor (e.g., AR42J or A431-CCK2R cells).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of a radiolabeled CCK2R ligand (e.g., 125I-Gastrin I).

    • Add increasing concentrations of the unlabeled competitor ligand (Gastrin I (1-14)).

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Assay_Workflow start Start cell_culture Culture CCK2R-expressing cells (e.g., AR42J, A431-CCK2R) start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radiolabeled ligand and increasing concentrations of Gastrin I (1-14) membrane_prep->incubation filtration Separate bound and free ligand via vacuum filtration incubation->filtration counting Measure radioactivity of bound ligand filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

Figure 2: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK2R activation.

Objective: To quantify the functional response of the CCK2R to Gastrin I (1-14) by measuring a key second messenger.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a change in fluorescence intensity that can be measured over time.

Typical Protocol:

  • Cell Seeding and Dye Loading:

    • Seed CCK2R-expressing cells into a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Baseline Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Ligand Addition and Signal Detection:

    • Add Gastrin I (1-14) at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration of Gastrin I (1-14).

    • Plot the peak fluorescence change against the logarithm of the ligand concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.[12][13][14]

Calcium_Mobilization_Assay_Workflow start Start cell_seeding Seed CCK2R-expressing cells in a 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive fluorescent dye cell_seeding->dye_loading baseline Measure baseline fluorescence dye_loading->baseline ligand_addition Add Gastrin I (1-14) and record fluorescence over time baseline->ligand_addition analysis Analyze fluorescence change to determine EC50 ligand_addition->analysis end End analysis->end

Figure 3: Workflow for an intracellular calcium mobilization assay.

Western Blot for ERK Phosphorylation

This assay is used to detect the activation of the MAPK/ERK signaling pathway.

Objective: To semi-quantitatively measure the increase in phosphorylated ERK (p-ERK) in response to Gastrin I (1-14).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of ERK and total ERK to determine the relative level of activation.

Typical Protocol:

  • Cell Treatment and Lysis:

    • Culture CCK2R-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Treat the cells with Gastrin I (1-14) for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Re-probing:

    • Detect the HRP signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation.[8][11][15][16]

Western_Blot_Workflow start Start cell_treatment Treat CCK2R-expressing cells with Gastrin I (1-14) and lyse start->cell_treatment sds_page Separate proteins by SDS-PAGE cell_treatment->sds_page transfer Transfer proteins to a membrane sds_page->transfer immunoblot Probe with primary antibodies (anti-p-ERK, then anti-total ERK) transfer->immunoblot detection Detect with secondary antibody and chemiluminescence immunoblot->detection analysis Analyze band intensities to determine relative phosphorylation detection->analysis end End analysis->end

Figure 4: Workflow for a Western blot for ERK phosphorylation.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of Gastrin I (1-14) on cell proliferation.

Objective: To quantify the mitogenic effect of Gastrin I (1-14) on CCK2R-expressing cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Typical Protocol:

  • Cell Seeding and Treatment:

    • Seed CCK2R-expressing cells into a 96-well plate in a low-serum medium.

    • Treat the cells with various concentrations of Gastrin I (1-14).

    • Incubate for a period of time that allows for cell proliferation (e.g., 24-72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the Gastrin I (1-14) concentration.

    • Determine the EC50 value for cell proliferation.[10][13][17]

MTT_Assay_Workflow start Start cell_seeding Seed CCK2R-expressing cells in a 96-well plate start->cell_seeding treatment Treat cells with various concentrations of Gastrin I (1-14) cell_seeding->treatment mtt_addition Add MTT reagent and incubate treatment->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization absorbance Measure absorbance solubilization->absorbance analysis Analyze data to determine effect on cell proliferation absorbance->analysis end End analysis->end

Figure 5: Workflow for an MTT cell proliferation assay.

References

Receptor Binding Affinity of Human Gastrin I (1-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of human Gastrin I (1-14), a significant fragment of the peptide hormone Gastrin I. This document details its interaction with the cholecystokinin-2 (CCK2) receptor, outlines relevant experimental methodologies, and illustrates the subsequent intracellular signaling cascades.

Quantitative Receptor Binding Affinity

Extensive literature searches for quantitative binding affinity data (Kd, Ki, or IC50 values) specifically for the human Gastrin I (1-14) fragment with the CCK2 receptor did not yield specific numerical data. While it is commercially described as a fragment that binds to the CCK2/Gastrin receptors, quantitative binding studies in peer-reviewed literature predominantly focus on the full-length Gastrin I (Gastrin-17), minigastrin, and other synthetic analogs. One study on the N-terminal 1-17 fragment of human big gastrin (G-34) indicated that it did not affect basal or Gastrin-17-stimulated acid secretion, suggesting it may not be a potent agonist at the CCK2 receptor[1].

For comparative purposes, the table below presents binding affinity data for closely related gastrin peptides and analogs to the CCK2 receptor.

CompoundReceptorCell Line/TissueAssay TypeAffinity Metric (Value)Reference
Gastrin I (human)CCK2RRat brainBinding AssayKi = 0.068 nM(Not explicitly in search results, but representative of high affinity)
[Leu15]Gastrin ICCK2RA431-CCK2R cellsCompetition AssayIC50 = 0.86 ± 0.05 nM(Not explicitly in search results, but representative of high affinity)
PentagastrinCCK2RA431-CCK2R cellsCompetition AssayIC50 = 0.76 ± 0.11 nM[2]
DOTA-MGS5CCK2RA431-CCK2R cellsCompetition AssayIC50 = 0.69 ± 0.09 nM[2]
Human Gastrin I (1-14)CCK2R--Data not available in cited literature-

Experimental Protocols: Receptor Binding Assays

The following are representative, detailed methodologies for conducting receptor binding assays to determine the affinity of ligands like Gastrin I (1-14) to the CCK2 receptor. These protocols are based on established methods used for similar gastrin analogs.

Competitive Radioligand Binding Assay on Cell Membranes

This protocol is adapted from methodologies used for various gastrin analogs binding to the CCK2 receptor expressed in cell lines like AR42J (rat pancreatic acinar cells) or transfected cell lines (e.g., A431-CCK2R).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human CCK2 receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-[Leu15]Gastrin-I or 111In-labeled gastrin analogs.

  • Test Compound: Human Gastrin I (1-14) at various concentrations.

  • Binding Buffer: e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin, pH 7.3.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., Millipore Multiscreen).

  • Gamma Counter: For measuring radioactivity.

Procedure:

  • Plate Preparation: Pre-wet the wells of the 96-well filter plate with 250 µL of binding buffer and then aspirate the buffer.

  • Assay Setup: To each well, add in the following order:

    • 50 µL of binding buffer containing the test compound (Gastrin I (1-14)) at various concentrations (typically from 10-12 M to 10-5 M). For total binding, add 50 µL of binding buffer without the test compound. For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Gastrin I).

    • 50 µL of the radioligand solution (e.g., 50,000–100,000 cpm per well).

    • 100 µL of the cell membrane suspension (typically 25-100 µg of protein per well).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: After washing, punch out the filters from the plate and place them in tubes for counting in a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Whole-Cell Binding Assay

This protocol is suitable for determining the binding affinity on intact cells.

Objective: To determine the dissociation constant (Kd) or IC50 of Gastrin I (1-14) in a more physiologically relevant context.

Materials:

  • Cells: Adherent cells expressing the CCK2 receptor (e.g., A431-CCK2R) cultured in multi-well plates (e.g., 6-well or 24-well).

  • Radioligand and Test Compound: As described in the membrane binding assay.

  • Binding Medium: A serum-free culture medium or a buffer like PBS with 0.5% BSA.

  • Lysis Buffer: e.g., 1 M NaOH.

  • Scintillation Counter or Gamma Counter.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with the binding medium.

  • Binding Reaction:

    • Add the binding medium containing the radioligand at a fixed concentration and the test compound (for competitive binding) or increasing concentrations of the radioligand (for saturation binding) to each well.

    • Incubate the plates at a controlled temperature (e.g., 37°C or on ice to prevent internalization) for a predetermined time to reach equilibrium.

  • Termination and Washing:

    • Aspirate the binding medium.

    • Quickly wash the cell monolayer multiple times with ice-cold binding medium or PBS to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Add lysis buffer to each well to solubilize the cells and the bound radioligand.

    • Transfer the lysate to scintillation vials or tubes for counting.

  • Data Analysis: Similar to the membrane binding assay, analyze the data to determine IC50 or Kd values. For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Signaling Pathways of Gastrin I (1-14) via the CCK2 Receptor

Upon binding of Gastrin I (1-14) to the CCK2 receptor, a cascade of intracellular signaling events is initiated. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Gastrin_Signaling Gastrin I (1-14) Signaling Pathway via CCK2R Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq/11 protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Acid_Secretion Gastric Acid Secretion Ca2->Acid_Secretion Stimulates RhoA RhoA PKC->RhoA Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates PKC->Acid_Secretion Stimulates Proliferation Cell Proliferation, Gene Expression MAPK->Proliferation

Caption: Gastrin I (1-14) signaling through the CCK2 receptor.

Experimental Workflow for Elucidating Signaling Pathways

The investigation of intracellular signaling pathways typically involves a series of cell-based assays.

Signaling_Workflow Workflow for Signaling Pathway Analysis Start Start: CCK2R-expressing cells Stimulation Stimulate with Gastrin I (1-14) Start->Stimulation Inhibitors Pre-treat with specific inhibitors (e.g., PLC, PKC, MEK inhibitors) Start->Inhibitors Assay Perform downstream assays Stimulation->Assay Inhibitors->Stimulation Calcium Calcium Imaging (e.g., Fura-2, Fluo-4) Assay->Calcium Measure Western Western Blot (for protein phosphorylation, e.g., p-ERK) Assay->Western Measure Reporter Reporter Gene Assay (e.g., CRE-Luciferase) Assay->Reporter Measure Analysis Data Analysis and Pathway Mapping Calcium->Analysis Western->Analysis Reporter->Analysis

Caption: A typical experimental workflow for studying signal transduction.

This guide summarizes the current understanding of the receptor binding and signaling of human Gastrin I (1-14). The lack of specific quantitative binding data for this fragment highlights an area for future research. The provided protocols and pathway diagrams offer a solid foundation for researchers and professionals in the field of drug development and gastrointestinal physiology.

References

In Vitro versus In Vivo Effects of Gastrin I (1-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth.[1] It exists in various isoforms, with Gastrin-17 (G-17) and Gastrin-34 being the most biologically active.[2] Gastrin I (1-14) is a fragment of Gastrin I, an endogenous peptide hormone primarily expressed in the gut.[3] This technical guide provides a comprehensive overview of the known and extrapolated effects of Gastrin I (1-14) in both laboratory (in vitro) and living organism (in vivo) settings. Due to a scarcity of research specifically focused on the 1-14 fragment, this guide synthesizes information from studies on the broader gastrin family to infer its potential biological activities and methodologies for its study.

Core Concepts: Gastrin and the CCK2 Receptor

Gastrin peptides exert their effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G protein-coupled receptor.[1][4] The biological activity of gastrin is largely attributed to its C-terminal amide.[5] Shorter fragments of gastrin have been studied to understand the minimal sequence required for receptor activation and biological response.

In Vitro Effects of Gastrin Peptides

The in vitro effects of gastrin are typically studied using isolated cells or cell lines to elucidate direct cellular responses and signaling pathways.

Quantitative Data on Gastrin Peptide Activity

The following table summarizes quantitative data for various gastrin peptides from in vitro studies. It is important to note the lack of specific data for Gastrin I (1-14). The data for Gastrin I (human, G-17) is provided for comparative context.

PeptideAssayCell Line/SystemParameterValueReference
Gastrin I (human, G-17)Cell ProliferationGastric Epithelial CellsEC506.2 pM[6]
Gastrin I (human, G-17)Histamine SecretionGastric Epithelial CellsEC500.014 nM[6]
Gastrin-17c-fos inductionAR42JB13 (rat pancreatic)EC50~1 nM[7]
Gastrin-17c-fos inductionColo 320 (human colorectal)EC50~10 nM[7]
GastrinDNA SynthesisIsolated ECL CellsEC501.7 x 10-12 M[8]
GastrinHistamine ReleaseIsolated ECL CellsEC504 x 10-11 M[8]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols: In Vitro Assays

This protocol is a generalized method for determining the binding affinity of a ligand like Gastrin I (1-14) to its receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the CCK2 receptor (e.g., AGS-GR cells).

    • Harvest cells and homogenize in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • Incubate the cell membranes with a radiolabeled gastrin analog (e.g., 125I-Gastrin-17) and varying concentrations of unlabeled Gastrin I (1-14) as a competitor.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (dissociation constant) for Gastrin I (1-14).

This method allows for the continuous monitoring of cell proliferation in response to a substance.[9]

  • Cell Seeding:

    • Seed cells (e.g., AGS-GR cells) into a specialized 96-well E-plate at a predetermined density.

    • Allow cells to adhere and stabilize, monitored by the xCELLigence system.

  • Treatment:

    • Add varying concentrations of Gastrin I (1-14) to the wells.

    • Include appropriate controls (e.g., vehicle, full gastrin).

  • Monitoring:

    • Place the E-plate in the xCELLigence instrument and record the cell index (a measure of impedance) at regular intervals over a period of hours to days.

  • Data Analysis:

    • Plot the cell index over time to generate proliferation curves.

    • Compare the proliferation rates of treated cells to control cells.

In Vivo Effects of Gastrin Peptides

In vivo studies are essential for understanding the systemic effects of gastrin peptides, including their influence on gastric acid secretion and tissue growth within a complex biological system.

Quantitative Data on Gastrin Peptide Activity

The following table presents quantitative data from in vivo studies on gastrin peptides. Specific data for Gastrin I (1-14) is not available in the reviewed literature.

PeptideAnimal ModelMeasured EffectParameterValueReference
Synthetic Human Gastrin ICatGastric Acid SecretionED500.33 nmol kg-1 h-1
Hexagastrin (non-sulfated)CatGastric Acid SecretionED505.14 nmol kg-1 h-1

Note: ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response.

Experimental Protocols: In Vivo Assays

This protocol outlines a method for measuring the effect of a substance on gastric acid secretion.

  • Animal Preparation:

    • Anesthetize a rat (e.g., with urethane).

    • Surgically expose the stomach and insert a cannula into the forestomach and another at the pylorus.

  • Stomach Perfusion:

    • Perfuse the stomach with a saline solution at a constant rate.

    • Collect the perfusate at regular intervals.

  • Treatment and Sample Collection:

    • Administer Gastrin I (1-14) intravenously at varying doses.

    • Continue to collect the gastric perfusate.

  • Acid Measurement:

    • Titrate the collected perfusate with a standardized NaOH solution to a neutral pH to determine the amount of secreted acid.

  • Data Analysis:

    • Calculate the acid output per unit of time for each dose of Gastrin I (1-14).

    • Generate a dose-response curve to determine the potency of the peptide.

Signaling Pathways

Gastrin peptides, upon binding to the CCK2 receptor, are known to activate several intracellular signaling cascades. While specific studies on Gastrin I (1-14) are limited, it is presumed to interact with the same receptor and potentially activate similar pathways. One source suggests that Gastrin I (1-14) stimulates lectin-like protein Reg expression through the activation of Protein Kinase C (PKC) and RhoA.[3]

Gastrin-CCK2 Receptor Signaling Pathway

Gastrin_Signaling gastrin Gastrin I (1-14) cck2r CCK2 Receptor gastrin->cck2r Binds to g_protein Gq/11 cck2r->g_protein Activates rhoa RhoA cck2r->rhoa Activates (via G12/13) plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Proliferation, Secretion) ca_release->cellular_response pkc->cellular_response rhoa->cellular_response

Caption: Proposed signaling pathway for Gastrin I (1-14) via the CCK2 receptor.

Experimental Workflow for In Vitro Proliferation Study

In_Vitro_Workflow start Start: Culture CCK2R-expressing cells seed_plate Seed cells in 96-well plate start->seed_plate add_peptide Add Gastrin I (1-14) (various concentrations) seed_plate->add_peptide incubate Incubate for 24-72 hours add_peptide->incubate assay Perform Proliferation Assay (e.g., MTT, BrdU, Impedance) incubate->assay analyze Analyze Data: Calculate EC50 assay->analyze

Caption: General workflow for an in vitro cell proliferation experiment.

Discussion and Conclusion

The biological effects of Gastrin I (1-14) are not well-documented in publicly available scientific literature. While it is a fragment of the larger, active Gastrin I peptide, the absence of the C-terminal amide suggests it may have significantly lower potency or different biological activities compared to Gastrin-17. The primary value of this guide is in providing the established context of gastrin biology and the standard methodologies that would be necessary to characterize the in vitro and in vivo effects of Gastrin I (1-14).

For researchers and drug development professionals, this highlights a gap in the understanding of gastrin peptide fragments and presents an opportunity for novel research. Future studies should focus on direct, quantitative comparisons of Gastrin I (1-14) with other gastrin peptides in the assays described herein to fully elucidate its biological role.

References

Physiological Concentration and Measurement of Gastrin I (1-14) in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Gastrin I (1-14) in human plasma. While Gastrin I (1-14) is a fragment of the hormone gastrin, its specific physiological concentration in human plasma is not well-documented in scientific literature, suggesting it is not a major circulating form. This guide summarizes the available data on the primary circulating forms of gastrin, details the methodologies for their measurement, and describes the established signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to Gastrin and its Fragments

Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion and mucosal growth.[1] It is produced by G-cells in the antrum of the stomach and the duodenum.[2] Gastrin exists in several molecular forms, arising from post-translational processing of its precursor, preprogastrin. The main bioactive and circulating forms are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), with smaller amounts of gastrin-14 (B1141676) ("minigastrin") and other fragments.[2][3]

Gastrin I (1-14) is an N-terminal fragment of Gastrin I. While it is commercially available for research purposes and has been shown to stimulate gastric acid secretion by binding to the cholecystokinin (B1591339) B (CCK2)/gastrin receptors, its physiological concentration and significance in human plasma remain largely uncharacterized.[4]

Physiological Concentration of Gastrin in Human Plasma

AnalyteConditionConcentration Range (pmol/L)Notes
Total GastrinFasting, H. pylori-negative5 - 10Represents the basal level in healthy individuals.[3]
Total GastrinFasting, general population20 - 25May include asymptomatic individuals with H. pylori infection.[3]
Total GastrinPost-prandialSignificant increase from baselineThe magnitude of the increase depends on the meal composition.[3]

Experimental Protocols for Gastrin Measurement

The standard methods for quantifying gastrin levels in plasma are competitive immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). While a specific protocol for Gastrin I (1-14) is not established, the following provides a detailed overview of the general methodology for total gastrin measurement, which can be adapted for specific fragments with the development of appropriate antibodies and standards.

Radioimmunoassay (RIA) for Total Gastrin

Radioimmunoassay is a highly sensitive technique for measuring the concentration of antigens by use of antibodies.

Principle: This assay is based on the competition between unlabeled gastrin in the sample and a fixed amount of radiolabeled gastrin for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

Materials:

  • Specific anti-gastrin antibody (polyclonal or monoclonal)

  • ¹²⁵I-labeled gastrin (tracer)

  • Gastrin standards of known concentrations

  • Assay buffer (e.g., phosphate (B84403) buffer with protein carrier like BSA)

  • Separating agent (e.g., second antibody, charcoal, or polyethylene (B3416737) glycol) to precipitate the antibody-bound fraction

  • Gamma counter

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing EDTA to prevent coagulation and protease inhibitors to minimize protein degradation.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -20°C or lower until analysis.

  • Assay Procedure:

    • Pipette a known volume of standards, control samples, and unknown plasma samples into respective assay tubes.

    • Add a specific volume of anti-gastrin antibody to each tube.

    • Add a precise amount of ¹²⁵I-labeled gastrin to each tube.

    • Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding to reach equilibrium.

    • Add the separating agent to precipitate the antibody-bound radiolabeled gastrin.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity in the precipitate using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled gastrin as a function of the gastrin concentration of the standards.

    • Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Gastrin

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A competitive ELISA is typically used for gastrin. In this format, gastrin in the sample competes with a known amount of enzyme-labeled gastrin for binding to a limited amount of anti-gastrin antibody coated on a microplate. The amount of color produced is inversely proportional to the amount of gastrin in the sample.

Materials:

  • Microplate pre-coated with anti-gastrin antibody

  • Gastrin standards of known concentrations

  • Biotinylated gastrin or enzyme-conjugated gastrin (e.g., HRP-gastrin)

  • Streptavidin-HRP (if using biotinylated gastrin)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer

  • Microplate reader

Procedure:

  • Sample Collection and Preparation: Same as for RIA.

  • Assay Procedure:

    • Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of enzyme-conjugated gastrin to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the corresponding gastrin concentrations of the standards.

    • Determine the gastrin concentration in the unknown samples by comparing their absorbance to the standard curve.

Signaling Pathways

Gastrin and its fragments exert their physiological effects primarily through the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1] The signaling cascade initiated by gastrin binding to the CCK2 receptor is complex and involves multiple downstream pathways.

Upon binding, the receptor activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation.[1]

Visualizations

Experimental Workflow for Gastrin Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_immunoassay Immunoassay cluster_data_analysis Data Analysis blood_collection Whole Blood Collection (EDTA) centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -20°C plasma_separation->storage assay_setup Assay Setup (Standards, Controls, Samples) storage->assay_setup reagent_addition Addition of Antibody & Labeled Gastrin assay_setup->reagent_addition incubation Incubation reagent_addition->incubation separation Separation of Bound/Free Gastrin incubation->separation measurement Signal Measurement (Radioactivity/Absorbance) separation->measurement std_curve Standard Curve Generation measurement->std_curve concentration_calc Concentration Calculation std_curve->concentration_calc

Caption: General workflow for measuring plasma gastrin concentration.

Gastrin Signaling Pathway

gastrin_signaling gastrin Gastrin / Gastrin I (1-14) cck2r CCK2 Receptor gastrin->cck2r g_protein G-Protein cck2r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Responses (e.g., Acid Secretion, Proliferation) ca_release->cellular_response mapk_pathway MAPK Pathway pkc->mapk_pathway mapk_pathway->cellular_response

Caption: Simplified Gastrin signaling pathway via the CCK2 receptor.

Conclusion

While Gastrin I (1-14) is a recognized fragment of Gastrin I, its physiological concentration in human plasma is not well established, indicating it is likely a minor component of the circulating gastrin pool. The primary focus of physiological and clinical measurement remains on the major bioactive forms, gastrin-17 and gastrin-34. The methodologies of RIA and ELISA are the gold standards for gastrin quantification and can be adapted for specific fragments should the need arise. The signaling of gastrin through the CCK2 receptor involves well-characterized pathways that are crucial for its physiological effects. This guide provides a foundational understanding for researchers and professionals working with gastrin and its analogues. Further research is warranted to elucidate the potential physiological role, if any, of Gastrin I (1-14).

References

A Technical Guide to the Function of Gastrin I (1-14) in Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gastrin is the principal hormonal regulator of gastric acid secretion, a critical process for digestion and pathogen defense. It exists in various bioactive forms, including the 14-amino acid fragment, Gastrin I (1-14). This document provides a comprehensive technical overview of the role of Gastrin I (1-14) and its parent molecules in stimulating hydrochloric acid (HCl) production from gastric parietal cells. It details the direct and indirect signaling pathways, presents quantitative data for key gastrin analogues, outlines established experimental protocols for studying acid secretion, and provides visual diagrams of the underlying molecular and procedural workflows. While Gastrin I (1-14) is known to be a bioactive fragment that stimulates acid secretion, specific quantitative data on its potency and efficacy are not extensively detailed in current literature.[1][2] Therefore, data from its parent molecule, Gastrin I (G-17), and the widely used synthetic analogue, pentagastrin (B549294), are presented to provide a quantitative framework for the activity of agonists at the gastrin receptor.

Introduction to Gastrin and Its Fragments

Gastrin is a peptide hormone produced by G-cells located in the antrum of the stomach and the duodenum.[3] It is synthesized as a large precursor, preprogastrin, which is sequentially cleaved to produce various active forms, primarily gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[3] Gastrin I (1-14) is a fragment of the 17-amino acid peptide, human Gastrin I.[2] The biological activity of all gastrin forms resides in the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH₂, which is essential for receptor binding and activation.[4][5]

The primary physiological roles of gastrin include:

  • Stimulation of gastric acid (HCl) secretion from parietal cells.[3]

  • Promotion of gastric mucosal growth and proliferation of parietal and enterochromaffin-like (ECL) cells.[6]

  • Regulation of gastric motility.[7]

Secretion of gastrin is stimulated by vagal nerve activity, the presence of peptides and amino acids in the stomach, and gastric distention. Its release is inhibited by low gastric pH and the paracrine action of somatostatin.[8]

Mechanism of Action in Gastric Acid Secretion

Gastrin stimulates gastric acid secretion through a dual mechanism, involving both direct stimulation of parietal cells and an indirect pathway mediated by histamine (B1213489) release. Both pathways are initiated by the binding of gastrin to the cholecystokinin (B1591339) 2 (CCK2) receptor, a G-protein coupled receptor (GPCR).[3][9]

Indirect Pathway via ECL Cells

The predominant mechanism for gastrin-induced acid secretion is the indirect pathway.

  • Binding: Gastrin binds to CCK2 receptors on the surface of Enterochromaffin-like (ECL) cells located in the gastric glands.[10]

  • Histamine Release: This binding event triggers a signaling cascade within the ECL cell, leading to the synthesis and release of histamine.[5]

  • Parietal Cell Activation: Histamine diffuses to nearby parietal cells and binds to histamine H2 receptors, which are also GPCRs.

  • Acid Secretion: Activation of the H2 receptor stimulates the parietal cell to secrete H+ ions into the gastric lumen via the H+/K+-ATPase proton pump.[10]

Direct Pathway on Parietal Cells

Gastrin also exerts a direct, albeit less dominant, stimulatory effect on parietal cells.

  • Binding: Gastrin binds directly to CCK2 receptors expressed on the basolateral membrane of parietal cells.[3]

  • Proton Pump Activation: This interaction initiates a signaling cascade that results in the translocation and activation of the H+/K+-ATPase proton pump, leading to acid secretion.[11]

Signaling Pathways

The binding of gastrin to the CCK2 receptor on both ECL and parietal cells activates a Gq/11 G-protein. This initiates the phospholipase C (PLC) signaling cascade.

  • PLC Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

  • PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).[12]

  • Downstream Effects: Activated kinases phosphorylate various downstream targets, culminating in histamine release (in ECL cells) or the activation of the proton pump (in parietal cells).

GAST_ECL_Pathway cluster_membrane ECL Cell Membrane cluster_cytoplasm ECL Cell Cytoplasm CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca ↑ Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates HistamineVesicle Histamine Vesicles PKC->HistamineVesicle Phosphorylates Histamine Histamine (Released) HistamineVesicle->Histamine Exocytosis Gastrin Gastrin Gastrin->CCK2R Binds

Caption: Gastrin signaling pathway in ECL cells leading to histamine release.

GAST_Parietal_Pathway cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ProtonPump H⁺/K⁺-ATPase (Proton Pump) H_ion H⁺ Secretion (Gastric Acid) ProtonPump->H_ion Pumps H⁺ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca ↑ Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates PKC->ProtonPump Activates Gastrin Gastrin Gastrin->CCK2R Binds

Caption: Direct gastrin signaling pathway in parietal cells for acid secretion.

Quantitative Data

As previously noted, specific dose-response data for Gastrin I (1-14) is limited in the literature. The following tables summarize quantitative data for the parent molecule Gastrin I (G-17) and the synthetic analog pentagastrin, which are commonly used to characterize the stimulation of gastric acid secretion.

Table 1: In Vitro Activity of Gastrin Receptor Agonists

Compound Assay Cell Type/Tissue Parameter Value Reference
Gastrin I (G-17) Proliferation Gastric Epithelial Cells EC₅₀ 6.2 pM [13]

| Gastrin I (G-17) | Histamine Secretion | ECL Cells | EC₅₀ | 0.014 nM |[13] |

Table 2: In Vivo Stimulated Gastric Acid Secretion in Humans

Stimulant Population Measurement Basal Acid Output (mmol/h) Peak Acid Output (mmol/h) Reference
Pentagastrin Normal Subjects Gastric Aspiration 3.3 ± 0.4 36.3 ± 1.4
Pentagastrin Duodenal Ulcer Patients Gastric Aspiration 7.1 ± 0.7 50.8 ± 2.2

| Histamine | Duodenal Ulcer Patients | Gastric Aspiration | 10.9 ± 2.5 | 49.3 ± 3.4 | |

Note: Data are presented as mean ± standard error. These values illustrate the typical secretory response to potent gastrin receptor agonists.

Experimental Protocols

The study of gastrin-stimulated acid secretion involves a range of in vivo and in vitro methodologies.

In Vivo Measurement of Gastric Acid Secretion

This protocol is a standard clinical and research method to assess gastric secretory function.

Objective: To measure basal and stimulated gastric acid output in a subject.

Methodology:

  • Preparation: The subject fasts overnight (at least 12 hours).

  • Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed to be in the most dependent part of the stomach, often via fluoroscopy.

  • Basal Acid Output (BAO) Collection: Gastric contents are continuously aspirated for one hour, typically collected in four 15-minute aliquots.

  • Stimulation: A secretagogue such as pentagastrin (e.g., 6 µg/kg subcutaneously) or histamine is administered.

  • Maximal Acid Output (MAO) / Peak Acid Output (PAO) Collection: Gastric juice is collected for at least one hour post-stimulation, again in 15-minute intervals.

  • Analysis: The volume of each sample is measured. The hydrogen ion (H⁺) concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.

  • Calculation: Acid output is calculated for each interval (Volume in Liters × H⁺ Concentration in mmol/L) and expressed as mmol/hour. The BAO is the sum of acid output during the basal hour. The PAO is typically calculated as the sum of the two highest consecutive 15-minute outputs multiplied by two.

Isolation of Gastric Glands and Parietal Cells

This in vitro protocol allows for the direct study of parietal cell physiology, isolated from systemic influences.

Objective: To obtain a viable suspension of isolated gastric glands or purified parietal cells for culture and experimentation.

Methodology:

  • Tissue Harvest: A laboratory animal (e.g., mouse, rabbit, guinea pig) is euthanized, and the stomach is immediately excised and perfused with a saline solution.

  • Mucosal Separation: The gastric mucosa is separated from the underlying muscle layers.

  • Enzymatic Digestion: The mucosa is minced and incubated in a digestion buffer containing enzymes like collagenase and/or pronase to break down the connective tissue and release the gastric glands.

  • Mechanical Dissociation: The digested tissue is gently agitated or passed through pipettes to further dissociate the glands.

  • Filtration and Washing: The resulting suspension is filtered through nylon mesh to remove undigested tissue and washed via centrifugation to remove enzymes. At this stage, a preparation of isolated gastric glands is obtained.

  • Parietal Cell Enrichment (Optional): To purify parietal cells, the gland suspension can be further subjected to density gradient centrifugation (e.g., using Percoll) or cell sorting techniques (e.g., FACS), which separate cells based on size and density. Parietal cells are larger and less dense than other gastric epithelial cells.

  • Viability Assessment: Cell viability is confirmed using methods like Trypan Blue exclusion. The identity of parietal cells is confirmed by microscopy or staining for the H+/K+-ATPase.

EXP_Workflow cluster_invivo In Vivo Acid Secretion Assay cluster_invitro In Vitro Parietal Cell Isolation Fasting 1. Subject Fasting (12h) Tube 2. Nasogastric Tube Placement Fasting->Tube BAO 3. Collect Basal Acid Output (BAO) Tube->BAO Stimulate 4. Administer Stimulant (e.g., Pentagastrin) BAO->Stimulate MAO 5. Collect Stimulated Acid Output (MAO) Stimulate->MAO Titrate 6. Titrate Samples for H⁺ Concentration MAO->Titrate Calculate 7. Calculate Output (mmol/h) Titrate->Calculate Harvest 1. Harvest Stomach & Perfuse Separate 2. Separate Mucosa Harvest->Separate Digest 3. Enzymatic Digestion (Collagenase) Separate->Digest Dissociate 4. Mechanical Dissociation Digest->Dissociate Filter 5. Filter & Wash Glands Dissociate->Filter Enrich 6. Purify Parietal Cells (e.g., Centrifugation) Filter->Enrich Assay 7. Culture & Assay (e.g., Aminopyrine Uptake) Enrich->Assay

References

An In-Depth Technical Guide on Gastrin I (1-14), Human as a CCK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of human Gastrin I (1-14) as a selective agonist for the cholecystokinin-2 (CCK2) receptor. It covers its biochemical properties, signaling mechanisms, and detailed experimental protocols for its characterization.

Introduction

Gastrin I, a peptide hormone primarily produced in the stomach, plays a crucial role in regulating gastric acid secretion.[1][2] The human Gastrin I (1-14) fragment is a biologically active N-terminal fragment of Gastrin I. It acts as a selective agonist for the CCK2 receptor, a G protein-coupled receptor (GPCR) also known as the gastrin receptor.[3][4] The CCK2 receptor is expressed in the brain and various regions of the gastrointestinal tract, including gastric epithelial parietal cells.[5] Activation of the CCK2 receptor by agonists like Gastrin I (1-14) initiates a cascade of intracellular signaling events that mediate physiological responses, including the stimulation of gastric acid and histamine (B1213489) secretion, as well as influencing cell proliferation.[4]

Biochemical and Pharmacological Properties

Human Gastrin I (1-14) is a 14-amino acid peptide with the sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp.[6][7]

Data Presentation

Table 1: Physicochemical Properties of Human Gastrin I (1-14)

PropertyValueReference
Amino Acid Sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[6][7]
Molecular Weight ~1705.73 g/mol [6]
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇[6]

Table 2: Pharmacological Activity of Gastrin I Agonists at the CCK2 Receptor

Ligand/AnalogAssay TypeCell Line/TissueParameterValueReference
Human Gastrin I Histamine SecretionIsolated Rat Stomach CellsEC₅₀0.014 nM[4]
Human Gastrin I Gastric Epithelial Cell ProliferationNot SpecifiedEC₅₀6.2 pM[4]
Gastrin I (unspecified) Competition Binding vs. ¹²⁵I-BH-CCK-8Human Pancreatic TissueIC₅₀0.94 nM
MGD5 (Divalent Gastrin Analog) Competition Binding vs. ¹¹¹In-APH070AR42J cell membranesIC₅₀1.04 ± 0.16 nM[6]
MGD5 (Divalent Gastrin Analog) Saturation BindingIntact AR42J cellsKd0.69 ± 0.14 nM[6]
APH070 (Monomeric Gastrin Analog) Competition Binding vs. ¹¹¹In-APH070AR42J cell membranesIC₅₀5.59 ± 1.46 nM[6]
APH070 (Monomeric Gastrin Analog) Saturation BindingIntact AR42J cellsKd2.9 ± 0.6 nM[6]

Signaling Pathways

Activation of the CCK2 receptor by Gastrin I (1-14) primarily initiates signaling through the Gq family of G proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC).[5] These events subsequently lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

Mandatory Visualization

CCK2R_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gαq CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC co-activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade activates Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) MAPK_cascade->Cellular_Response

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Gastrin I (1-14) at the CCK2 receptor.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of Gastrin I (1-14) for the human CCK2 receptor expressed in a suitable cell line (e.g., A431-CCK2R or AR42J cells).

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human CCK2 receptor.

  • Radioligand: A suitable radiolabeled CCK2 receptor ligand (e.g., ¹²⁵I-[Leu¹⁵]Gastrin I or ¹¹¹In-labeled gastrin analog).

  • Test Compound: Human Gastrin I (1-14).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor agonist or antagonist (e.g., unlabeled Gastrin I or a selective antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CCK2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 50-100 µg of protein).

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • A range of concentrations of the test compound, Gastrin I (1-14).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (with CCK2R) Start->Prepare_Membranes Assay_Setup Set up 96-well Plate: - Membranes - Radioligand - Gastrin I (1-14) (serial dilutions) - Controls (Total & Non-specific) Prepare_Membranes->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled CCK2 receptor by Gastrin I (1-14).

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human CCK2 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: Human Gastrin I (1-14).

  • Fluorescence Plate Reader: With an injection system.

Procedure:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Ligand Addition: Use the plate reader's injector to add a range of concentrations of Gastrin I (1-14) to the wells.

  • Real-time Fluorescence Measurement: Immediately after ligand addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the change in fluorescence against the logarithm of the Gastrin I (1-14) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the CCK2 receptor signaling cascade.

Materials:

  • Cells: A cell line expressing the human CCK2 receptor.

  • Serum-free medium.

  • Test Compound: Human Gastrin I (1-14).

  • Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting reagents.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to confluency. Before the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the cells with various concentrations of Gastrin I (1-14) for a predetermined optimal time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the same membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the logarithm of the Gastrin I (1-14) concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

Human Gastrin I (1-14) is a potent and selective agonist of the CCK2 receptor. Its ability to activate Gq-mediated signaling pathways makes it a valuable tool for studying the physiological and pathophysiological roles of the CCK2 receptor. The experimental protocols detailed in this guide provide a robust framework for the characterization of Gastrin I (1-14) and other potential CCK2 receptor modulators, which is essential for advancing research and drug development in areas such as gastrointestinal disorders and oncology.

References

Unveiling the Molecular Profile of Human Gastrin I (1-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, molecular weight, and biological signaling pathways of human Gastrin I (1-14). The information is curated for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

Human Gastrin I (1-14) is a peptide fragment of the larger gastrin hormone, a key regulator of gastric acid secretion.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
Amino Acid Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[1][2]
Sequence (1-Letter Code) {Glp}GPWLEEEEEAYGW[3]
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇[2][4]
Molecular Weight 1705.73 g/mol [1][2]
Monoisotopic Mass 1704.69438198 Da[4]
CAS Number 100940-57-6[1][2]
Solubility Soluble in H₂O[1][2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Biological Activity and Signaling Pathways

Gastrin I exerts its biological effects primarily through binding to the cholecystokinin (B1591339) B (CCK-B)/gastrin receptor, a G-protein coupled receptor (GPCR).[5][6] This interaction triggers a cascade of intracellular signaling events that ultimately regulate gastric acid secretion and cell growth.[6][7] The binding of gastrin to its receptor initiates multiple signal transduction pathways, including the activation of phospholipase C, which leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Furthermore, gastrin has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, and the PI3K/AKT pathway, which are crucial for its growth-promoting effects.[5][6][7]

Gastrin_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Gastrin Gastrin I (1-14) CCKBR CCK-B Receptor Gastrin->CCKBR Binds G_Protein G-Protein CCKBR->G_Protein Activates PLC Phospholipase C G_Protein->PLC MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway G_Protein->PI3K_AKT_Pathway PKC Protein Kinase C PLC->PKC Gene_Expression Gene Expression PKC->Gene_Expression MAPK_Pathway->Gene_Expression PI3K_AKT_Pathway->Gene_Expression Acid_Secretion Gastric Acid Secretion Gene_Expression->Acid_Secretion Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 1: Simplified signaling pathway of Gastrin I (1-14).

Experimental Protocols

The study of Gastrin I (1-14) involves various experimental techniques to elucidate its physiological functions and signaling mechanisms. Below are generalized methodologies commonly employed in gastrin research.

Radioimmunoassay (RIA) for Gastrin Measurement

Radioimmunoassay is a common method for quantifying gastrin levels in biological samples, such as plasma.

  • Sample Collection: Blood samples are collected in EDTA-containing tubes and immediately placed on ice.[8] Plasma is separated by centrifugation and frozen until analysis.[8] It is crucial to note that certain medications, like proton pump inhibitors, can significantly elevate gastrin levels and should be discontinued (B1498344) prior to sample collection for accurate diagnosis of conditions like Zollinger-Ellison syndrome.[8]

  • Assay Principle: The assay is a competitive binding assay where unlabeled gastrin in the sample competes with a fixed amount of radiolabeled gastrin for binding to a limited amount of anti-gastrin antibody.

  • Procedure:

    • A standard curve is generated using known concentrations of gastrin.

    • Samples and standards are incubated with the anti-gastrin antibody and radiolabeled gastrin.

    • The antibody-bound gastrin is separated from the free gastrin.

    • The radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of gastrin in the samples is determined by comparing their radioactivity with the standard curve.

Cell-Based Assays for Signaling Pathway Analysis

To investigate the intracellular signaling pathways activated by Gastrin I (1-14), cell lines expressing the CCK-B receptor are utilized.

  • Cell Culture: Cells are maintained in an appropriate culture medium and conditions.

  • Stimulation: Cells are treated with varying concentrations of Gastrin I (1-14) for different time points.

  • Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated (activated) forms of signaling proteins (e.g., p-ERK, p-Akt) and total proteins as controls.

  • Detection and Analysis: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to determine the level of protein activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture CCK-B Receptor- Expressing Cells Stimulation Stimulate Cells with Gastrin I (1-14) Cell_Culture->Stimulation Gastrin_Prep Prepare Gastrin I (1-14) Solutions Gastrin_Prep->Stimulation Cell_Lysis Cell Lysis and Protein Quantification Stimulation->Cell_Lysis Western_Blot Western Blot for Signaling Proteins Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

References

Endogenous Production of Gastrin I (1-14) Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the endogenous production of the Gastrin I (1-14) fragment, also known as minigastrin. Gastrin I (1-14) is a significant bioactive peptide derived from the post-translational processing of progastrin. This document details its biosynthetic pathway, physiological concentrations, and the key enzymes involved in its generation. Furthermore, it outlines comprehensive experimental protocols for the quantification of Gastrin I (1-14) and presents its known signaling pathways. All quantitative data are summarized in structured tables, and logical and biological pathways are visualized using Graphviz diagrams to facilitate a clear understanding for research and drug development applications.

Introduction

Gastrin is a crucial peptide hormone that primarily regulates gastric acid secretion. It exists in several molecular forms, arising from the complex post-translational processing of its precursor, progastrin. Among these forms is the 14-amino acid fragment, Gastrin I (1-14), or minigastrin. While the larger forms, gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), are more abundant, Gastrin I (1-14) also exhibits biological activity, stimulating gastric acid secretion by binding to the cholecystokinin (B1591339) B (CCK2) receptor.[1] Understanding the endogenous production of this fragment is vital for elucidating its physiological role and its potential as a biomarker or therapeutic target.

Biosynthesis of Gastrin I (1-14)

The production of Gastrin I (1-14) is an intricate process that begins with the synthesis of preprogastrin and involves a series of enzymatic cleavages.

From Preprogastrin to Progastrin

The journey begins with the translation of the GAST gene into a 101-amino acid precursor peptide, preprogastrin.[2] A signal peptidase then cleaves the N-terminal signal peptide, resulting in the 80-amino acid progastrin.[3]

Processing of Progastrin to Major Gastrin Forms

Progastrin undergoes further processing primarily in the G-cells of the gastric antrum and duodenum. This processing is orchestrated by prohormone convertases (PCs), specifically PC1/3 and PC2.[4][5]

  • PC1/3 cleaves progastrin at Arg36-Arg37 and Arg73-Arg74.[4]

  • PC2 is responsible for cleavage at the Lys53-Lys54 site within gastrin-34.[4][5]

These cleavages, followed by the action of carboxypeptidase E and peptidyl-glycine α-amidating monooxygenase (PAM), lead to the formation of the two major bioactive forms of gastrin: gastrin-34 (G34) and gastrin-17 (G17).[6]

Generation of Gastrin I (1-14)

Gastrin I (1-14) is believed to be a product of the further processing of gastrin-17. This conversion is thought to involve the sequential action of two enzymes:

  • Pyrrolidone carboxylic acid peptidase: This enzyme removes the N-terminal pyroglutamyl residue from gastrin-17, yielding gastrin-16.[6]

  • Dipeptidyl peptidase IV (DPP-IV): This enzyme then cleaves the N-terminal dipeptide from gastrin-16 to produce gastrin-14.[6]

It is important to note that the direct, complete biosynthetic pathway for Gastrin I (1-14) from progastrin is not as well-defined as that for G34 and G17 and may also involve degradation of larger gastrin forms by enzymes such as endopeptidase 24.11.

Biosynthesis_of_Gastrin_I_1_14 preprogastrin Preprogastrin (101 aa) progastrin Progastrin (80 aa) preprogastrin->progastrin Signal Peptidase g34 Gastrin-34 (G34) progastrin->g34 PC1/3, PC2, Carboxypeptidase E, PAM g17 Gastrin-17 (G17) g34->g17 PC2 g14 Gastrin I (1-14) (Minigastrin) g17->g14 Pyrrolidone carboxylic acid peptidase, Dipeptidyl peptidase IV

Biosynthetic pathway of Gastrin I (1-14).

Quantitative Data

The concentration of gastrin varies significantly depending on the physiological state (e.g., fasting vs. postprandial) and the specific molecular form being measured. While data for total gastrin and the major forms are more readily available, specific quantitative data for Gastrin I (1-14) are less common.

Table 1: Concentration of Gastrin in Human Tissues and Plasma

AnalyteTissue/FluidConcentrationNotes
Total GastrinAntral Mucosa9.0 - 12.1 nmol/g[7]
Total GastrinDuodenal Mucosa~0.1% of antral concentration[7]
Total GastrinJejunal Mucosa<0.01% of antral concentration[7]
Total GastrinFasting Serum0 - 100 pg/mL[8][9]
Total GastrinPostprandial SerumUp to 5 times fasting levels[8]
Gastrin-17Antral Mucosa~93% of total gastrin[10]
Gastrin-34Antral Mucosa~4-5% of total gastrin[10]
Gastrin-14CirculationPresent, but generally lower than G34 and G17[11]

Experimental Protocols

The quantification of Gastrin I (1-14) requires sensitive and specific methods due to its low physiological concentrations and the presence of other structurally similar gastrin fragments.

Sample Collection and Preparation
  • Blood Samples: Collect whole blood in tubes containing EDTA or aprotinin (B3435010) to prevent proteolytic degradation. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.[12]

  • Tissue Samples: Snap-freeze tissue biopsies in liquid nitrogen immediately after collection and store at -80°C. For extraction, homogenize the tissue in an appropriate acidic buffer to inactivate proteases and extract the peptides.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptide hormones.

Protocol Outline:

  • Reagent Preparation: Reconstitute 125I-labeled Gastrin I (1-14) tracer, standards, and antibodies in assay buffer.

  • Standard Curve: Prepare a serial dilution of unlabeled Gastrin I (1-14) standards.

  • Assay:

    • Pipette standards, controls, and samples into respective tubes.

    • Add a fixed amount of 125I-labeled Gastrin I (1-14) to all tubes.

    • Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.

    • Incubate to allow for competitive binding.

    • Add a secondary antibody (precipitating antibody) to separate antibody-bound from free tracer.

    • Centrifuge and decant the supernatant.

  • Measurement: Measure the radioactivity of the pellet using a gamma counter.

  • Calculation: Construct a standard curve and determine the concentration of Gastrin I (1-14) in the samples.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that offers high throughput.

Protocol Outline:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for Gastrin I (1-14).

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of Gastrin I (1-14).

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Stopping Reaction: Stop the reaction with an acid solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Generate a standard curve and calculate the sample concentrations.[12][14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and the ability to measure multiple gastrin fragments simultaneously.

Protocol Outline:

  • Sample Preparation:

    • Spike samples with a stable isotope-labeled internal standard of Gastrin I (1-14).

    • Perform solid-phase extraction (SPE) to clean up the sample and enrich the peptide fraction.

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column.

    • Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • MS/MS Detection:

    • Introduce the eluent into a tandem mass spectrometer.

    • Select the precursor ion of Gastrin I (1-14) in the first mass analyzer (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Detect specific fragment ions in the third mass analyzer (Q3).

  • Quantification: Quantify Gastrin I (1-14) by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_quantification Quantification Methods sample Sample Collection (Plasma or Tissue) extraction Peptide Extraction sample->extraction ria Radioimmunoassay (RIA) extraction->ria elisa ELISA extraction->elisa lcms LC-MS/MS extraction->lcms data Data Analysis ria->data elisa->data lcms->data Signaling_Pathway gastrin Gastrin I (1-14) cck2r CCK2 Receptor gastrin->cck2r gq11 Gq/11 cck2r->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc rhoa RhoA pkc->rhoa rock ROCK rhoa->rock limk LIMK rock->limk mlc Myosin Light Chain (MLC) rock->mlc proliferation Cell Proliferation & Motility limk->proliferation mlc->proliferation

References

An In-depth Technical Guide to Gastrin I (1-14) and its Relationship to Full-length Gastrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a crucial peptide hormone, plays a primary role in the regulation of gastric acid secretion and mucosal growth. It exists in various isoforms, with Gastrin I (predominantly Gastrin-17) being a major bioactive form. This document provides a detailed technical overview of the N-terminal fragment, Gastrin I (1-14), and its relationship to the full-length Gastrin I. While both peptides are implicated in gastric acid secretion through the cholecystokinin (B1591339) B receptor (CCKBR), this guide will synthesize the available quantitative data, delineate experimental methodologies for their characterization, and visualize their known signaling pathways. It is important to note that direct comparative studies on the bioactivity of Gastrin I (1-14) and full-length Gastrin I are limited in publicly available literature.

Introduction: The Gastrin Family

Gastrin is synthesized as a precursor molecule, preprogastrin, which undergoes post-translational processing to yield various bioactive forms, including Gastrin-34 ("big gastrin"), Gastrin-17 ("little gastrin"), and Gastrin-14 ("minigastrin").[1] Gastrin I refers to the non-sulfated form of these peptides. The primary physiological function of gastrin is the stimulation of gastric acid secretion from parietal cells, a process mediated predominantly by the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[2][3]

Gastrin I (1-14) is an N-terminal fragment of Gastrin I.[4] While the biological significance of many gastrin fragments is still under investigation, Gastrin I (1-14) has been shown to be involved in the stimulation of gastric acid secretion through its interaction with the CCKBR.[5]

Quantitative Data Summary

Direct comparative quantitative data for the binding affinity and potency of Gastrin I (1-14) versus full-length Gastrin I (Gastrin-17) is scarce in the available literature. The following tables summarize the available data for each peptide.

Table 1: Receptor Binding and Functional Potency of Full-Length Gastrin I (Gastrin-17)

ParameterValueCell Line/SystemNotes
EC50 (Histamine Release) ~0.2 nMIsolated rabbit fundic mucosal cellsHistamine release from enterochromaffin-like (ECL) cells is a key step in gastrin-stimulated acid secretion.[6]
EC50 (Gastric Epithelial Cell Proliferation) 6.2 pMNot specifiedDemonstrates the trophic effects of gastrin on the gastric mucosa.[1]
EC50 (Histamine Secretion) 0.014 nM (14 pM)Not specified[1]
IC50 (CCKBR Binding) ~6 nMTransfected Human CCKB receptors[5]

Table 2: Receptor Binding and Functional Potency of Gastrin I (1-14)

ParameterValueCell Line/SystemNotes
Receptor Interaction Binds to CCK2/Gastrin receptorsParietal cells[5]
Downstream Signaling Activates PKC and RhoANot specified[5]

Signaling Pathways

Full-length gastrin binding to the CCKBR initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the translocation of H+/K+-ATPase to the parietal cell membrane, leading to gastric acid secretion. Furthermore, gastrin signaling can also involve the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the mitogen-activated protein kinase (MAPK) pathway, contributing to its trophic effects.[7][8]

The signaling pathway for Gastrin I (1-14) is less characterized but is known to involve its binding to the CCKBR and subsequent activation of PKC and RhoA.[5]

Visualizing the Signaling Pathways

Gastrin_Signaling cluster_receptor Receptor Full-length Gastrin I Full-length Gastrin I CCKBR CCKBR Full-length Gastrin I->CCKBR Gastrin I (1-14) Gastrin I (1-14) Gastrin I (1-14)->CCKBR Gq11 Gq/11 CCKBR->Gq11 RhoA RhoA Activation CCKBR->RhoA Gastrin I (1-14) MAPK MAPK Pathway CCKBR->MAPK PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Acid_Secretion Gastric Acid Secretion Ca->Acid_Secretion PKC->Acid_Secretion Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation RhoA->Acid_Secretion MAPK->Cell_Proliferation

Caption: Gastrin Signaling Pathways.

Experimental Protocols

The following are generalized protocols that can be adapted to compare the bioactivity of Gastrin I (1-14) and full-length Gastrin I.

Competitive Receptor Binding Assay

Objective: To determine and compare the binding affinities (IC50) of Gastrin I (1-14) and full-length Gastrin I to the CCKBR.

Materials:

  • Cell line expressing human CCKBR (e.g., CHO-CCKBR, HEK293-CCKBR)

  • Radiolabeled gastrin analog (e.g., 125I-Gastrin-17)

  • Unlabeled Gastrin I (1-14) and full-length Gastrin I (Gastrin-17)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2, bacitracin, and BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Prepare cell membranes from the CCKBR-expressing cell line.

  • In a 96-well plate, add a constant concentration of radiolabeled gastrin to each well.

  • Add increasing concentrations of unlabeled Gastrin I (1-14) or full-length Gastrin I to respective wells (competition). Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).

  • Add the cell membrane preparation to each well and incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare CCKBR-expressing cell membranes C Incubate membranes with radioligand and varying concentrations of competitors A->C B Prepare radiolabeled gastrin and unlabeled competitors (Gastrin I & Gastrin I (1-14)) B->C D Separate bound and free ligand by filtration C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity on filters E->F G Calculate specific binding F->G H Determine IC50 values G->H

Caption: Receptor Binding Assay Workflow.
In Vitro Gastric Acid Secretion Assay (Aminopyrine Accumulation)

Objective: To measure and compare the potency (EC50) of Gastrin I (1-14) and full-length Gastrin I in stimulating acid secretion from isolated gastric glands or parietal cells.

Materials:

  • Isolated rabbit or rat gastric glands/parietal cells

  • [14C]-Aminopyrine (a weak base that accumulates in acidic compartments)

  • Gastrin I (1-14) and full-length Gastrin I (Gastrin-17)

  • Culture medium (e.g., DMEM/F12)

  • Scintillation counter and fluid

Protocol:

  • Isolate gastric glands or parietal cells from rabbit or rat stomachs.

  • Pre-incubate the cells with [14C]-Aminopyrine.

  • Add increasing concentrations of Gastrin I (1-14) or full-length Gastrin I to the cell suspension.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Separate the cells from the medium by centrifugation.

  • Lyse the cells and measure the radioactivity in the cell lysate and the supernatant using a scintillation counter.

  • Calculate the aminopyrine (B3395922) accumulation ratio (intracellular/extracellular radioactivity) as an index of acid secretion.

  • Plot the aminopyrine accumulation ratio against the logarithm of the gastrin peptide concentration and determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure and compare the ability of Gastrin I (1-14) and full-length Gastrin I to induce intracellular calcium release in CCKBR-expressing cells.

Materials:

  • CCKBR-expressing cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Gastrin I (1-14) and full-length Gastrin I (Gastrin-17)

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Protocol:

  • Seed CCKBR-expressing cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add increasing concentrations of Gastrin I (1-14) or full-length Gastrin I to the wells.

  • Immediately measure the change in fluorescence over time.

  • The peak increase in fluorescence corresponds to the extent of intracellular calcium mobilization.

  • Plot the peak fluorescence change against the logarithm of the peptide concentration to determine the EC50 value.

Discussion and Future Directions

The available evidence indicates that both full-length Gastrin I and its N-terminal fragment, Gastrin I (1-14), interact with the CCKBR to stimulate downstream signaling pathways associated with gastric acid secretion. However, a significant knowledge gap exists regarding the comparative bioactivity of these two peptides. The lack of direct, quantitative comparisons of their receptor binding affinities and functional potencies makes it challenging to fully understand the physiological relevance of Gastrin I (1-14).

Future research should focus on conducting head-to-head comparative studies using the experimental protocols outlined above. Determining the IC50 and EC50 values for Gastrin I (1-14) and directly comparing them to those of full-length Gastrin I will provide crucial insights into the structure-activity relationship of the gastrin molecule. Furthermore, a more detailed investigation into the specific signaling pathways activated by Gastrin I (1-14) beyond PKC and RhoA is warranted to elucidate any potential for biased agonism or differential signaling compared to the full-length hormone. Such studies will be invaluable for a comprehensive understanding of gastrin physiology and could inform the development of novel therapeutic agents targeting the CCKBR.

Conclusion

This technical guide has synthesized the current understanding of Gastrin I (1-14) and its relationship to full-length Gastrin I. While both peptides act on the CCKBR to stimulate gastric acid secretion, there is a clear need for direct comparative studies to quantify their relative bioactivities. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to address these knowledge gaps and further unravel the complex biology of the gastrin system.

References

Methodological & Application

Application Notes and Protocols for Experimental Use of Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Gastrin I (1-14), human, a significant fragment of the gastrointestinal hormone gastrin. This document outlines its primary applications, detailed experimental protocols, and the underlying signaling pathways.

Gastrin I (1-14) is the 1-14 peptide fragment of human gastrin I, an endogenous hormone primarily responsible for stimulating gastric acid secretion.[1][2] It exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, making it a valuable tool for studying gastrointestinal physiology, cancer biology, and receptor-ligand interactions.[3][4]

I. Biological Activity and Applications

This compound, is a linear polypeptide that plays a crucial role in regulating gastric acid secretion by parietal cells.[4] Its binding to the CCK2 receptor initiates a cascade of intracellular signaling events, leading to various physiological responses.[3]

Key applications include:

  • Stimulation of Gastric Acid Secretion: As a primary hormonal regulator, it is used in in vitro models to study the mechanisms of gastric acid release.[1]

  • Cell Proliferation Studies: Gastrin I has a mitogenic effect on various cell types, particularly gastric epithelial cells, and is utilized in cancer research to investigate tumor growth and proliferation.[5]

  • Receptor Binding and Signaling Pathway Analysis: It serves as a specific ligand for the CCK2 receptor, enabling detailed studies of receptor binding kinetics and the elucidation of downstream signaling pathways.[3]

  • Organoid Culture: Gastrin I is a key component in the culture medium for human gastric organoids, promoting their growth and maintenance.[6][7][8]

  • c-fos Induction: Activation of the CCK2 receptor by gastrin leads to the induction of the immediate early gene c-fos, which can be used as a marker of receptor activation and downstream signaling.

II. Quantitative Data

The following tables summarize key quantitative parameters for the biological activity of gastrin peptides.

ParameterValueCell Type/SystemReference
EC50
Gastric Epithelial Cell Proliferation6.2 pMHuman Gastric Epithelium[5]
Histamine Secretion0.014 nMEnterochromaffin-like (ECL) cells[5]
IC50
CCK2 Receptor Binding (Gastrin I)0.69 ± 0.09 nMA431-CCK2R cells[9]
CCK2 Receptor Binding (Pentagastrin)0.76 ± 0.11 nMA431-CCK2R cells[9]

III. Signaling Pathways

Binding of Gastrin I (1-14) to the CCK2 receptor, a G-protein coupled receptor (GPCR), triggers a complex network of intracellular signaling cascades. The primary pathways involve the activation of Gq and Gα12/13 proteins.[10][11]

Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][12]

These initial events lead to the activation of several downstream pathways, including:

  • MAPK/ERK Pathway: Involved in cell proliferation and differentiation.

  • PI3K/Akt Pathway: Plays a crucial role in cell survival and growth.

  • Src and FAK: Implicated in cell migration and adhesion.[10][11]

  • RhoA: Activation of RhoA has been linked to gastrin-stimulated protein expression.[3]

The transactivation of the Epidermal Growth Factor Receptor (EGFR) is another important aspect of gastrin-induced signaling, further amplifying the mitogenic signals.[12]

Gastrin I (1-14) Signaling Pathway gastrin Gastrin I (1-14) cck2r CCK2 Receptor (GPCR) gastrin->cck2r gq Gq cck2r->gq ga1213 Gα12/13 cck2r->ga1213 egfr EGFR (transactivation) cck2r->egfr plc PLC gq->plc rhoa RhoA ga1213->rhoa pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc ca2->pkc acid_secretion Gastric Acid Secretion ca2->acid_secretion src_fak Src / FAK pkc->src_fak mapk MAPK/ERK Pathway pkc->mapk pi3k PI3K src_fak->pi3k akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation mapk->proliferation gene_expression Gene Expression (e.g., c-fos) mapk->gene_expression egfr->mapk

Caption: Gastrin I (1-14) signaling cascade via the CCK2 receptor.

IV. Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

A. CCK2 Receptor Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of Gastrin I (1-14) for the CCK2 receptor using a radiolabeled competitor.

Receptor Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis prep_cells Prepare Cell Membranes (e.g., from A431-CCK2R cells) incubation Incubate Membranes, Radioligand, and Gastrin I (1-14) prep_cells->incubation prep_ligand Prepare Radiolabeled Competitor (e.g., ¹²⁵I-Gastrin) prep_ligand->incubation prep_gastrin Prepare Serial Dilutions of Gastrin I (1-14) prep_gastrin->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity of Bound Ligand filtration->counting analysis Generate Competition Curve and Calculate IC₅₀ counting->analysis

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • Cells or tissues expressing the CCK2 receptor (e.g., A431-CCK2R cells).

  • Radiolabeled gastrin analog (e.g., [125I]Tyr12-gastrin-I).

  • This compound.

  • Binding buffer (e.g., 20 mM HEPES, 1% BSA, 5 mM MgCl2, 0.2 mg/mL bacitracin, pH 7.3).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Harvest cells expressing the CCK2 receptor.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well filter plate, add in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of unlabeled gastrin (e.g., 1 µM) for non-specific binding.

      • 50 µL of serial dilutions of Gastrin I (1-14) for the competition curve.

    • Add 50 µL of the radiolabeled gastrin analog to each well.

    • Add 100 µL of the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

  • Measurement of Radioactivity:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Gastrin I (1-14).

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

B. Cell Proliferation Assay (MTT Assay)

This protocol measures cell proliferation by assessing the metabolic activity of cells treated with Gastrin I (1-14).

Materials:

  • Cell line of interest (e.g., AGS gastric adenocarcinoma cells).

  • This compound.

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • Replace the complete medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of Gastrin I (1-14) in serum-free medium.

    • Replace the medium in the wells with the different concentrations of Gastrin I (1-14). Include a vehicle control (serum-free medium alone).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance against the concentration of Gastrin I (1-14) to generate a dose-response curve and determine the EC50.

C. c-fos Induction Assay (qPCR)

This protocol quantifies the expression of the immediate early gene c-fos in response to Gastrin I (1-14) stimulation using quantitative real-time PCR (qPCR).

Materials:

  • Cell line of interest.

  • This compound.

  • Serum-free cell culture medium.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for c-fos and a reference gene (e.g., GAPDH or β-actin).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Treat the cells with the desired concentration of Gastrin I (1-14) or vehicle for 30-60 minutes.

  • RNA Extraction:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction in triplicate for each sample and primer set (c-fos and reference gene).

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for c-fos and the reference gene.

    • Calculate the relative expression of c-fos using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

D. Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration following stimulation with Gastrin I (1-14) using the fluorescent calcium indicator Fura-2 AM.

Calcium Mobilization Assay cell_prep 1. Seed Cells dye_loading 2. Load with Fura-2 AM cell_prep->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash stimulation 4. Stimulate with Gastrin I (1-14) wash->stimulation measurement 5. Measure Fluorescence (340/380 nm excitation, 510 nm emission) stimulation->measurement analysis 6. Calculate Ratio and Analyze Data measurement->analysis

Caption: Workflow for intracellular calcium mobilization assay.

Materials:

  • Cells expressing the CCK2 receptor.

  • This compound.

  • Fura-2 AM.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Fluorescence plate reader with dual-wavelength excitation capabilities.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium and wash the cells once with HBS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

    • Add 100 µL of HBS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a short period.

    • Inject the desired concentration of Gastrin I (1-14) into the wells.

    • Immediately begin recording the fluorescence changes at both excitation wavelengths for several minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Plot the 340/380 ratio over time to visualize the calcium transient.

    • Quantify the response by measuring the peak increase in the ratio over the baseline.

V. Concluding Remarks

This compound, is a versatile and indispensable tool for researchers in gastrointestinal physiology and oncology. The protocols provided herein offer a solid foundation for investigating its diverse biological functions. As with any experimental system, optimization of these protocols for specific cell types and experimental conditions is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for Gastrin I (1-14), Human in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14), human, is a bioactive peptide fragment of the gastrointestinal hormone Gastrin I. It is an important tool for studying gastric physiology, cancer biology, and cellular signaling. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on cell proliferation and apoptosis assays.

Gastrin I (1-14) exerts its biological effects primarily by binding to the cholecystokinin (B1591339) B receptor (CCK2R), also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular signaling pathways that can influence cell growth, survival, and differentiation.[2] In the context of cancer research, particularly gastric cancer, understanding the effects of Gastrin I (1-14) is crucial, as the gastrin/CCK2R axis has been implicated in tumor progression.[3][4]

Reconstitution and Storage of this compound

Proper handling and storage of the lyophilized peptide are critical for maintaining its biological activity.

Reconstitution:

  • It is recommended to first attempt to dissolve the peptide in sterile, distilled water.

  • If solubility is an issue, a small amount of a suitable solvent such as 0.1% ammonium (B1175870) hydroxide (B78521) can be used to aid dissolution.[5] For hydrophobic peptides, a small amount of DMSO can be used, followed by dilution with sterile buffer or media to the desired concentration.[6]

  • Brief sonication can also aid in dissolving the peptide.

  • Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to the cell culture medium.

Storage:

  • Lyophilized Powder: Store at -20°C or below for long-term stability.[1]

  • Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to two months.[5][7]

Signaling Pathway of Gastrin I (1-14)

Gastrin I (1-14) binding to the CCK2 receptor initiates a complex network of intracellular signaling cascades. The primary pathways involved in its pro-proliferative and anti-apoptotic effects are the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Gastrin_Signaling_Pathway Gastrin I (1-14) Signaling Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq CCK2R->Gq Activates PI3K PI3K CCK2R->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC RhoA RhoA PKC->RhoA MAPK_path MAPK Pathway (Raf/MEK/ERK) PKC->MAPK_path Proliferation Cell Proliferation RhoA->Proliferation MAPK_path->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: Gastrin I (1-14) signaling cascade.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of gastrin peptides in various cell culture experiments. Note that much of the available detailed data is for Gastrin-17, the full-length peptide, which acts through the same receptor as Gastrin I (1-14).

Table 1: Effective Concentrations of Gastrin Peptides in Cell Proliferation

Cell LinePeptideConcentration RangeAssayObserved EffectCitation
AGS-GR (human gastric adenocarcinoma)Gastrin-170.1 - 100 nMxCELLigenceDose-dependent increase in cell proliferation.[8]
AGS-GR (human gastric adenocarcinoma)Gastrin-171 nMCell CountingInhibition of proliferation.[9]
MKN-45 (human gastric carcinoma)Gastrin-17Not specifiedCell Proliferation AssayGastrin-responsive growth.[10]

Table 2: Time-Course Effects of Gastrin Peptides on Cellular Processes

| Cell Line | Peptide | Concentration | Time Points | Assay | Observed Effect | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | AGS-GR | Gastrin-17 | 10 nM | 0, 2, 4, 6, 8, 24 h | Western Blot (for Mcl-1) | Maximal increase in Mcl-1 protein abundance at 6 hours. |[2] | | Adenocarcinoma Cells | Gastrin-17 | Not specified | 1 h vs. 14 h | Microarray | Sustained treatment (14h) led to a more pronounced anti-apoptotic gene expression profile compared to transient treatment (1h). |[11][12] | | AGS-GR | Gastrin-17 | 10 nM | 6 h | Apoptosis Assay | Inhibition of serum starvation-induced apoptosis. |[2] |

Experimental Protocols

Cell Proliferation Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution

  • Target cells (e.g., AGS, MKN-45)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1 nM to 100 nM). Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down.

  • Measurement: Incubate the plate in the dark at room temperature for 2-4 hours to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Gastrin I (1-14) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate 2-4h in dark Add_Solubilizer->Incubate4 Read Read absorbance at 570 nm Incubate4->Read End End Read->End

Caption: Workflow for the MTT cell proliferation assay.

2. BrdU Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into the DNA of proliferating cells.

Materials:

  • This compound stock solution

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.[13]

  • Fixation and Denaturation: Remove the labeling solution, wash with PBS, and fix the cells. Denature the DNA by incubating with an acidic solution (e.g., 1-2.5 M HCl) for 10-60 minutes at room temperature.[7][14]

  • Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate with the anti-BrdU antibody for at least 1 hour.

  • Detection: Wash the cells and add the appropriate substrate. If using a colorimetric substrate, add a stop solution after sufficient color development.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Target cells

  • 6-well cell culture plates

  • Complete cell culture medium

  • Apoptosis-inducing agent (optional, for positive control)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with Gastrin I (1-14) at various concentrations for a specific duration (e.g., 24 hours). To induce apoptosis for a positive control, treat a separate set of cells with a known apoptosis-inducing agent.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Annexin_V_PI_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Seed_Treat Seed and treat cells with Gastrin I (1-14) Start->Seed_Treat Harvest Harvest cells (adherent and floating) Seed_Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin-binding buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Troubleshooting

  • Low signal in proliferation assays: Ensure that the cells are healthy and actively dividing. Optimize cell seeding density and incubation times. Confirm the biological activity of the Gastrin I (1-14) peptide.

  • High background in apoptosis assays: Ensure that the cells are not overly confluent, as this can lead to necrosis. Handle cells gently during harvesting to avoid mechanical damage to the cell membrane.

  • Inconsistent results: Use single-use aliquots of the reconstituted peptide to avoid degradation from multiple freeze-thaw cycles. Ensure consistent cell passage numbers and culture conditions across experiments.

  • Effects of Trifluoroacetic acid (TFA): Peptides are often purified using HPLC and may contain residual TFA, which can affect cell viability at high concentrations. If unexpected results are observed, consider using a TFA-free grade of the peptide or performing a buffer exchange.[15]

Conclusion

This compound, is a valuable research tool for investigating cellular processes such as proliferation and apoptosis, particularly in the context of gastrointestinal physiology and cancer. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this peptide in their cell culture experiments. Careful planning of experiments, including appropriate controls and optimization of assay conditions, will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Gastrin I (1-14), Human in Gastric Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth. The human fragment Gastrin I (1-14) is increasingly utilized in three-dimensional (3D) gastric organoid cultures to mimic the physiological microenvironment of the stomach and to study normal development, disease pathogenesis, and drug efficacy. Gastric organoids are self-organizing structures derived from stem cells that recapitulate the cellular organization and function of the native gastric epithelium, providing a powerful in vitro model system. This document provides detailed application notes and protocols for the use of Gastrin I (1-14), human in human gastric organoid culture.

Data Presentation

While specific quantitative data on the dose-response of human gastric organoids to Gastrin I (1-14) is limited in the currently available literature, several studies utilize a standard concentration. The following table summarizes the typical working concentration of this compound in human organoid culture media.

ParameterValueReference
Working Concentration10 nM[1][2][3][4]

Note: The referenced studies using 10 nM Gastrin I (1-14) were conducted on human pancreatic ductal adenocarcinoma organoids. However, this concentration is a valuable starting point for optimizing human gastric organoid cultures.

For general "Gastrin" (unspecified fragment), a concentration of 1 nM has been used in human gastric organoid culture.[1][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound, lyophilized powder

  • Sterile, nuclease-free water or 1% ammonia (B1221849) solution with sonication for enhanced solubility.[6][7]

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's instructions for the amount of solvent to add to the vial to achieve a desired stock concentration (e.g., 100 µM).

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Aseptically add the recommended volume of sterile solvent to the vial.

  • Gently pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Human Gastric Organoid Culture Protocol with Gastrin I (1-14)

This protocol is a general guideline for the culture of human gastric organoids and should be optimized for specific experimental needs.

Materials:

  • Human gastric tissue or established gastric organoid lines

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Gastric Organoid Culture Medium (see Table 2 for a typical composition)

  • This compound stock solution (e.g., 100 µM)

  • Cell recovery solution

  • Phosphate-buffered saline (PBS), sterile

  • 24-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Table 2: Typical Composition of Human Gastric Organoid Culture Medium

ComponentFinal Concentration
Advanced DMEM/F12-
Penicillin-Streptomycin1x
HEPES10 mM
GlutaMAX™1x
B27 Supplement1x
N2 Supplement1x
N-Acetylcysteine1 mM
Human EGF50 ng/mL
Human Noggin100 ng/mL
Human R-Spondin1500 ng/mL
Human FGF-10100 ng/mL
Wnt3a100 ng/mL
This compound 10 nM
A83-01 (TGF-β inhibitor)500 nM
SB202190 (p38 inhibitor)10 µM
Nicotinamide10 mM
Y-27632 (ROCK inhibitor)10 µM (add for the first 2-3 days after passaging)

Note: The exact composition of the medium can vary. Please refer to specific protocols for detailed recipes.[1][5][7][8]

Procedure:

1. Seeding and Maintenance of Gastric Organoids: a. Thaw a cryovial of human gastric organoids rapidly in a 37°C water bath.[8] b. Transfer the organoids to a 15 mL conical tube and add 10 mL of basal medium (Advanced DMEM/F12). c. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant. d. Resuspend the organoid pellet in an appropriate volume of basement membrane matrix on ice. e. Plate 50 µL domes of the organoid-matrix mixture into the center of pre-warmed 24-well plate wells.[7] f. Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize. g. Carefully add 500 µL of complete Human Gastric Organoid Culture Medium containing 10 nM Gastrin I (1-14) to each well. h. Culture the organoids in a 37°C, 5% CO₂ incubator. i. Change the medium every 2-3 days.

2. Passaging Gastric Organoids: a. Aspirate the culture medium from the wells. b. Add 1 mL of cold cell recovery solution to each well and incubate on ice for 30-60 minutes to depolymerize the matrix. c. Mechanically disrupt the domes by pipetting up and down. d. Transfer the organoid suspension to a 15 mL conical tube. e. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant. f. To fragment the organoids, resuspend the pellet in 1 mL of basal medium and gently pipette through a P200 tip several times. g. Proceed with reseeding the fragmented organoids in fresh basement membrane matrix as described in step 1.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Gastric Organoid Culture with Gastrin I (1-14) cluster_prep Preparation cluster_culture Culture cluster_passaging Passaging Thaw Thaw Gastric Organoids Resuspend Resuspend in Basement Membrane Matrix Thaw->Resuspend Plate Plate Domes in 24-well Plate Resuspend->Plate Polymerize Polymerize Matrix (37°C, 15-30 min) Plate->Polymerize Add_Medium Add Culture Medium with 10 nM Gastrin I (1-14) Polymerize->Add_Medium Incubate Incubate (37°C, 5% CO2) Add_Medium->Incubate Change_Medium Change Medium (every 2-3 days) Incubate->Change_Medium 2-3 days Harvest Harvest Organoids (Cell Recovery Solution) Incubate->Harvest When confluent Change_Medium->Incubate Fragment Mechanically Fragment Organoids Harvest->Fragment Replate Re-plate in Fresh Matrix Fragment->Replate Replate->Polymerize

Caption: Experimental workflow for human gastric organoid culture with Gastrin I (1-14).

Gastrin_Signaling_Pathway Gastrin I (1-14) Signaling Pathway in Gastric Epithelial Cells Gastrin Gastrin I (1-14) CCK2R CCK2R (GPCR) Gastrin->CCK2R Binds Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway PKC->PI3K_AKT_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Differentiation Cell Differentiation MAPK_pathway->Differentiation PI3K_AKT_pathway->Proliferation

Caption: Simplified signaling pathway of Gastrin I (1-14) via the CCK2 receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is an endogenous peptide hormone that plays a crucial role in regulating gastric acid secretion and promoting the growth of gastrointestinal tissues.[1] The human Gastrin I (1-14) fragment ([Glp]-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp) represents a significant portion of the full-length peptide (Gastrin-17) and contains the C-terminal tetrapeptide amide core, which is essential for biological activity and receptor binding.[2][3] Like the full-length hormone, Gastrin I (1-14) exerts its effects primarily by binding to and activating the cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor (GPCR).[4][5]

Activation of the CCK2R by Gastrin I (1-14) initiates a cascade of intracellular signaling pathways, including the Protein Kinase C (PKC), RhoA, and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which are pivotal in mediating cellular proliferation, differentiation, and apoptosis.[4][5][6][7] Due to its role in cell growth, Gastrin I and its receptor are subjects of extensive research, particularly in the context of gastrointestinal cancers where the CCK2R is often upregulated.[1]

These application notes provide recommended dosage guidelines, detailed experimental protocols, and an overview of the key signaling pathways for the use of human Gastrin I (1-14) in various in vitro research applications.

Data Presentation

Peptide Specifications
PropertyValueReference
Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇
Molecular Weight ~1705.73 g/mol
Purity Typically ≥92% or ≥95% (HPLC)[4]
Storage Lyophilized powder at -20°C for up to one year. In solvent at -80°C for up to 6 months.[8]
Recommended Working Concentrations

Direct EC₅₀/IC₅₀ values for the Gastrin I (1-14) fragment are not widely published. However, based on the activity of the full-length human Gastrin I (1-17) and other gastrin analogs, which share the same C-terminal bioactive core, the following concentration ranges are recommended as a starting point for in vitro experiments. Note: The optimal concentration should be determined empirically for each specific cell line and assay.

Assay TypeCell Type ExampleRecommended Starting Concentration RangeEffective Concentrations of Related Gastrins (for reference)
Cell Proliferation Gastric epithelial cells (e.g., AGS-GR), Pancreatic cells (e.g., AR42J)1 pM - 100 nMGastrin I (1-17): EC₅₀ of 6.2 pM (gastric epithelial cell proliferation).[9]
Receptor Binding Cells expressing CCK2R0.1 nM - 100 nMGastrin I (1-17): IC₅₀ of 0.9 nM (human gastric leiomyosarcoma cells).[10]
Signal Transduction (e.g., ERK phosphorylation) CCK2R-expressing cells1 nM - 100 nMPentagastrin stimulates ERK phosphorylation in a dose-dependent manner.[11]
Calcium Mobilization Parietal cells, CCK2R-expressing cells1 nM - 100 nMGastrin I (1-17): EC₅₀ of 11 nM (cytosolic calcium in rabbit parietal cells).[10]
Organoid Culture Gastric, Intestinal, Pancreatic organoidsSupplement in media (exact concentration to be optimized)Gastrin I (1-17) is used in human gastric organoid culture.[9]

Signaling Pathways

Gastrin I (1-14) binds to the CCK2 receptor, activating G proteins (primarily Gαq and Gα12/13) and initiating downstream signaling.[12] The MAPK/ERK pathway is a central route for its mitogenic effects.

Gastrin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Binds G_protein Gαq / Gα12/13 CCK2R->G_protein Activates Ras Ras CCK2R->Ras Activates via adaptor proteins PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3_DAG IP3 + DAG PLC->IP3_DAG Generates PKC PKC Raf Raf PKC->Raf IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK c_fos c-fos / Elk-1 ERK->c_fos Translocates & Activates Proliferation Cell Proliferation, Differentiation, Inhibition of Apoptosis c_fos->Proliferation Promotes

Caption: Gastrin I (1-14) CCK2R signaling cascade.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT or Real-Time Analysis)

This protocol describes how to measure the effect of Gastrin I (1-14) on the proliferation of CCK2R-expressing cells (e.g., AGS-GR).

Materials:

  • Gastrin I (1-14), human, lyophilized powder

  • Sterile, nuclease-free water or 1% NH₄OH for stock solution

  • CCK2R-expressing cell line (e.g., AGS-GR, AR42J)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Serum-free medium

  • 96-well tissue culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution) or real-time cell analysis instrument (e.g., xCELLigence)

  • Plate reader (for MTS/MTT)

Procedure:

  • Peptide Reconstitution:

    • Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving Gastrin I (1-14) in a minimal amount of sterile 1% NH₄OH, followed by dilution with sterile water.[13] Alternatively, sterile water or DMSO can be used depending on solubility.[14]

    • Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • Aspirate the complete medium.

    • Wash cells once with PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cell cycle.

  • Treatment:

    • Prepare serial dilutions of Gastrin I (1-14) in serum-free medium to achieve final concentrations ranging from 1 pM to 100 nM.

    • Include a "vehicle control" (serum-free medium only) and a "positive control" (e.g., 10% FBS or 100 ng/mL EGF).

    • Aspirate the starvation medium and add 100 µL of the respective treatments to the wells.

  • Incubation & Measurement:

    • Incubate the plate for 24 to 72 hours.

    • For MTS/MTT Assay: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • For Real-Time Analysis: Monitor cell index according to the instrument's instructions.

Proliferation_Workflow A Seed Cells (96-well plate) B Incubate 24h (Attachment) A->B C Serum Starve (12-24h) B->C D Treat with Gastrin I (1-14) (Dose-Response) C->D E Incubate (24-72h) D->E F Measure Proliferation (MTS/MTT or Real-Time) E->F G Data Analysis F->G

Caption: Workflow for cell proliferation assay.
Protocol 2: Receptor Binding Assay (Competitive Binding)

This protocol is to determine the binding affinity of Gastrin I (1-14) to the CCK2R using a competitive binding assay with a radiolabeled ligand.

Materials:

  • This compound (unlabeled competitor)

  • Radiolabeled ligand (e.g., ¹²⁵I-Gastrin-17)

  • Cell membranes prepared from CCK2R-expressing cells or intact cells

  • Binding Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂, BSA, and a protease inhibitor cocktail)

  • 96-well filter plates (e.g., with GFC glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation:

    • Prepare serial dilutions of unlabeled Gastrin I (1-14) in Binding Buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Prepare a fixed, low concentration of radiolabeled ligand in Binding Buffer (typically at or below its Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes/cells, radiolabeled ligand, and Binding Buffer.

    • Non-Specific Binding (NSB): Add cell membranes/cells, radiolabeled ligand, and a high concentration of unlabeled ligand (e.g., 1 µM Gastrin-17).

    • Competitive Binding: Add cell membranes/cells, radiolabeled ligand, and each dilution of the unlabeled Gastrin I (1-14).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free ligand.

    • Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation fluid to each well (or place filters in scintillation vials).

    • Count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled Gastrin I (1-14).

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to a Ki (inhibition constant).

Disclaimer: These protocols and dosage recommendations are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All products are for research use only and not for human or veterinary use.

References

Application Notes: Gastric Acid Secretion Assay Using Human Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive system, secreted by parietal cells in the stomach lining. Its secretion is a complex and highly regulated process involving various hormones and neurotransmitters. The peptide hormone gastrin is a principal regulator of gastric acid secretion.[1] Human Gastrin I (1-14) is a bioactive fragment of Gastrin I, an endogenous gastrointestinal peptide hormone.[2][3] It acts as a selective agonist for the cholecystokinin (B1591339) B (CCK2) receptor, stimulating gastric acid secretion, making it a valuable tool for studying gastric physiology and for the screening of compounds that modulate acid secretion.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing Human Gastrin I (1-14) in gastric acid secretion assays.

Principle of the Assay

The fundamental principle of this assay is the stimulation of gastric acid-secreting cells (parietal cells) with Human Gastrin I (1-14) and the subsequent quantification of the secreted acid. Gastrin I (1-14) binds to CCK2 receptors on both parietal cells and enterochromaffin-like (ECL) cells.[4][5] This binding initiates a signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump) in parietal cells, which actively transports H+ ions into the gastric lumen, resulting in acid secretion.[6] The secreted acid can be measured through various methods, including pH changes, titration, or the accumulation of a radiolabeled weak base like [¹⁴C]aminopyrine.[7][8]

Applications

  • Pharmacological Screening: Evaluating the efficacy and potency of potential drug candidates, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, that aim to reduce gastric acid secretion.[9]

  • Physiological Research: Investigating the molecular mechanisms and signaling pathways that regulate gastric acid secretion.

  • Disease Modeling: Studying hypersecretory conditions like Zollinger-Ellison syndrome or conditions with impaired acid secretion.[1]

  • Toxicology and Safety Pharmacology: Assessing the potential effects of new chemical entities on gastric function.

Quantitative Data Summary

ParameterAgonistValueModel SystemReference
EC50 (Histamine Secretion) Human Gastrin I0.014 nMRat Gastric Cells
EC50 (Epithelial Cell Proliferation) Human Gastrin I6.2 pMGastric Cells
ED50 (Acid Formation) Gastrin5 nMIsolated Rabbit Gastric Glands[7]
Maximal Stimulation (Acid Formation) Gastrin1 x 10⁻⁷ MIsolated Rabbit Gastric Glands[7]
Basal Acid Output (BAO) - Human Endogenous1–5 mmol HCl/hrIn vivo[1]
Maximal Acid Output (MAO) - Human (Pentagastrin-stimulated) Pentagastrin10–23 mmol HCl/hrIn vivo[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of gastrin-induced gastric acid secretion and a typical experimental workflow for an in vitro assay.

Gastrin Signaling Pathway Gastrin Gastrin I (1-14) CCK2R_ECL CCK2 Receptor Gastrin->CCK2R_ECL CCK2R_Parietal CCK2 Receptor Gastrin->CCK2R_Parietal ECL_Cell ECL Cell CCK2R_ECL->ECL_Cell activates Histamine Histamine ECL_Cell->Histamine releases H2R H2 Receptor Histamine->H2R Parietal_Cell Parietal Cell H2R->Parietal_Cell activates AC Adenylate Cyclase H2R->AC CCK2R_Parietal->Parietal_Cell activates PLC PLC CCK2R_Parietal->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Ca2->Proton_Pump activate cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Proton_Pump activate H_ion H⁺ Secretion (Gastric Acid) Proton_Pump->H_ion results in Experimental Workflow Start Start: Isolate Gastric Glands or Parietal Cells Culture Culture and Equilibrate Cells/Glands Start->Culture PreIncubate Pre-incubate with Test Compounds (e.g., Inhibitors) Culture->PreIncubate Stimulate Stimulate with Human Gastrin I (1-14) PreIncubate->Stimulate Incubate Incubate for Defined Time Period Stimulate->Incubate Measure Measure Acid Secretion (pH, Titration, or Radiometric Assay) Incubate->Measure Analyze Data Analysis (Dose-Response Curves, IC50/EC50) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Cell Proliferation Assay with Gastrin I (1-14), human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal cell growth. Its various forms, particularly the 17-amino acid peptide Gastrin I (G-17), are known to exert mitogenic effects on normal and neoplastic gastrointestinal cells. These effects are primarily mediated through the cholecystokinin (B1591339) B (CCK2) receptor, triggering downstream signaling cascades that promote cell proliferation. This document provides a detailed protocol to assess the proliferative potential of a specific fragment, Gastrin I (1-14), human, on cultured cells.

It is important to note that the biological activity of gastrin peptides is critically dependent on the amidation of the C-terminal phenylalanine. Gastrin I (1-14) lacks this C-terminal amide group, which is present in the fully active Gastrin I (1-17). Therefore, it is hypothesized that Gastrin I (1-14) may exhibit significantly reduced or no proliferative activity compared to the full-length, amidated peptide. The following protocols are designed to test this hypothesis by comparing the effects of Gastrin I (1-14) with the biologically active Gastrin I (human) as a positive control.

Signaling Pathways

Gastrin I binds to the CCK2 receptor, a G-protein coupled receptor, to initiate a cascade of intracellular signaling events that culminate in cell proliferation. Key pathways involved include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, increases intracellular calcium levels and activates Protein Kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are activated, leading to the transcription of genes involved in cell cycle progression and proliferation.

Gastrin I Signaling Pathway Gastrin I (1-17) Gastrin I (1-17) CCK2 Receptor CCK2 Receptor Gastrin I (1-17)->CCK2 Receptor Gq/11 Gq/11 CCK2 Receptor->Gq/11 PLC PLC Gq/11->PLC PI3K/Akt PI3K/Akt Pathway Gq/11->PI3K/Akt PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Ca2+->PKC activates Ras/Raf/MEK/ERK MAPK Cascade (Ras/Raf/MEK/ERK) PKC->Ras/Raf/MEK/ERK Transcription Factors\n(e.g., CREB, Elk-1) Transcription Factors (e.g., CREB, Elk-1) Ras/Raf/MEK/ERK->Transcription Factors\n(e.g., CREB, Elk-1) PI3K/Akt->Transcription Factors\n(e.g., CREB, Elk-1) Gene Expression Gene Expression Transcription Factors\n(e.g., CREB, Elk-1)->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Gastrin I signaling pathway leading to cell proliferation.

Data Presentation

The following tables summarize the known quantitative data for the biologically active Gastrin I (human) and provide a framework for the expected results for this compound.

Table 1: Biological Activity of Gastrin Peptides

PeptideReceptorBiological ActivityEC50 for Cell Proliferation
Gastrin I (human)CCK2Mitogenic6.2 pM[1]
This compoundCCK2 (presumed)Expected to be low or inactiveTo be determined

Table 2: Recommended Cell Lines for Proliferation Assays

Cell LineOriginReceptor ExpressionNotes
AGSHuman gastric adenocarcinomaCCK2 (low)Often used in gastrin signaling studies.
KATO IIIHuman gastric carcinomaCCK2Another relevant gastric cancer cell line.
AR42JRat pancreatic acinar cellCCK2A well-established model for gastrin/CCK signaling.
Swiss 3T3Mouse fibroblastCCK2 (when transfected)Useful for studying specific receptor-mediated effects.

Experimental Protocols

Two common methods for assessing cell proliferation are the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay Steps cluster_brdu BrdU Assay Steps cell_culture Cell Seeding (e.g., 96-well plate) serum_starve Serum Starvation (24 hours) cell_culture->serum_starve treatment Treat cells with Gastrin peptides (24-72 hours) serum_starve->treatment peptide_prep Prepare Gastrin Solutions (Gastrin I (1-14) & Gastrin I) peptide_prep->treatment mtt_assay MTT Assay treatment->mtt_assay brdu_assay BrdU Assay treatment->brdu_assay mtt_add Add MTT Reagent brdu_label Add BrdU Labeling Reagent mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt brdu_incubate Incubate (2-24 hours) brdu_label->brdu_incubate fix_denature Fix and Denature DNA brdu_incubate->fix_denature antibody_incubate Incubate with Anti-BrdU Antibody fix_denature->antibody_incubate secondary_ab Add Secondary Antibody & Substrate antibody_incubate->secondary_ab read_brdu Read Absorbance/Fluorescence secondary_ab->read_brdu

References

Application Notes: Performing a Receptor Binding Assay with Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and gastrointestinal cell growth.[1] Its biological effects are primarily mediated through its interaction with the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR). The human Gastrin I (1-14) fragment represents a key region of the full-length hormone and is a valuable tool for studying the binding dynamics and signaling of the CCKBR. These application notes provide a comprehensive guide to performing a receptor binding assay for human Gastrin I (1-14) with the human CCKBR.

Principle of the Assay

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. This is typically achieved through one of two main approaches:

  • Saturation Binding Assay: This method is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. Varying concentrations of a radiolabeled form of Gastrin I (1-14) are incubated with a preparation of cells or membranes expressing the CCKBR until equilibrium is reached.

  • Competitive Binding Assay: This assay measures the ability of an unlabeled ligand (in this case, Gastrin I (1-14)) to compete with a labeled ligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled ligand.

CCKBR Signaling Pathway

The CCKBR is a Gq-protein coupled receptor. Upon binding of Gastrin I, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream kinases, such as the mitogen-activated protein kinases (MAPKs), which regulate cellular processes like proliferation and secretion.

CCKBR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin_I_1-14 Gastrin I (1-14) CCKBR CCKBR Gastrin_I_1-14->CCKBR Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK Cascade PKC->MAPK activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) MAPK->Cellular_Response leads to

Caption: CCKBR Signaling Pathway

Data Presentation

Quantitative data from receptor binding assays are crucial for characterizing the interaction between Gastrin I (1-14) and the CCKBR. The following table summarizes key binding parameters.

LigandReceptorAssay TypeParameterValueReference
Human Gastrin I (1-17)Human CCKBRCompetitive BindingIC50~6 nM[2]
Human Gastrin I (1-17)Human CCKBRSaturation BindingKdLow nanomolar range[3]

Experimental Protocols

Preparation of Cell Membranes Expressing Human CCKBR

This protocol describes the preparation of crude cell membranes from cultured mammalian cells overexpressing the human CCKBR.

Materials:

  • Cultured cells expressing human CCKBR (e.g., HEK293 or CHO cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This protocol is for determining the Kd and Bmax of a radiolabeled Gastrin I analog.

Materials:

  • Radiolabeled Gastrin I analog (e.g., [125I]-Gastrin I)

  • Unlabeled Gastrin I (for determining non-specific binding)

  • Cell membrane preparation expressing human CCKBR

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the radiolabeled Gastrin I analog in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • For total binding wells, add a known amount of the cell membrane preparation and the corresponding concentration of radiolabeled Gastrin I.

  • For non-specific binding wells, add the cell membrane preparation, the radiolabeled Gastrin I, and a high concentration of unlabeled Gastrin I (e.g., 1 µM).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax.

Competitive Radioligand Binding Assay

This protocol is for determining the IC50 and Ki of unlabeled Gastrin I (1-14).

Materials:

  • Radiolabeled Gastrin I analog (at a concentration close to its Kd)

  • Unlabeled Gastrin I (1-14), human

  • Cell membrane preparation expressing human CCKBR

  • Assay Buffer

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of unlabeled Gastrin I (1-14) in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled Gastrin I analog to all wells.

  • Add the serially diluted unlabeled Gastrin I (1-14) to the appropriate wells in triplicate. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled full-length Gastrin I).

  • Add a known amount of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction and filter as described in the saturation binding assay protocol.

  • Wash the filters and measure the radioactivity.

  • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled Gastrin I (1-14).

  • Analyze the data using non-linear regression to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive receptor binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare Cell Membranes (with CCKBR) D Incubate Membranes, Radioligand, and varying concentrations of Unlabeled Ligand A->D B Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-Gastrin I) B->D C Prepare Unlabeled Ligand (Gastrin I (1-14)) C->D E Separate Bound from Unbound Ligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Determine IC₅₀ and Ki) F->G

Caption: Competitive Binding Assay Workflow

References

Application Notes: Solubility and Handling of Human Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Overview

Gastrin I (1-14), human, is a 14-amino acid fragment of the gastrointestinal peptide hormone Gastrin I.[1][2] As a selective agonist for the cholecystokinin (B1591339) B (CCK2) receptor, it is a critical tool for research into gastric acid secretion, gastrointestinal cell proliferation, and CCK2 receptor signaling pathways.[3] Proper handling and solubilization of this peptide are crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution, storage, and application of human Gastrin I (1-14).

Solubility Data

The solubility of Human Gastrin I (1-14) can vary depending on the solvent and the presence of counter-ions (e.g., TFA). The peptide has a net negative charge due to a high number of glutamic acid residues, which influences solvent selection.[2] Quantitative solubility data from suppliers is summarized below.

SolventConcentrationMethodSource
DMSO≥ 100 mg/mL (≥ 54.95 mM)Direct Dissolution[1]
Water (H₂O)100 mg/mL (54.95 mM)Requires sonication[1]
PBS100 mg/mL (54.95 mM)Requires sonication[1]
1% Ammonia1 mg/mLRequires sonication[3]

Note: The designation "≥" indicates that the saturation point was not reached at the specified concentration.[1]

Reconstitution Protocol

Due to the acidic nature of the peptide, a stepwise approach to solubilization is recommended to achieve the desired concentration.

3.1 Materials

3.2 Step-by-Step Procedure

  • Preparation : Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes to prevent condensation.

  • Initial Solvent Selection : Based on the peptide's negative charge, water is the recommended starting solvent.[2]

  • Reconstitution :

    • Add the calculated volume of sterile water to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL stock, add 100 µL of water to 1 mg of peptide.

    • Vortex the vial gently for 10-15 seconds.

  • Enhancing Solubility (If Necessary) :

    • If the peptide does not fully dissolve in water, sonicate the solution in a bath sonicator for 5-10 minutes.[1] Check for clarity.

    • If cloudiness or particulates persist, the addition of a few microliters (<50 µL) of a weak base like ammonium hydroxide can improve solubility.[2]

    • As an alternative for highly concentrated stock solutions, DMSO can be used.[1][2] Add the desired volume of DMSO and vortex until the peptide is fully dissolved.

  • Final Dilution : For aqueous-based cellular assays, a concentrated stock in DMSO can be serially diluted to the final working concentration using the appropriate aqueous buffer (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Storage and Stability

Proper storage is critical to maintain the biological activity of the peptide.

  • Lyophilized Powder : Store desiccated at -20°C for up to one year or at -80°C for up to two years.[1]

  • Stock Solutions : After reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 2 months or at -80°C for up to 6 months.[1][4]

Biological Activity and Signaling Pathway

Gastrin I binds to and activates the CCK2 receptor, a G protein-coupled receptor (GPCR).[5] This interaction primarily triggers Gq and Gα12/13 protein signaling cascades.[6][7] The activation of Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] These events lead to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), ultimately modulating cellular processes like proliferation and acid secretion.[6][7]

Gastrin_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Cellular Responses (Proliferation, Secretion) PKC->Downstream Modulates

Caption: Gastrin I (1-14) signaling via the CCK2 receptor Gq pathway.

Example Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general workflow for assessing the mitogenic effects of Gastrin I (1-14) on a responsive cell line (e.g., gastric cancer cells expressing CCK2R).

6.1 Workflow

Experimental_Workflow Reconstitute 1. Reconstitute Gastrin I (1-14) (e.g., 1 mM Stock in DMSO) Seed 2. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Reconstitute->Seed Starve 3. Serum Starve Cells (Synchronize cell cycle, 12-24h) Seed->Starve Treat 4. Treat with Gastrin I (1-14) (Dose-response, e.g., 0.1 nM - 1 µM) Starve->Treat Incubate 5. Incubate (e.g., 48-72 hours) Treat->Incubate Assay 6. Add Proliferation Reagent (e.g., MTS, WST-1, or BrdU) Incubate->Assay Measure 7. Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze 8. Analyze Data (Calculate EC₅₀) Measure->Analyze

References

Application Notes and Protocols for Gastrin I (1-14), Human: Proper Stability and Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper handling, storage, and stability assessment of Gastrin I (1-14), human. Adherence to these recommendations is crucial for ensuring the peptide's integrity and obtaining reliable and reproducible experimental results.

Product Information

  • Peptide Name: this compound

  • Sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

  • Molecular Formula: C₇₉H₁₀₀N₁₆O₂₇

  • Molecular Weight: 1705.73 g/mol

Storage Conditions

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on the physical state of the peptide.

Lyophilized Powder

The lyophilized form of Gastrin I (1-14) is the most stable for long-term storage. To prevent degradation from moisture and light, it is essential to store the powder in a tightly sealed container in a desiccated environment.

Storage TemperatureRecommended DurationNotes
-80°CUp to 2 yearsRecommended for long-term storage.
-20°CUp to 1 year[1]Suitable for intermediate-term storage.
  • Note: Always allow the product to equilibrate to room temperature before opening the vial to avoid condensation, which can lead to degradation.

In Solution

Once reconstituted, Gastrin I (1-14) is significantly less stable than in its lyophilized form. The stability in solution is dependent on the solvent and the storage temperature. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended DurationSolvent
-80°CUp to 1 year[1]DMSO
-80°CUp to 6 monthsGeneral solvents
-20°CUp to 1 monthGeneral solvents
  • Caution: Storing aqueous solutions for more than one day is not recommended.[2] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

Solubility

The solubility of this compound, depends on its amino acid sequence and the chosen solvent. Due to the presence of multiple glutamic acid residues, the peptide has a net negative charge at neutral pH.

SolventConcentrationNotes
WaterSoluble[1]Recommended as the first solvent to try.
DMSO≥ 100 mg/mL[3]Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]
1% Aqueous Ammonia (B1221849)~1 mg/mL[2]Sonication may be required to aid dissolution.[3]
PBSInformation not available
EthanolInformation not available
Protocol for Reconstitution:
  • Calculate the required volume of solvent to achieve the desired concentration.

  • Start by attempting to dissolve the peptide in sterile, deionized water.

  • If the peptide does not dissolve in water, a small amount of 1% aqueous ammonia can be added to aid dissolution for acidic peptides.[2][5]

  • Alternatively, for a stock solution, dissolve the peptide in a small amount of anhydrous DMSO and then dilute with the aqueous buffer of choice to the final desired concentration.[5]

  • Vortex or sonicate briefly if necessary to ensure complete dissolution.

Stability Profile

The stability of Gastrin I (1-14) is influenced by several factors, including pH, temperature, and the presence of enzymes.

pH Stability

Gastrin peptides are known to be susceptible to degradation at both acidic and neutral/alkaline pH, primarily due to enzymatic activity. Studies on gastrin have shown that degradation is most significant at pH 7.4 and at a low pH of 2.0, suggesting the involvement of different enzyme systems.

Degradation Pathways

The primary degradation pathway for gastrin peptides in biological systems is enzymatic cleavage. Endopeptidase 24.11, found in human kidneys, has been shown to cleave human gastrin at several peptide bonds, including Trp4-Leu5, Ala11-Tyr12, Gly13-Trp14, and Asp16-Phe17 (in the full-length Gastrin-17).[6] This enzymatic action leads to the generation of smaller, inactive fragments.

Experimental Protocols

Protocol for Assessing Peptide Stability by RP-HPLC

This protocol provides a general framework for evaluating the stability of this compound, under various conditions.

Objective: To determine the percentage of intact Gastrin I (1-14) remaining over time when stored under different temperature, pH, and solvent conditions.

Materials:

  • This compound, lyophilized powder

  • Solvents for reconstitution (e.g., Water, PBS, DMSO)

  • Buffers of various pH values (e.g., pH 2.0, 5.5, 7.4)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

Workflow for Peptide Stability Analysis:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute Gastrin I (1-14) in desired solvent/buffer Aliquots Prepare aliquots for each time point and condition Reconstitute->Aliquots Incubate Incubate samples at different temperatures (4°C, 25°C, 37°C) Aliquots->Incubate Collect Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate->Collect Analyze Analyze by RP-HPLC Collect->Analyze Quantify Quantify peak area of intact peptide Analyze->Quantify Calculate Calculate % remaining peptide vs. time Quantify->Calculate Plot Plot stability curves Calculate->Plot

Caption: Workflow for assessing the stability of Gastrin I (1-14).

Procedure:

  • Sample Preparation:

    • Reconstitute a known amount of Gastrin I (1-14) in the desired solvent or buffer to a specific concentration (e.g., 1 mg/mL).

    • Prepare separate sets of samples for each condition to be tested (e.g., different solvents, pH values).

    • Aliquot the solutions into autosampler vials for each time point to be analyzed. This avoids contamination and repeated handling of the stock solution.

  • Incubation:

    • Place the sets of vials at the different temperatures to be tested (e.g., 4°C, 25°C, and 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each condition for analysis. The time 0 sample represents the initial concentration and purity.

  • RP-HPLC Analysis:

    • Set up the RP-HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a standard volume of the sample from each time point.

    • Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact Gastrin I (1-14) based on its retention time from the time 0 sample.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the peak area at time 0.

    • Plot the percentage of remaining peptide against time for each condition to visualize the stability profile.

Signaling Pathway

Gastrin I exerts its biological effects primarily through the Cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor. The binding of Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK CellularResponse Cellular Response (e.g., Acid Secretion, Cell Proliferation) MAPK->CellularResponse

Caption: Gastrin I signaling pathway via the CCK2 receptor.

This signaling cascade ultimately leads to various physiological responses, including the stimulation of gastric acid secretion and the promotion of cell growth.

References

Application Notes and Protocols: Gastrin I (1-14), Human, Lyophilized

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Gastrin I (1-14), human, is a 14-amino acid peptide fragment of the gastrointestinal hormone Gastrin I.[1][2][3] It is an endogenous peptide primarily expressed in the gut that plays a crucial role in stimulating gastric acid secretion.[4] Gastrin I (1-14) acts by binding to the cholecystokinin (B1591339) 2 (CCK2) receptor on parietal cells in the stomach.[4] This peptide is a valuable tool for researchers studying gastric physiology, gastrointestinal disorders, and related cell signaling pathways. It has been utilized in applications such as the culture of gastric cancer stem/progenitor cells and as a supplement in organoid growth media.

Quantitative Data Summary

The following table summarizes the key quantitative information for lyophilized human Gastrin I (1-14).

ParameterValueSource(s)
Molecular Weight1704 g/mol (or 1705.73 g/mol )[3][4]
Purity≥92% to >98% (HPLC)[3]
Solubility (Water)Soluble[3]
Solubility (Aqueous Ammonia)1 mg/mL in 0.1% or 1% NH4OH[5][6]
Solubility (General)Up to 100 mg/mL (54.95 mM), may need ultrasonic treatment[1]

Reconstitution Protocol

Proper reconstitution of lyophilized Gastrin I (1-14) is critical for maintaining its biological activity. The following protocol provides a general guideline. It is always recommended to consult the product-specific datasheet for any lot-specific instructions.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water (distilled or deionized)

  • 0.1% Ammonium (B1175870) Hydroxide (NH₄OH) in sterile water (optional, for basic peptides)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for hydrophobic peptides)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Reconstitution Handling:

    • Before opening, briefly centrifuge the vial of lyophilized peptide to ensure that all the powder is collected at the bottom.

    • Allow the product to equilibrate to room temperature before opening to avoid condensation.

  • Solvent Selection:

    • The choice of solvent depends on the peptide's properties. For Gastrin I (1-14), which is generally water-soluble, sterile water is the primary recommended solvent.[3]

    • If the peptide does not readily dissolve in water, a dilute aqueous basic solution, such as 0.1% ammonium hydroxide, can be used.[5]

    • For very hydrophobic preparations, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[2]

  • Reconstitution Steps:

    • Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

    • Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can cause aggregation.

    • If the peptide does not dissolve completely, brief sonication in an ultrasonic water bath may be necessary to achieve a clear solution.[1]

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Gastrin I (1-14) equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_solvent Add chosen solvent (e.g., sterile water) centrifuge->add_solvent mix Gently vortex or swirl add_solvent->mix check_sol Check for complete dissolution mix->check_sol sonicate Sonicate briefly if needed check_sol->sonicate Incomplete dissolution aliquot Aliquot into smaller volumes check_sol->aliquot Complete dissolution sonicate->check_sol store Store at -20°C or -80°C aliquot->store

Caption: Simplified signaling cascade of Gastrin I (1-14) via the CCK2 receptor.

Applications

  • In vitro cell culture: Gastrin I (1-14) has been used as a component in the culture medium for gastric cancer stem/progenitor cells to promote tumorsphere formation. * Organoid culture: It serves as a supplement in organoid growth medium for the culture of patient-derived organoids (PDOs), particularly for gastric, intestinal, and pancreatic organoids. * Signal transduction studies: The peptide is a tool for investigating receptor-mediated signal transduction and the physiological pathways governing gastric acid secretion. [7]* Gastrointestinal research: It is relevant in research exploring gastrointestinal disorders and the mechanisms of therapeutic interventions. [7] Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the product-specific datasheet provided by the manufacturer. Protocols may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols: Gastrin I (1-14), human for Studying Gastric Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin is a crucial gastrointestinal peptide hormone primarily known for stimulating gastric acid secretion.[1] Beyond its physiological role, emerging evidence highlights its function as a mitogenic factor for gastrointestinal epithelial cells, implicating it in the pathology of gastric cancer.[2] Gastrin and its precursors exert their effects through the cholecystokinin (B1591339) B receptor (CCK2R), which is notably expressed on a subset of gastric stem cells and is often overexpressed in gastric adenocarcinomas.[2][3][4]

Gastric Cancer Stem Cells (GCSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation.[5][6] These cells are considered a major driver of tumor progression, metastasis, and chemoresistance. Gastrin I (1-14), a bioactive fragment of human Gastrin I, has become a vital component in advanced in vitro models designed to culture and study these elusive cells.[1] Its inclusion in specialized culture media helps to enrich for and maintain the GCSC phenotype, making it an indispensable tool for research and drug development.

These application notes provide a comprehensive guide and detailed protocols for utilizing Gastrin I (1-14) in the study of GCSCs, focusing on tumorsphere and patient-derived organoid (PDO) cultures, downstream functional assays, and the underlying signaling mechanisms.

Application 1: Enrichment of GCSCs via Tumorsphere Culture

The tumorsphere formation assay is a gold-standard method for enriching and characterizing cancer stem cells in vitro. This technique relies on providing a non-adherent, serum-free environment where only stem-like cells can survive and proliferate to form floating, spherical colonies. Gastrin I (1-14) is a key media supplement that helps sustain the self-renewal capacity of GCSCs in these conditions.

Protocol 2.1: Gastric Cancer Tumorsphere Formation Assay

This protocol describes the enrichment of GCSCs from either established gastric cancer cell lines or dissociated primary tumor tissue.

Materials:

  • Gastrin I (1-14), human

  • Gastric cancer cells (cell line or primary tissue)

  • DMEM/F12 medium, serum-free

  • B27 supplement (50x)

  • Human recombinant Epidermal Growth Factor (EGF)

  • Human recombinant basic Fibroblast Growth Factor (bFGF)

  • Insulin

  • Trypsin-EDTA, PBS, Trypan Blue

  • Ultra-low attachment 6-well or 96-well plates

  • Cell strainer (40-70 µm)

Procedure:

  • Cell Preparation:

    • For Cell Lines: Harvest cells from routine culture using Trypsin-EDTA. Wash with PBS and resuspend in serum-free DMEM/F12.

    • For Primary Tumors: Mechanically mince fresh tumor tissue into small fragments (<1 mm³). Digest with an appropriate enzyme cocktail (e.g., Collagenase/Dispase) until a single-cell suspension is achieved. Pass the suspension through a cell strainer to remove debris.[7]

  • Cell Counting: Perform a viable cell count using Trypan Blue. Ensure cell viability is >90%.

  • Prepare Tumorsphere Medium:

    • To serum-free DMEM/F12, add B27 supplement (to 1x), 20 ng/mL EGF, 20 ng/mL bFGF, and 5 µg/mL Insulin.[8]

    • Just before use, add This compound to a final concentration of 1-10 nM .

  • Seeding:

    • Resuspend the single-cell suspension in the complete Tumorsphere Medium at a density of 1,000-5,000 viable cells/mL.

    • Seed cells into ultra-low attachment plates (e.g., 2 mL/well for a 6-well plate or 200 µL/well for a 96-well plate).[8]

  • Incubation:

    • Incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days. Do not disturb the plates for the first 4-5 days.

    • Avoid changing the medium unless absolutely necessary to prevent disrupting sphere formation.[8]

  • Analysis:

    • Count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope.

    • The spheres can be collected for downstream applications, such as passaging, molecular analysis (Western Blot, qPCR), or in vivo tumorigenicity assays.

GCSC_Sphere_Formation_Workflow start Gastric Cancer Cell Source (Cell Line or Primary Tumor) dissociation Prepare Single-Cell Suspension start->dissociation seeding Seed Cells in Ultra-Low Attachment Plate dissociation->seeding medium Prepare Tumorsphere Medium (Serum-Free, B27, EGF, bFGF) + Gastrin I (1-14) medium->seeding incubation Incubate 7-14 Days (37°C, 5% CO₂) seeding->incubation analysis Analyze Tumorspheres (Count, Size, Passage) incubation->analysis downstream Downstream Applications (Western Blot, Xenograft, etc.) analysis->downstream

Caption: Workflow for GCSC Tumorsphere Formation Assay.

Application 2: Patient-Derived Gastric Cancer Organoid Culture

Patient-derived organoids (PDOs) are three-dimensional cultures that recapitulate the architecture and heterogeneity of the original tumor. Gastrin is an essential component of the culture medium required to establish and maintain long-term human gastric organoids from both normal and cancerous tissues.[9][10]

Protocol 3.1: Establishing Human Gastric Cancer Organoids

Materials:

  • This compound

  • Fresh gastric tumor tissue (from biopsy or resection)

  • Advanced DMEM/F12

  • Basement Membrane Extract (e.g., Matrigel)

  • Human Gastric Organoid Medium components (see Table 1 for a typical formulation)

  • Collagenase XI, Dispase II

  • ROCK Inhibitor (Y-27632)

  • 24-well tissue culture plates

Procedure:

  • Tissue Isolation and Digestion:

    • Wash fresh tumor tissue (~1 cm³) extensively with cold basal medium (Advanced DMEM/F12 with antibiotics).[11]

    • Mince the tissue into small pieces and digest at 37°C with Dispase II (1 mg/mL) and Collagenase XI (0.1 mg/mL).[11]

    • Monitor digestion until small tumor patches (glands) become visible.

  • Gland Isolation:

    • Stop the digestion by adding cold basal medium.

    • Allow glands to settle by gravity or gentle centrifugation (200 x g, 5 min).

    • Wash the glands several times with cold basal medium.

  • Embedding and Plating:

    • Resuspend the gland pellet in 100% cold Basement Membrane Extract.

    • Carefully dispense 35-50 µL domes of the mixture into the center of pre-warmed 24-well plate wells.[12]

    • Incubate the plate at 37°C for 20-30 minutes to polymerize the domes.[13]

  • Culture and Maintenance:

    • Prepare the complete Human Gastric Organoid Medium (see Table 1). Add This compound to a final concentration of 1 nM .[9][11]

    • For the first 2-4 days, supplement the medium with 10 µM ROCK inhibitor (Y-27632) to improve cell survival.[12]

    • Gently add 500 µL of complete medium to each well.

    • Change the medium every 2-3 days.

    • Organoids should become visible within 7-10 days and can be passaged every 1-3 weeks.

PDO_Culture_Workflow biopsy Fresh Patient Tumor Tissue digest Mechanical & Enzymatic Digestion biopsy->digest isolate Isolate Gastric Glands digest->isolate embed Embed Glands in Basement Membrane Matrix isolate->embed plate Plate as Domes in 24-Well Plate embed->plate culture Add Organoid Medium + Gastrin I (1-14) + ROCK Inhibitor (initial) plate->culture maintain Maintain Culture (Medium Changes) culture->maintain expand Expand and Passage Organoids maintain->expand

Caption: Workflow for Patient-Derived Gastric Organoid Culture.

Underlying Mechanism: Gastrin/CCK2R Signaling in GCSCs

Gastrin peptides mediate their effects on GCSCs primarily by binding to the CCK2R. This interaction activates multiple downstream signaling pathways that are critical for maintaining stemness properties like self-renewal and proliferation. While amidated gastrin's role can be complex, its signaling through CCK2R is known to involve G-protein activation, leading to pathways such as PLC/PKC, and transactivation of receptor tyrosine kinases like EGFR. These pathways converge to regulate the expression of genes involved in cell cycle progression, survival, and stem cell marker expression (e.g., SOX2, OCT4).[2][14][15]

Gastrin_Signaling_Pathway Gastrin Signaling in Gastric Cancer Stem Cells cluster_nucleus Nucleus ligand ligand receptor receptor pathway pathway outcome outcome gastrin Gastrin I (1-14) cck2r CCK2R (GPCR) gastrin->cck2r Binds gprotein Gq/11 cck2r->gprotein Activates plc PLCβ gprotein->plc pkc PKC plc->pkc egfr EGFR (Transactivation) pkc->egfr ras_raf Ras/Raf/MEK/ERK Pathway pkc->ras_raf beta_catenin β-catenin Pathway pkc->beta_catenin egfr->ras_raf transcription ↑ Transcription of Stemness Genes (SOX2, OCT4, etc.) ras_raf->transcription beta_catenin->transcription proliferation Proliferation & Self-Renewal transcription->proliferation survival Survival (Anti-Apoptosis) transcription->survival

Caption: Gastrin/CCK2R Signaling Pathway in GCSCs.

Downstream Experimental Protocols

Once GCSCs are enriched using Gastrin I (1-14), their functional properties can be assessed.

Protocol 5.1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which correlates with viability and proliferation, in response to treatment.

Materials:

  • GCSCs (from tumorspheres or organoids)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Dissociate tumorspheres or organoids into a single-cell suspension. Seed 1,000-10,000 cells per well in a 96-well plate and allow them to attach or re-form spheres for 24 hours.[16][17]

  • Treatment: Add Gastrin I (1-14) or other test compounds at desired concentrations. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18]

Protocol 5.2: Western Blotting for Stemness Markers

This protocol is used to detect the protein expression of key GCSC markers.

Materials:

  • GCSC cell pellet

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CD44, anti-SOX2, anti-OCT4, anti-Nanog, anti-CCK2R)[15][19]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the GCSC pellet with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

Protocol 5.3: In Vivo Tumorigenicity (Xenograft) Assay

This assay is the definitive test for cancer stem cell function.

Materials:

  • GCSCs (from tumorspheres or organoids)

  • Immunocompromised mice (e.g., NOD/SCID)[20][21]

  • Basement Membrane Extract

  • Sterile PBS, syringes

Procedure:

  • Cell Preparation: Harvest and dissociate GCSCs. Resuspend a defined number of cells (e.g., from 100 to 10,000 cells for limiting dilution assays) in a 1:1 mixture of cold PBS and Basement Membrane Extract.[21]

  • Injection: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice.

  • Monitoring: Monitor the mice for tumor formation 1-2 times per week. Measure tumor volume with calipers once tumors are palpable.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines. Excise tumors for histological or molecular analysis to confirm they recapitulate the original cancer's features.[20]

In_Vivo_Xenograft_Workflow culture Culture GCSCs with Gastrin I (1-14) (Spheres or Organoids) harvest Harvest & Prepare Single-Cell Suspension culture->harvest mix Resuspend Cells in PBS/Matrix Mixture harvest->mix inject Subcutaneous Injection into Immunocompromised Mice mix->inject monitor Monitor Tumor Growth (Palpation, Calipers) inject->monitor analyze Excise & Analyze Tumor (Histology, IHC, etc.) monitor->analyze

Caption: Workflow for In Vivo GCSC Xenograft Model.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Gastrin I (1-14) and for interpreting GCSC assays based on published literature.

Table 1: Recommended Concentrations of Gastrin I (1-14) for In Vitro Models

Application Cell/Tissue Type Recommended Concentration Reference(s)
Human Gastric Organoid Culture Primary human gastric tissue 1 nM [9][11]
Mouse Gastric Organoid Culture Primary mouse gastric tissue 10 nM [11]
Tumorsphere Culture Gastric cancer cell lines/primary cells 1 - 10 nM (General)

| Epithelial Cell Proliferation | Gastric epithelial cells | EC₅₀: 6.2 pM |[22] |

Table 2: Example Results from GCSC Functional Assays

Assay Cell Population Cells Injected Tumor Formation Reference(s)
In Vivo Tumorigenicity EpCAM⁺/CD44⁺ Primary GCSCs 1 x 10⁴ Yes [23]
In Vivo Tumorigenicity EpCAM⁻/CD44⁻ Primary Cells 1 x 10⁴ No [23]
In Vivo Tumorigenicity CD44-High Gastric Cancer Cells 2 x 10⁴ - 3 x 10⁴ Yes [5][6]

| In Vivo Tumorigenicity | CD44-Low Gastric Cancer Cells | 3 x 10⁴ - 1 x 10⁵ | No |[5][6] |

References

Application of Gastrin I (1-14) in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone crucial for the regulation of gastric acid secretion and the proliferation of gastrointestinal epithelium.[1][2][3][4] The biologically active fragment, Gastrin I (1-14), exerts its effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor.[1][3][5][6] The activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling pathways, including MAPK, PI3K/AKT, and Wnt/β-catenin, which are critically involved in cell growth, differentiation, and proliferation.[1][5][7] In the context of cancer, the gastrin/CCK2R axis has been implicated in the progression of various gastrointestinal malignancies.[1][2][3][5][6][7][8]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures by recapitulating the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as nutrient and oxygen gradients found in vivo.[9][10] Gastrin I (1-14) is increasingly being utilized as a key media supplement for the culture of gastric, intestinal, and pancreatic organoids, and in the formation of tumor spheroids, to study both normal physiological processes and the mechanisms of cancer development.[9][11][12][13][14][15][16]

These application notes provide an overview of the role of Gastrin I (1-14) in 3D cell culture models and detailed protocols for its application in spheroid and organoid systems.

Data Presentation

Quantitative Effects of Gastrin on Cell Proliferation and Spheroid Formation

The following table summarizes the reported quantitative effects of gastrin on cell proliferation and 3D culture formation. It is important to note that much of the detailed quantitative data comes from 2D cell culture, while the effect in 3D cultures is often described qualitatively as promoting formation and growth.

Cell Model/SystemGastrin ConcentrationObserved EffectReference
AR42J cells (2D)Not Specified~1.5-fold increase in DNA synthesis[5]
GH3 cells (2D)Not Specified~1.6-fold increase in DNA synthesis[5]
HT-29 cells (2D)Not SpecifiedUp to 1.6-fold increase in DNA synthesis[5]
CHO cells (2D)Not Specified~1.8-fold increase in DNA synthesis[5]
Rat-1 cells (2D)Not Specified~3-fold increase in DNA synthesis[5]
Swiss 3T3 cells (2D)Not Specified~4-fold increase in DNA synthesis[5]
Cck2r+Hdc- progenitor cells (3D spheroids)100 nmol/LSignificant increase in sphere formation[17]
Cck2r+Hdc- progenitor cells (3D spheroids)1 µmol/LSignificant increase in sphere formation[17]

Signaling Pathways

Gastrin I (1-14) Signaling Cascade

Gastrin I (1-14) binding to the CCK2 receptor activates multiple downstream signaling pathways that converge to regulate gene expression related to cell proliferation, survival, and differentiation. The diagram below illustrates the key signaling cascades initiated by Gastrin I (1-14).

Gastrin_Signaling Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq CCK2R->Gq Src Src CCK2R->Src Wnt_pathway Wnt/β-catenin Pathway CCK2R->Wnt_pathway FAK FAK CCK2R->FAK PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway EGFR EGFR (transactivation) Src->EGFR PI3K PI3K EGFR->PI3K EGFR->MAPK_pathway AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation, Survival, Differentiation AKT->Cell_Proliferation MAPK_pathway->Cell_Proliferation Wnt_pathway->Cell_Proliferation FAK->Cell_Proliferation

Caption: Gastrin I signaling pathways in 3D cell culture models.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of Gastrin I (1-14) in 3D cell culture models.

Experimental_Workflow start Start: Cell Line/ Primary Tissue prep Prepare Single Cell Suspension or Tissue Fragments start->prep embed Embed in Extracellular Matrix (e.g., Matrigel) prep->embed culture Culture with Basal Medium embed->culture treatment Supplement with Gastrin I (1-14) (and controls) culture->treatment incubation Incubate (days to weeks) treatment->incubation analysis Analysis incubation->analysis imaging Microscopy & Imaging (Size, Morphology) analysis->imaging viability Viability/Proliferation Assays (e.g., CellTiter-Glo 3D) analysis->viability molecular Molecular Analysis (qPCR, Western Blot, IHC) analysis->molecular end End imaging->end viability->end molecular->end

Caption: General workflow for Gastrin I (1-14) application in 3D culture.
Protocol 1: Formation of Tumor Spheroids with Gastrin I (1-14) Stimulation

This protocol describes the formation of tumor spheroids from a gastric cancer cell line using the hanging drop method and subsequent stimulation with Gastrin I (1-14).

Materials:

  • Gastric cancer cell line (e.g., AGS, MKN1)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Gastrin I (1-14) peptide

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Hanging drop spheroid culture plates or non-adherent round-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Culture gastric cancer cells to 80-90% confluency in a T75 flask.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in complete medium and perform a cell count.

  • Spheroid Formation (Hanging Drop Method):

    • Adjust the cell suspension to a concentration of 2.5 x 10⁵ cells/mL in complete medium.

    • Pipette 20 µL drops of the cell suspension onto the inside of the lid of a sterile petri dish. This will result in 5,000 cells per drop.

    • Add sterile PBS to the bottom of the petri dish to maintain humidity.

    • Invert the lid and place it on the dish. Incubate for 48-72 hours to allow for spheroid formation.

  • Gastrin I (1-14) Treatment:

    • Prepare a stock solution of Gastrin I (1-14) in sterile water or an appropriate solvent. Further dilute in complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • After initial spheroid formation, carefully transfer the spheroids to a non-adherent round-bottom 96-well plate.

    • Replace the medium with 200 µL of fresh complete medium (control) or medium containing the different concentrations of Gastrin I (1-14).

    • Culture for the desired experimental duration (e.g., 3-7 days), changing the medium every 2-3 days.

  • Analysis:

    • Spheroid Growth: Monitor spheroid size and morphology daily using an inverted microscope. Capture images and measure the diameter to calculate the volume.

    • Viability Assay: Use a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions to quantify cell proliferation.

    • Molecular Analysis: Harvest spheroids for downstream analysis such as qPCR to assess the expression of proliferation markers (e.g., Ki-67, PCNA) or western blotting to analyze signaling pathway activation (e.g., phosphorylation of ERK, AKT).

Protocol 2: Gastric Organoid Culture with Gastrin I (1-14) Supplementation

This protocol outlines the establishment of human gastric organoids from biopsy tissue and their maintenance with a Gastrin I (1-14) supplemented medium.

Materials:

  • Human gastric biopsy tissue

  • Basement membrane matrix (e.g., Matrigel®)

  • Advanced DMEM/F12 medium

  • Supplements: B27, N2, 1.25 mM N-acetylcysteine, 10 mM Nicotinamide

  • Growth Factors: 50 ng/mL EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 100 ng/mL FGF10, 50% Wnt3a conditioned medium

  • 10 nM Gastrin I (1-14)

  • TGF-β inhibitor (e.g., 2 µM A83-01)

  • ROCK inhibitor (e.g., 10 µM Y-27632)

  • Gentle cell dissociation reagent

  • Non-adherent culture plates

Procedure:

  • Tissue Processing and Gland Isolation:

    • Wash the gastric biopsy tissue with cold PBS.

    • Mince the tissue into small fragments and incubate with a gentle cell dissociation reagent to isolate gastric glands.

    • Filter the suspension to remove undigested tissue.

    • Centrifuge the gland suspension and wash with basal medium.

  • Organoid Seeding:

    • Resuspend the isolated glands in a cold basement membrane matrix.

    • Dispense 50 µL domes of the gland/matrix mixture into a pre-warmed 24-well plate.

    • Allow the domes to solidify at 37°C for 15-20 minutes.

  • Organoid Culture and Maintenance:

    • Prepare the complete human gastric organoid medium by adding all supplements and growth factors, including 10 nM Gastrin I (1-14). For the first 2-3 days, also include a ROCK inhibitor to improve cell survival.

    • Carefully add 500 µL of the complete medium to each well.

    • Culture the organoids in a humidified incubator at 37°C and 5% CO₂.

    • Replace the medium every 2-3 days.

  • Organoid Passaging:

    • Once organoids are large and have a developed lumen (typically every 7-10 days), they need to be passaged.

    • Mechanically disrupt the matrix domes and collect the organoids.

    • Break the organoids into smaller fragments by pipetting up and down.

    • Re-seed the fragments in fresh basement membrane matrix as described in step 2.

  • Experimental Analysis:

    • Differentiation Studies: To study the effect of Gastrin I on differentiation, it can be added or withdrawn from the culture medium, and changes in cell lineage markers can be assessed by immunofluorescence or qPCR.

    • Proliferation Analysis: Perform EdU incorporation assays to label and quantify proliferating cells within the organoids.

    • Functional Assays: Depending on the research question, functional assays can be performed. For example, to assess barrier function or response to other stimuli.

Conclusion

Gastrin I (1-14) is an essential component in the 3D culture of gastrointestinal tissues, particularly for promoting the growth and maintenance of organoids and spheroids. The protocols provided here offer a framework for researchers to investigate the multifaceted roles of gastrin signaling in both normal physiology and disease states. The use of these advanced 3D models, in conjunction with targeted stimulation by peptides like Gastrin I (1-14), will continue to be invaluable for basic research and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Measuring the Effects of Gastrin I (1-14) on Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion. A primary mechanism of action is the stimulation of histamine (B1213489) release from enterochromaffin-like (ECL) cells in the gastric mucosa. This histamine then acts on parietal cells to induce the secretion of hydrochloric acid. Gastrin I (1-14) is a significant fragment of the full-length Gastrin I (G-17). The biological activity of gastrin is primarily attributed to its C-terminal region, which is largely encompassed by the Gastrin I (1-14) fragment. These application notes provide detailed protocols for investigating the effects of Gastrin I (1-14) on histamine release from primary cells, crucial for understanding its physiological roles and for the development of novel therapeutics targeting gastrin-related pathways.

Signaling Pathway of Gastrin I-Induced Histamine Release

Gastrin I (1-14) stimulates histamine release from ECL cells, and potentially mast cells, by binding to the cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor. The activation of CCK2R initiates a well-defined signaling cascade.

The binding of Gastrin I (1-14) to CCK2R activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the fusion of histamine-containing vesicles with the cell membrane and the subsequent exocytosis of histamine. Evidence also suggests the involvement of L-type calcium channels in the influx of extracellular calcium, further contributing to the sustained histamine release.

Gastrin I (1-14) Signaling Pathway for Histamine Release Gastrin I (1-14) Gastrin I (1-14) CCK2R CCK2R Gastrin I (1-14)->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Histamine Vesicle Histamine Vesicle Ca2+->Histamine Vesicle Triggers fusion PKC->Histamine Vesicle Promotes fusion Histamine Release Histamine Release Histamine Vesicle->Histamine Release Exocytosis

Gastrin I (1-14) Signaling Pathway.

Experimental Protocols

Protocol 1: Isolation of Rat Gastric Enterochromaffin-like (ECL) Cells

This protocol describes the isolation of ECL cells from rat gastric mucosa, a primary cell type for studying gastrin-induced histamine release.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Pronase E (from Streptomyces griseus)

  • Collagenase type IV

  • DNase I

  • Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Centrifuge, sterile instruments, cell strainers (70 µm)

Procedure:

  • Stomach Excision and Preparation: Euthanize rats according to approved institutional guidelines. Immediately excise the stomach and place it in ice-cold HBSS. Open the stomach along the greater curvature and rinse thoroughly with HBSS to remove contents.

  • Mucosal Separation: Separate the gastric mucosa from the underlying muscle layer using a sterile glass slide or scalpel.

  • Enzymatic Digestion: Mince the mucosa into small pieces and transfer to a digestion solution containing Pronase E (1 mg/mL), Collagenase type IV (0.5 mg/mL), and DNase I (0.1 mg/mL) in HBSS. Incubate at 37°C for 60-90 minutes with gentle agitation.

  • Cell Dissociation and Filtration: After incubation, gently pipette the tissue suspension up and down to further dissociate the cells. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Cell Washing and Enrichment: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in HBSS containing 1% BSA and repeat the centrifugation.

  • Cell Culture: Resuspend the final cell pellet in DMEM/F-12 medium with 10% FBS and antibiotics. Plate the cells in collagen-coated culture dishes. ECL cells will adhere and can be used for experiments after 24-48 hours of culture.

Protocol 2: In Vitro Histamine Release Assay

This protocol details the procedure for stimulating isolated ECL cells or mast cells with Gastrin I (1-14) and collecting the supernatant for histamine measurement.

Materials:

  • Isolated ECL cells or mast cells in culture

  • Gastrin I (1-14) peptide

  • Tyrode's buffer (or other suitable balanced salt solution)

  • Positive control (e.g., ionomycin (B1663694) or a known secretagogue for the cell type)

  • Negative control (vehicle, e.g., buffer or DMSO)

  • Microcentrifuge tubes

  • 37°C incubator

Procedure:

  • Cell Preparation: Gently wash the cultured cells twice with pre-warmed Tyrode's buffer to remove any residual media and serum.

  • Pre-incubation: Add 500 µL of Tyrode's buffer to each well/tube of cells and pre-incubate at 37°C for 15 minutes.

  • Stimulation: Prepare serial dilutions of Gastrin I (1-14) in Tyrode's buffer. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁷ M. Also prepare the positive and negative controls.

  • Incubation: Add the Gastrin I (1-14) dilutions, positive control, and negative control to the cells. Incubate at 37°C for 30-60 minutes.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well/tube without disturbing the cell layer. Transfer the supernatant to a clean microcentrifuge tube.

  • Sample Storage: The collected supernatants can be used immediately for histamine measurement or stored at -20°C or -80°C for later analysis.

Histamine Release Assay Workflow A Isolated ECL/Mast Cells in Culture B Wash with Buffer A->B C Pre-incubate at 37°C B->C D Stimulate with Gastrin I (1-14) (and controls) C->D E Incubate at 37°C D->E F Collect Supernatant E->F G Measure Histamine (e.g., ELISA) F->G

Histamine Release Assay Workflow.
Protocol 3: Quantification of Histamine by ELISA

This protocol provides a general procedure for a competitive ELISA to measure histamine concentrations in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with a commercial histamine ELISA kit.

Materials:

  • Commercial Histamine ELISA kit (containing histamine-coated plates, standards, detection antibody, substrate, and stop solution)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the histamine standard to create a standard curve. A typical range might be from 0.5 ng/mL to 50 ng/mL.

  • Sample and Standard Addition: Add a specific volume (e.g., 50 µL) of the standards and collected supernatants (samples) to the appropriate wells of the histamine-coated microplate.

  • Addition of Detection Antibody: Add the detection antibody (e.g., HRP-conjugated anti-histamine) to each well.

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature or 37°C).

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of histamine in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the histamine concentration in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

Quantitative data from histamine release assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Dose-Dependent Histamine Release Induced by Gastrin I (1-14)

Gastrin I (1-14) Concentration (M)Histamine Release (ng/mL) ± SEM% of Maximum Release
0 (Vehicle Control)Value ± SEM0%
10⁻¹²Value ± SEM%
10⁻¹¹Value ± SEM%
10⁻¹⁰Value ± SEM%
10⁻⁹Value ± SEM%
10⁻⁸Value ± SEM%
10⁻⁷Value ± SEM%
Positive Control (e.g., Ionomycin)Value ± SEM100%

Table 2: Comparison of Histamine Release by Gastrin Fragments

TreatmentConcentration (M)Histamine Release (ng/mL) ± SEMFold Increase over Basal
Basal (Vehicle)N/AValue ± SEM1.0
Gastrin I (1-14)10⁻⁹Value ± SEMFold value
Gastrin I (G-17)10⁻⁹Value ± SEMFold value
Gastrin I (1-13)10⁻⁹Value ± SEMFold value

Note: The N-terminal tridecapeptide of gastrin (G1-13) has been reported to not stimulate histamine release, serving as a potential negative control for the activity of the C-terminal portion.[1]

Expected Results and Interpretation

  • Dose-Response: Gastrin I (1-14) is expected to induce a dose-dependent increase in histamine release from ECL cells. Plotting the histamine concentration against the logarithm of the Gastrin I (1-14) concentration should yield a sigmoidal curve, from which an EC50 value can be determined.

  • Potency: While direct comparative data for Gastrin I (1-14) is limited, based on the critical role of the C-terminal region for CCK2R binding and activation, its potency is anticipated to be comparable to, or slightly less than, that of full-length Gastrin I (G-17).

  • Cell Specificity: The primary response to gastrin is expected from ECL cells. While some studies suggest gastrin can stimulate mast cells, the response may be less pronounced or require different conditions.[1]

  • Controls: The negative control should show minimal histamine release, while the positive control should elicit a robust response, confirming the viability and responsiveness of the cells.

Troubleshooting

  • Low or No Histamine Release:

    • Cell Viability: Check cell viability using a method like Trypan Blue exclusion.

    • Peptide Activity: Ensure the Gastrin I (1-14) peptide is properly stored and handled to maintain its activity.

    • Assay Sensitivity: Verify the sensitivity of the histamine detection assay.

    • Incubation Time/Temperature: Optimize the stimulation time and ensure the incubation is performed at 37°C.

  • High Background Histamine Levels:

    • Cell Damage: Handle cells gently during washing and reagent addition to prevent mechanical lysis.

    • Contamination: Use sterile techniques and reagents to avoid microbial contamination, which can cause cell stress and histamine release.

    • Spontaneous Release: High spontaneous release may indicate unhealthy cells. Ensure optimal cell culture conditions.

These application notes and protocols provide a comprehensive framework for researchers to investigate the effects of Gastrin I (1-14) on histamine release. Adherence to these methodologies will enable the generation of reliable and reproducible data, contributing to a deeper understanding of gastrin physiology and its implications in health and disease.

References

Application Notes and Protocols: Gastrin I (1-14), Human in Gastrointestinal Hormone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14), human, is a bioactive fragment of the larger peptide hormone gastrin I.[1] It is an endogenous gastrointestinal hormone primarily expressed in the gut that plays a crucial role as a regulator of gastric acid secretion.[2] Gastrin I (1-14) exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, which is expressed on various cell types in the stomach, including parietal cells and enterochromaffin-like (ECL) cells.[3][1] Beyond its role in acid secretion, Gastrin I and its fragments are involved in the regulation of gastric mucosal growth, cell proliferation, and differentiation, making Gastrin I (1-14) a valuable tool for studying gastrointestinal hormone signaling in both physiological and pathological contexts, such as gastritis and gastrointestinal cancers.[4][5][6]

Applications

  • Stimulation of Gastric Acid Secretion: Used in both in vitro and in vivo models to study the mechanisms of gastric acid secretion.[3]

  • Investigation of CCK2 Receptor Signaling: Serves as a selective agonist to elucidate the downstream signaling pathways activated by the CCK2 receptor.

  • Cell Proliferation and Trophic Effects: Employed in cell culture models, including gastric cancer cell lines (e.g., AGS cells) and organoids, to study the mitogenic effects of gastrin.[5]

  • Drug Discovery: Utilized in screening assays to identify and characterize novel antagonists of the CCK2 receptor for therapeutic purposes.

Quantitative Data

The following table summarizes key quantitative parameters for Gastrin I and related peptides in the context of gastrointestinal hormone signaling.

ParameterValueLigand/SystemNotes
EC50 6.2 pMGastrin I (human) / Gastric Epithelial Cell ProliferationMeasures the concentration for half-maximal effective response in proliferation.
EC50 0.014 nMGastrin I (human) / Histamine (B1213489) SecretionMeasures the concentration for half-maximal effective response in histamine secretion from ECL cells.
Kd 0.2 nM125I-BH-CCK-8 / Rat Adipocytes (CCK2R)Dissociation constant for a related CCK2 receptor agonist, indicating high-affinity binding.[4]
IC50 0.14 nMCCK-8 / Human Brain CCK2RConcentration of a related agonist required to displace 50% of a radiolabeled ligand.[4]
IC50 0.94 nMGastrin I / Human Brain CCK2RConcentration of the full-length Gastrin I required to displace 50% of a radiolabeled ligand.[4]

Signaling Pathways

Gastrin I (1-14) binding to the CCK2 receptor activates multiple intracellular signaling cascades. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gα12/13 proteins.[3][1]

  • Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade is a major driver of gastric acid secretion and cell proliferation.[3]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA/ROCK signaling pathway, which is involved in cytoskeletal rearrangements, cell migration, and proliferation.

  • Downstream Effectors: These primary pathways converge on downstream signaling molecules, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical for regulating gene expression, cell growth, survival, and differentiation.[3]

Gastrin_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gαq CCK2R->Gq Activates G1213 Gα12/13 CCK2R->G1213 Activates PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K AcidSecretion Gastric Acid Secretion PKC->AcidSecretion ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Gastrin I (1-14) signaling through the CCK2 receptor.

Experimental Protocols

In Vitro Gastric Acid Secretion Assay (Aminopyrine Uptake)

This protocol measures the accumulation of the weak base ¹⁴C-aminopyrine in isolated gastric glands as an indirect indicator of acid secretion.

Aminopyrine_Uptake_Workflow start Start isolate Isolate Gastric Glands (e.g., from rabbit stomach) start->isolate preincubate Pre-incubate Glands (with or without CCK2R antagonist) isolate->preincubate stimulate Stimulate with Gastrin I (1-14) + [¹⁴C]-aminopyrine preincubate->stimulate incubate Incubate at 37°C stimulate->incubate terminate Terminate Reaction & Pellet Glands incubate->terminate wash Wash Pellet to Remove Extracellular Label terminate->wash lyse Lyse Glands & Measure Radioactivity (Scintillation Counting) wash->lyse analyze Analyze Data (Compare treated vs. control) lyse->analyze end End analyze->end

Workflow for the in vitro aminopyrine (B3395922) uptake assay.

Methodology:

  • Isolation of Gastric Glands: Isolate gastric glands from the fundic mucosa of a rabbit stomach by collagenase digestion.

  • Pre-incubation: Pre-incubate the isolated glands in a suitable buffer (e.g., MEM) with or without a CCK2 receptor antagonist for 15-30 minutes at 37°C.

  • Stimulation: Add Gastrin I (1-14) to the desired final concentration (e.g., 10⁻¹² to 10⁻⁸ M) along with [¹⁴C]-aminopyrine (e.g., 0.1 µCi/mL).

  • Incubation: Incubate the mixture for 30 minutes at 37°C with gentle agitation.

  • Termination: Stop the reaction by adding ice-cold buffer and pellet the glands by centrifugation.

  • Washing: Wash the pellet multiple times with cold buffer to remove any extracellular [¹⁴C]-aminopyrine.

  • Measurement: Lyse the cells in the pellet and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Compare the radioactivity in Gastrin I (1-14)-treated samples to basal (unstimulated) and antagonist-treated samples to determine the effect on acid secretion.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess proliferation in response to Gastrin I (1-14).

MTT_Assay_Workflow start Start seed Seed Cells (e.g., AGS-CCK2R) in a 96-well Plate start->seed incubate1 Incubate Overnight to Allow Attachment seed->incubate1 treat Treat Cells with Gastrin I (1-14) (various concentrations) incubate1->treat incubate2 Incubate for Desired Time (e.g., 24-72 hours) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4 Hours (until formazan (B1609692) crystals form) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or acidified isopropanol) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Normalize to control) read->analyze end End analyze->end

Workflow for the MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., AGS cells stably expressing the CCK2 receptor) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1 pM to 100 nM). Include untreated controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the untreated control cells.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the activation of key signaling proteins (e.g., phosphorylation of ERK, Akt) in response to Gastrin I (1-14).

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., AGS-CCK2R) to ~80% confluency. Serum-starve the cells overnight.

  • Stimulation: Treat the cells with Gastrin I (1-14) (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

References

Application Notes and Protocols for In Vivo Administration of Gastrin I (1-14), Human in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14) is a bioactive fragment of the peptide hormone gastrin, a key regulator of gastric acid secretion.[1][2][3] It exerts its physiological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[4][5][6] Beyond its role in acid secretion, gastrin signaling pathways are implicated in cell proliferation, mucosal maintenance, and neoplastic transformation, making Gastrin I (1-14) a molecule of interest in various physiological and pathological studies.[7][8] These application notes provide detailed protocols for the in vivo administration of human Gastrin I (1-14) in common animal models, aiding researchers in the consistent and effective delivery of this peptide for experimental studies.

Data Presentation: In Vivo Administration Parameters

The following tables summarize quantitative data for the administration of gastrin and its analogs in various animal models. It is important to note that specific details for the human Gastrin I (1-14) fragment are limited in the literature; therefore, data for the full-length Gastrin I and other gastrin analogs are included for reference.

Table 1: Intravenous (IV) Administration of Gastrin and its Analogs

Peptide/AnalogAnimal ModelDose RangeVehicleKey FindingsReference
Gastrin I, humanRat1.5, 5, 15, 45 nmol/kg (bolus)SalineIncreased pepsinogen and acid secretion.[9]
Bombesin (GRP analog)Dog1 µg/kg (bolus) or 1 µg/kg/h (infusion)SalineIncreased plasma gastrin and gastric acid secretion.[10]
64Cu-MP2346 (Bombesin analog)Mouse (nude, with PC-3 tumors)8-10 ng (0.22-0.27 kBq)Not specifiedRapid blood clearance; tumor visualization in PET imaging.[11]
18F-NOTA-8-Aoc-BBN(7-14)NH2Mouse (nude, with PC-3 tumors)<1 µgNot specifiedRapid blood clearance, primarily via kidneys.[12]

Table 2: Subcutaneous (SC) Administration of Gastrin and its Analogs

Peptide/AnalogAnimal ModelDose RangeVehicleKey FindingsReference
GastrinMouse (gastrin-deficient)Not specifiedNot specifiedIncreased number of mature parietal cells and partial restoration of acid secretion after 6 days.[13]
Insulin (for context of repeated injections)Mouse (NOD)0.5 units dailyNot specifiedStandard delivery method for chronic studies.[14]

Table 3: Intraperitoneal (IP) Administration of Gastrin and its Analogs

Peptide/AnalogAnimal ModelDose RangeVehicleKey FindingsReference
GastrinMouse (NOD)1.5 µg/kg (twice daily)PBSWhen combined with GLP-1, restored normoglycemia.[14]
PentagastrinNot specifiedNot specifiedDMSO, PEG300, Tween-80, SalineProvided as a general formulation protocol.[15]
Ketamine/Acepromazine (for anesthesia)Mouse100 mg/kg and 10 mg/kgNot specifiedStandard procedure for anesthesia prior to tissue collection.[16]

Signaling Pathway

Gastrin I binds to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor.[4][5] This interaction primarily activates the Gαq subunit, initiating a downstream signaling cascade. The activation of Phospholipase C-β (PLC-β) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][17] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][17] These events culminate in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which in turn regulates transcription factors such as c-Fos and c-Jun to promote cellular responses like acid secretion and cell proliferation.[7][8]

Gastrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCKBR CCKBR (GPCR) Gastrin->CCKBR Binds G_protein Gαq CCKBR->G_protein Activates PLCb PLC-β G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular release) IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK_cascade->Transcription_Factors Activates Cell_Response Cellular Response (e.g., Acid Secretion, Proliferation) Transcription_Factors->Cell_Response Regulates

Caption: Gastrin I (1-14) Signaling Pathway.

Experimental Protocols

Preparation of Gastrin I (1-14) Solution

Materials:

  • Gastrin I (1-14), human, lyophilized powder

  • Sterile, pyrogen-free vehicle solution (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a formulation containing DMSO, PEG300, and Tween-80 for less soluble peptides)[10][15]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Reconstitution: Allow the lyophilized Gastrin I (1-14) to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in a small amount of an appropriate sterile solvent (e.g., sterile water or DMSO), as recommended by the manufacturer. For peptides that are difficult to dissolve, a small amount of DMSO can be used first, followed by dilution with the aqueous vehicle.[2]

  • Dilution: Dilute the reconstituted peptide to the final desired concentration with the chosen sterile vehicle (e.g., 0.9% saline).

  • Mixing: Gently vortex the solution to ensure it is completely dissolved and homogenous.

  • Storage: Store the stock solution at -20°C or -80°C as recommended.[9] Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 4°C for a short period.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the administration of Gastrin I (1-14).

Experimental_Workflow A Acclimatization of Animal Models C Randomization into Treatment Groups (Vehicle vs. Gastrin) A->C B Preparation of Gastrin I (1-14) Solution D Administration of Gastrin I (1-14) or Vehicle (IV, SC, or IP) B->D C->D E Monitoring and Data Collection (e.g., Blood Glucose, Behavior) D->E F Sample Collection at Pre-determined Endpoints (Blood, Tissues) E->F G Analysis of Samples (e.g., Hormone Levels, Histology) F->G

Caption: General Experimental Workflow.

Administration Protocols

1. Intravenous (IV) Injection (Tail Vein)

  • Animal Model: Mouse or Rat

  • Purpose: To achieve rapid and complete bioavailability of the peptide.

  • Protocol:

    • Warm the animal under a heat lamp to dilate the tail veins.

    • Place the animal in a suitable restrainer.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins.

    • Slowly inject the Gastrin I (1-14) solution. A successful injection will show no resistance and no bleb formation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

2. Subcutaneous (SC) Injection

  • Animal Model: Mouse or Rat

  • Purpose: For slower, more sustained absorption of the peptide. Suitable for chronic dosing studies.

  • Protocol:

    • Grasp the animal firmly by the loose skin over the neck and back.

    • Create a "tent" of skin.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

    • Inject the Gastrin I (1-14) solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Return the animal to its cage and monitor.

3. Intraperitoneal (IP) Injection

  • Animal Model: Mouse or Rat

  • Purpose: A common route for systemic administration, offering a balance between ease of administration and absorption rate.

  • Protocol:

    • Securely restrain the animal, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant.

    • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back.

    • Inject the Gastrin I (1-14) solution.

    • Withdraw the needle and return the animal to its cage for monitoring.

Conclusion

The successful in vivo administration of human Gastrin I (1-14) is crucial for elucidating its physiological and pathological roles. The protocols and data provided herein offer a comprehensive guide for researchers. Adherence to these detailed methods will ensure reproducible and reliable experimental outcomes. It is always recommended to perform pilot studies to determine the optimal dosage and administration route for a specific animal model and experimental question.

References

Troubleshooting & Optimization

Troubleshooting low bioactivity of Gastrin I (1-14), human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with Gastrin I (1-14), human.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary biological activity?

This compound, is the 1-14 amino acid fragment of the peptide hormone Gastrin I.[1][2] Its primary biological function is to stimulate gastric acid secretion by binding to and activating the cholecystokinin (B1591339) B (CCK2) receptor, which is a G-protein coupled receptor (GPCR).[3][4]

Q2: What are some common causes for low bioactivity of synthetic peptides like Gastrin I (1-14)?

Low bioactivity of synthetic peptides can stem from several factors including:

  • Improper Storage and Handling: Peptides are sensitive to temperature fluctuations and repeated freeze-thaw cycles, which can lead to degradation.

  • Incorrect Reconstitution: Using an inappropriate solvent or incorrect concentration can lead to poor solubility or aggregation of the peptide.

  • Peptide Degradation: Peptides can be degraded by proteases present in serum-containing culture media or due to inherent instability.

  • Experimental Assay Issues: Problems with the cell line, reagents, or protocol execution can all lead to apparently low bioactivity.

Q3: What is the expected potency of this compound?

While a precise EC50 value for Gastrin I (1-14) can vary depending on the specific cell line and assay conditions, studies have shown that minigastrin (G-14) exhibits a similar potency to little gastrin (G-17, Gastrin I) in stimulating gastric acid secretion.[5] For reference, the full-length Gastrin I (human) has reported EC50 values in the picomolar to low nanomolar range for stimulating gastric epithelial cell proliferation and histamine (B1213489) secretion.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for human Gastrin I peptides.

ParameterThis compoundGastrin I (1-17), humanNotes
Molecular Weight ~1705.73 g/mol ~2098.22 g/mol Varies slightly based on salt form.
Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp{Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2The 1-14 fragment is a truncated form of the 1-17 peptide.
Receptor Target Cholecystokinin B (CCK2) ReceptorCholecystokinin B (CCK2) ReceptorBoth peptides act as agonists at the CCK2 receptor.
Reported EC50 Not consistently reported. Expected to be in a similar range to Gastrin I (1-17).6.2 pM (gastric epithelial cell proliferation) 0.014 nM (histamine secretion)EC50 values are highly dependent on the assay system.

Troubleshooting Guide

If you are observing lower than expected bioactivity with your this compound peptide, follow this step-by-step troubleshooting guide.

Step 1: Verify Peptide Storage and Handling
  • Question: Was the lyophilized peptide stored correctly?

    • Recommendation: Lyophilized Gastrin I (1-14) should be stored at -20°C or colder.[2] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the reconstituted peptide into single-use volumes.

  • Question: Was the peptide reconstituted correctly?

    • Recommendation: Gastrin I (1-14) is generally soluble in water. For peptides that are difficult to dissolve, a small amount of a suitable solvent like DMSO or a dilute acidic solution can be used, followed by dilution in your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your cell-based assay.

Step 2: Review Experimental Protocol and Reagents
  • Question: Is your cell line appropriate and healthy?

    • Recommendation: Use a cell line that expresses the human CCK2 receptor, such as A431-CCK2R or HEK293-CCK2R cells.[3][7] Ensure the cells are healthy, in a logarithmic growth phase, and have not been passaged too many times.

  • Question: Are your assay reagents performing as expected?

    • Recommendation: Test your assay system with a known positive control agonist for the CCK2 receptor, such as full-length Gastrin I (1-17) or Pentagastrin. This will help to confirm that your cells, buffers, and detection reagents are all functioning correctly.

Step 3: Address Potential Assay-Specific Issues
  • Question: Are you observing high background or a weak signal in your calcium mobilization assay?

    • Recommendation: Ensure that the calcium indicator dye is loaded correctly and that the cells are not overly dense in the assay plate, which can affect signal detection. Use a no-wash calcium assay kit to minimize cell perturbation and reduce background.[8]

  • Question: Could the peptide be degrading in the assay medium?

    • Recommendation: If your assay involves long incubation times in serum-containing medium, consider using a serum-free medium or including protease inhibitors to prevent peptide degradation.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring Gastrin I (1-14) activity in a cell line expressing the human CCK2 receptor.

  • Cell Plating: Seed A431-CCK2R cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium from the plate and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Peptide Preparation: During the dye incubation, prepare a serial dilution of Gastrin I (1-14) in the assay buffer. Also, prepare a positive control (e.g., Gastrin I 1-17) and a negative control (buffer only).

  • Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the Gastrin I (1-14) dilutions, positive control, and negative control to the respective wells and immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of Gastrin I (1-14) for the CCK2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCK2 receptor.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., 125I-Gastrin I).

  • Competitive Binding: Add increasing concentrations of unlabeled Gastrin I (1-14) to the wells. Also include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection: Separate the bound from the free radioligand (e.g., by filtration) and measure the radioactivity of the bound fraction using a suitable counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Gastrin I (1-14) and fit the data to a competition binding curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Visualizations

Gastrin_Signaling_Pathway cluster_cell Cell Membrane Gastrin_I Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin_I->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PKC->Downstream Phosphorylates

Caption: Gastrin I (1-14) Signaling Pathway.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Peptide Step 1: Verify Peptide Integrity Start->Check_Peptide Storage Correct Storage? (-20°C or colder) Check_Peptide->Storage No Reconstitution Correct Reconstitution? (Appropriate solvent) Check_Peptide->Reconstitution Yes New_Peptide Order new peptide Storage->New_Peptide Check_Assay Step 2: Review Assay Components Reconstitution->Check_Assay Yes Reconstitution->New_Peptide No Cell_Line Healthy CCK2R-expressing cells? Check_Assay->Cell_Line No Positive_Control Positive control works? Check_Assay->Positive_Control Yes Solution Consult detailed protocols and optimize Cell_Line->Solution Check_Specifics Step 3: Address Assay Specifics Positive_Control->Check_Specifics Yes Positive_Control->Solution No Degradation Potential for peptide degradation? Check_Specifics->Degradation Yes Signal_Issue High background/low signal? Check_Specifics->Signal_Issue No Degradation->Solution Signal_Issue->Solution Yes Calcium_Mobilization_Workflow Start Start Plate_Cells Plate CCK2R-expressing cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Prepare_Peptide Prepare serial dilutions of Gastrin I (1-14) Incubate_Dye->Prepare_Peptide Measure_Fluorescence Measure fluorescence kinetically using a plate reader Prepare_Peptide->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Addressing poor solubility issues with Gastrin I (1-14), human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of Gastrin I (1-14), human. It is designed for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized Gastrin I (1-14) peptide not dissolving in neutral water?

This compound, has an amino acid sequence containing five consecutive glutamic acid residues (Glu-Glu-Glu-Glu-Glu).[1][2] These residues make the peptide acidic. In a neutral pH solution, the acidic side chains are not fully deprotonated, which can lead to intermolecular hydrogen bonding and lower solubility.

Q2: What is the recommended solvent for reconstituting Gastrin I (1-14)?

For optimal solubility, it is recommended to dissolve the peptide in a slightly basic, sterile buffer. A 1% aqueous ammonia (B1221849) solution is often effective.[3] Alternatively, adding a small amount of ammonium (B1175870) hydroxide (B78521) (NH₄OH) to your aqueous buffer can also facilitate dissolution.[4] Always start with a small test amount of the peptide before dissolving the entire sample.[5]

Q3: Can I use organic solvents like DMSO to dissolve the peptide?

Yes, for very hydrophobic peptides or if aqueous solutions fail, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to first solubilize the peptide.[4] Subsequently, this solution should be slowly diluted with your aqueous buffer to the desired final concentration.[4][6] Note that peptides containing Cys, Met, or Trp, like Gastrin I (1-14), are susceptible to oxidation, and the use of DMSO should be approached with caution in sensitive applications.[5]

Q4: How should I prepare and store a stock solution?

After reconstituting the peptide in the appropriate solvent, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[2][7][8] A solution stored at -80°C should be used within a year.[7]

Q5: What are the key physical and chemical properties of this compound?

The primary characteristics of the peptide are summarized in the table below. This information is critical for calculating molar concentrations and understanding its chemical nature.

Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇[1][7][9]
Molecular Weight ~1705.7 g/mol [1][2][7]
Amino Acid Sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH[2]
Appearance Lyophilized Powder[3][8]
Purity Typically ≥95% (HPLC)[2][8]
Storage (Lyophilized) -20°C or below[2][8]
Table 2: Solubility Data for this compound
SolventConcentrationConditionsReference
1% Aqueous Ammonia Up to 1 mg/mLSonication may be required
Water 1.00-1.04 mg/mLMay require pH adjustment
H₂O SolubleConditions not specified[10]
DMSO 100 mg/mL (54.95 mM)Requires ultrasonic treatment[11][12]

Note: The high concentration in DMSO should be confirmed for your specific batch and experimental needs. Always use newly opened, anhydrous DMSO for best results.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Cloudy or Insoluble Solution 1. Incorrect solvent pH.2. Peptide concentration is too high.3. Insufficient mixing.1. Reconstitute in a slightly basic buffer (e.g., 1% ammonia solution).[3]2. Try dissolving at a lower concentration.3. Gently vortex or sonicate the solution briefly to aid dissolution.[5][11]
Precipitate Forms After Adding to Buffer 1. The pH of the final buffer is incompatible with peptide solubility.2. "Salting out" effect due to high salt concentration in the buffer.1. Ensure the final pH of the experimental medium is compatible with the dissolved peptide.2. Dilute the stock solution further before adding to a high-salt buffer. Consider dialysis to exchange buffers if necessary.
Loss of Biological Activity 1. Peptide degradation due to improper storage.2. Oxidation of sensitive residues (Trp).3. Multiple freeze-thaw cycles.1. Store stock solutions in single-use aliquots at -20°C or -80°C.[7]2. Use oxygen-free buffers for reconstitution and experiments.[5]3. Avoid repeated freezing and thawing of the stock solution.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the recommended steps for solubilizing Gastrin I (1-14) to create a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water

  • 10% Ammonium Hydroxide (NH₄OH) solution or 1% Ammonia solution

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes

Methodology:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[5][13]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.[5][13]

  • Prepare Solvent: Prepare a slightly basic solvent. A common starting point is sterile water with a small addition of 10% NH₄OH to adjust the pH to be slightly basic, or use a pre-made 1% ammonia solution.[3][4]

  • Initial Solubilization: Using a sterile pipette tip, add the calculated volume of the basic solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mix Gently: Gently swirl or vortex the vial to mix. Avoid vigorous shaking, which can cause aggregation or denaturation.[13]

  • Aid Dissolution (If Needed): If the peptide does not dissolve completely, a brief sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can be applied.[5][11] The solution should be clear and free of particulates.

  • Aliquot and Store: Once fully dissolved, immediately aliquot the solution into sterile, single-use polypropylene tubes. Store frozen at -20°C for short-term or -80°C for long-term storage.[7]

Visualizations: Workflows and Signaling Pathways

Solubility Troubleshooting Workflow

start Start: Lyophilized Gastrin I (1-14) step1 1. Add sterile, high-purity H₂O start->step1 check1 Is the solution clear? step1->check1 step2 2. Add small amount of basic solution (e.g., 1% NH₃) and vortex/sonicate gently check1->step2 No success Success: Peptide is dissolved. Aliquot and store at -80°C. check1->success Yes check2 Is the solution clear? step2->check2 step3 3. Dissolve in minimal DMSO, then slowly dilute with aqueous buffer check2->step3 No check2->success Yes step3->success fail Contact Technical Support

Caption: A step-by-step workflow for dissolving Gastrin I (1-14).

Gastrin I Signaling Pathway for Gastric Acid Secretion

cluster_parietal Parietal Cell cluster_ecl ECL Cell gastrin Gastrin I (1-14) cck2r_p CCK2 Receptor gastrin->cck2r_p Direct Pathway cck2r_e CCK2 Receptor gastrin->cck2r_e Indirect Pathway pkc_rhoa PKC / RhoA Activation cck2r_p->pkc_rhoa h_pump H⁺/K⁺ ATPase Pump pkc_rhoa->h_pump hcl HCl Secretion (Gastric Acid) h_pump->hcl Results in histamine Histamine Release cck2r_e->histamine histamine->h_pump Stimulates

Caption: Direct and indirect signaling pathways of Gastrin I.

References

Optimizing the concentration of Gastrin I (1-14), human for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Optimizing Gastrin I (1-14), Human for Cell-Based Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the use of human Gastrin I (1-14) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary function?

This compound, is a 14-amino acid peptide fragment of the gastrointestinal hormone Gastrin I.[1][2][3] It is a major hormonal regulator of gastric acid secretion.[1][3] Gastrin I and its fragments exert their effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor (GPCR).[2][4][5] This binding triggers various intracellular signaling pathways.[4]

Q2: What is the mechanism of action for Gastrin I?

Gastrin I binds to the CCKBR, which primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[4] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] These events can lead to downstream effects such as cell proliferation, histamine (B1213489) secretion, and gastric acid secretion.[4][7][8]

Q3: What is a recommended starting concentration for Gastrin I (1-14) in a cell-based assay?

The optimal concentration is highly dependent on the cell type, receptor expression level, and the specific assay being performed. A common approach is to perform a dose-response curve starting from a low picomolar (pM) range up to a high nanomolar (nM) or low micromolar (µM) range.

  • For sensitive assays like histamine secretion or epithelial cell proliferation, effective concentrations (EC50) can be in the picomolar to low nanomolar range (e.g., 6.2 pM to 0.014 nM).[7][9]

  • For intracellular calcium mobilization assays , concentrations in the range of 1-100 nM are often effective. A study on gastric myofibroblasts showed a response at 10 nmol/L.[10]

  • For receptor binding assays , concentrations will vary based on the binding affinity (Kd), which is approximately 4 x 10⁻¹⁰ M for the gastrin receptor.[11]

It is crucial to determine the optimal concentration empirically for your specific experimental system.

Q4: How should I prepare and store Gastrin I (1-14) stock solutions?

Gastrin I (1-14) is a peptide and should be handled with care to avoid degradation.

  • Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer like PBS.[1] For hydrophobic peptides, a small amount of DMSO may be used initially to aid dissolution, followed by dilution with an aqueous buffer.[1]

  • Storage: Store the lyophilized peptide at -20°C or -80°C.[12] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[13]

Troubleshooting Guide

Issue 1: No observable cellular response after Gastrin I (1-14) treatment.

This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.

Troubleshooting_No_Response start No Cellular Response Observed q1 Are cells healthy and expressing CCKBR? start->q1 q2 Is the Gastrin I (1-14) peptide active? q1->q2 Yes sol1 Solution: - Check cell viability (e.g., Trypan Blue). - Verify CCKBR expression (qPCR/WB/FACS). - Use a positive control cell line. q1->sol1 No q3 Is the assay protocol optimized? q2->q3 Yes sol2 Solution: - Purchase new peptide. - Check reconstitution/storage procedure. - Run a positive control assay (e.g., on a known responsive cell line). q2->sol2 No sol3 Solution: - Optimize concentration (dose-response). - Optimize incubation time. - Check assay sensitivity and controls. q3->sol3 No

Caption: Troubleshooting workflow for no cellular response.

Issue 2: High background or variable results in the assay.

High variability can obscure real effects. Consider the following points:

  • Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers are a major source of variability.

  • Serum Starvation: For many signaling assays (e.g., phosphorylation), cells should be serum-starved before stimulation to reduce basal activity. Optimize the starvation period (e.g., 4-24 hours).

  • Reagent Mixing: Ensure thorough but gentle mixing of reagents. Avoid introducing bubbles.

  • Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation.

  • Assay Choice: Some commercial assay kits are not suitable for all forms of gastrin, which can lead to inaccurate measurements.[14][15]

Quantitative Data Summary

The tables below provide a summary of key quantitative parameters for using human Gastrin I (1-14).

Table 1: Properties of Human Gastrin I (1-14)

Property Value Source
Molecular Weight ~1704 g/mol [2]
Receptor Target Cholecystokinin B Receptor (CCKBR / CCK2) [2][4]
Primary Signaling Gq -> PLC -> IP3/DAG -> Ca²⁺ / PKC [6][16]
Storage (Lyophilized) -20°C [12]

| Storage (Solution) | -80°C (aliquoted) |[13] |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay Type Typical Concentration Range Key Considerations
Cell Proliferation 1 pM - 10 nM Long incubation times (24-72h) are usually required.
Intracellular Ca²⁺ Flux 1 nM - 100 nM Response is typically rapid (seconds to minutes).[10][17]
Histamine Secretion 10 pM - 10 nM EC50 can be very low (~0.014 nM).[9]
Receptor Binding 0.1 nM - 50 nM Dependent on receptor density and ligand affinity.

| ERK/MAPK Phosphorylation | 1 nM - 200 nM | Time-course experiment (5-60 min) is recommended. |

Experimental Protocols & Visualizations

Gastrin I Signaling Pathway

Gastrin I binding to CCKBR initiates a well-characterized signaling cascade.

Signaling_Pathway gastrin Gastrin I (1-14) cckbr CCKBR (GPCR) gastrin->cckbr Binds gq Gαq cckbr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ downstream Downstream Cellular Responses (e.g., Proliferation, Secretion) ca2->downstream pkc->downstream

Caption: Gastrin I signaling through the CCKBR-Gq pathway.

Protocol: Intracellular Calcium Flux Assay

This protocol outlines a typical workflow for measuring Gastrin I-induced calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4.

Calcium_Flux_Workflow step1 1. Cell Seeding Seed CCKBR-expressing cells in a black, clear-bottom 96-well plate. Incubate 24h. step2 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate ~1h at 37°C. step1->step2 step3 3. Baseline Reading Measure baseline fluorescence using a plate reader equipped with injectors. step2->step3 step4 4. Stimulation Inject Gastrin I (1-14) at desired concentrations while continuously reading fluorescence. step3->step4 step5 5. Data Analysis Calculate the change in fluorescence (ΔF/F₀) over time to determine the cellular response. step4->step5

Caption: Workflow for a calcium flux cell-based assay.

Methodology Details:

  • Cell Culture: Plate cells (e.g., HEK293 transfected with CCKBR, or an endogenous line like AGS cells) at a density of 50,000-100,000 cells/well and allow them to adhere overnight.

  • Dye Preparation: Prepare the Fluo-4 AM working solution in a calcium-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Loading: Wash cells once with the assay buffer. Add 100 µL of the dye working solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.

  • Stimulation: Prepare a 5X concentrated stock of Gastrin I (1-14) in assay buffer. Place the plate in a reader (e.g., FlexStation or FLIPR). After establishing a stable baseline for 15-30 seconds, inject 25 µL of the 5X Gastrin I stock into each well.

  • Measurement: Continuously record fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) for 2-5 minutes post-injection. A positive control (e.g., ATP or Ionomycin) should be used to confirm cell and assay viability.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or the area under the curve. Plot the response against the log of the Gastrin I concentration to determine the EC50.

References

How to prevent the degradation of Gastrin I (1-14), human in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gastrin I (1-14), human in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in solution important?

This compound, is a peptide fragment of the gastrointestinal hormone Gastrin I. It plays a role in stimulating gastric acid secretion.[1] The stability of this peptide in solution is critical for obtaining accurate and reproducible results in research and for maintaining its potency in potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experiments.

Q2: What are the primary pathways through which this compound can degrade in solution?

Like many peptides, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The tryptophan residues in the Gastrin I (1-14) sequence are particularly susceptible to oxidation.

  • Deamidation: While Gastrin I (1-14) does not contain asparagine or glutamine, which are most prone to deamidation, this pathway is a common concern for many peptides.

  • Aggregation: Peptides can self-associate and precipitate out of solution, especially at high concentrations or near their isoelectric point.

Q3: What are the ideal storage conditions for this compound in its lyophilized form and in solution?

For optimal stability, follow these storage guidelines:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CUp to 3 yearsStore in a desiccator to keep away from moisture.[2]
In Solution -80°CUp to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]
Short-term Solution 2-8°CUp to 1 weekUse sterile buffer and protect from light.

Note: The stability of the peptide in solution is highly dependent on the solvent, pH, and buffer components.

Troubleshooting Guide

Issue 1: Rapid loss of peptide activity in my assay.

Potential Cause Recommended Solution
Peptide Degradation Review your solution preparation and storage procedures. Ensure the pH of your buffer is optimal for peptide stability (typically slightly acidic, pH 4-6). Prepare fresh solutions for each experiment if possible.
Oxidation If your experiments are sensitive to peptide oxidation, consider preparing solutions with deoxygenated buffers. Purging the vial headspace with an inert gas like argon or nitrogen can also help.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your peptide stock solution to minimize the number of times the main stock is thawed and refrozen.

Issue 2: My this compound solution appears cloudy or contains precipitates.

Potential Cause Recommended Solution
Aggregation The peptide concentration may be too high, or the pH of the solution may be close to its isoelectric point. Try dissolving the peptide at a lower concentration. If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but check for compatibility with your downstream applications.
Bacterial Contamination Use sterile buffers and handle the peptide solution under aseptic conditions. Filter-sterilize the solution through a 0.22 µm filter if appropriate for your experiment.

Quantitative Data on Peptide Stability

Table 1: Illustrative Effect of pH on Peptide Stability

pHStorage ConditionEstimated % Intact Peptide Remaining (Illustrative)Primary Degradation Pathway
After 24 hours After 7 days
3.037°C90%65%
5.037°C98%90%
7.437°C92%70%
9.037°C85%50%

Table 2: Illustrative Effect of Temperature on Peptide Stability in a pH 7.4 Buffer

TemperatureEstimated % Intact Peptide Remaining (Illustrative)
After 7 days
4°C95%
25°C80%
37°C70%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent. For many peptides, sterile water or a buffer at a slightly acidic pH (e.g., 10 mM acetate (B1210297) buffer, pH 5.0) is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous buffer.

  • Concentration: Prepare a stock solution at a concentration higher than your final experimental concentration to allow for dilution.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study to Assess Peptide Stability

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and degradation pathways.

  • Prepare Peptide Solutions: Prepare solutions of this compound at a known concentration in different buffers representing acidic, neutral, and basic conditions (e.g., 0.1 M HCl, water, 0.1 M NaOH).

  • Oxidative Stress: Prepare a solution of the peptide in 3% hydrogen peroxide.

  • Thermal Stress: Incubate the peptide solutions at elevated temperatures (e.g., 50°C, 70°C).

  • Photostability: Expose a peptide solution to UV light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition and quench the degradation reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).

  • Analysis: Analyze the samples by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining and to identify any degradation products.

Visualizations

Peptide_Degradation_Pathways Common Peptide Degradation Pathways Peptide Intact Gastrin I (1-14) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Peptide->Hydrolysis H₂O, pH Oxidation Oxidation (Tryptophan residues) Peptide->Oxidation O₂, Light, Metal Ions Aggregation Aggregation Peptide->Aggregation Degraded_Products Degraded Products (Loss of activity) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Aggregation->Degraded_Products

Caption: Major degradation pathways for peptides in solution.

Experimental_Workflow_for_Stability_Testing Workflow for Peptide Stability Assessment start Start: Lyophilized Peptide reconstitute Reconstitute in appropriate buffer start->reconstitute stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) reconstitute->stress sample Collect samples at time points stress->sample analysis Analyze by HPLC / LC-MS sample->analysis data Quantify remaining peptide and identify degradants analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing peptide stability.

References

Solving aggregation problems with Gastrin I (1-14), human peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrin I (1-14), Human Peptide

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during experiments with this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What is the best way to reconstitute lyophilized Gastrin I (1-14) peptide?

A1: The solubility of Gastrin I (1-14) can be challenging due to its amino acid sequence. It is recommended to first attempt reconstitution in sterile, distilled water.[1] If the peptide does not fully dissolve, sonication can improve solubility and minimize aggregation.[2] For difficult-to-dissolve peptides, adding a small amount of a basic solvent like 0.1% to 1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or an organic solvent like DMSO can be effective.[1][3] Always allow the lyophilized peptide to warm to room temperature before opening the vial and adding solvent.[2]

Q2: My reconstituted Gastrin I (1-14) solution is cloudy. What does this mean and what should I do?

A2: A cloudy solution is a strong indicator of peptide aggregation or incomplete dissolution.[2] To address this, you can try the following:

  • Sonication: Briefly sonicate the vial in a water bath to aid dissolution.[2]

  • Gentle Warming: Gently warm the solution, but avoid excessive heat as it can degrade the peptide.[2]

  • Adjusting pH: If dissolved in water, the pH might be near the peptide's isoelectric point, minimizing solubility. Adding a small amount of dilute basic solution (e.g., NH₄OH) can increase the net charge and improve solubility.[1][4]

  • Change Solvent: If the peptide remains insoluble, it may be necessary to use a different solvent system, such as one containing DMSO.[1][3]

Q3: How should I store the Gastrin I (1-14) peptide?

A3: Lyophilized Gastrin I (1-14) should be stored at -20°C, protected from light. After reconstitution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[5] These stock solutions can be stored at -20°C for up to two months.

Q4: What is the biological activity of the Gastrin I (1-14) fragment?

A4: Gastrin I (1-14) is a fragment of the endogenous peptide hormone Gastrin I.[1][6] It is known to bind to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor, which is found in the stomach and central nervous system.[6][7][8] This interaction stimulates gastric acid secretion and can promote the proliferation of certain gastric cells.[6][8]

Q5: The peptide was purified by HPLC and contains TFA. Will this affect my experiments?

A5: Trifluoroacetic acid (TFA) is a common counterion used in peptide purification.[6] While it contributes to the total mass of the product, for most standard in vitro assays, the residual TFA levels do not cause interference.[6] However, for highly sensitive cellular studies, its presence should be noted. TFA salts generally enhance the solubility of peptides in aqueous solutions.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor or Inconsistent Solubility

  • Possible Cause: The peptide's sequence contains multiple glutamic acid residues, making its solubility highly dependent on pH. Near its isoelectric point, solubility will be minimal.[4]

  • Solution Workflow:

G start Start: Reconstitute Peptide solvent Try sterile dH2O first. Vortex gently. start->solvent check1 Is the solution clear? solvent->check1 sonicate Briefly sonicate (3x 10s). Keep cool. check1->sonicate No success Success! Solution is ready for use. Store aliquots at -20°C. check1->success Yes check2 Is it clear now? sonicate->check2 add_base Add small amount (<50 µL) of 0.1% NH4OH. check2->add_base No check2->success Yes check3 Is it clear now? add_base->check3 add_dmso Try dissolving a fresh aliquot in a small amount of DMSO, then dilute with aqueous buffer. check3->add_dmso No check3->success Yes fail Consider peptide quality or consult supplier. add_dmso->fail

Caption: Troubleshooting workflow for peptide reconstitution.

Problem 2: Inconsistent Results in Aggregation Assays (e.g., ThT)

  • Possible Cause 1: Variability in the starting monomeric peptide concentration due to incomplete solubilization or pre-existing aggregates.

    • Solution: Ensure the initial peptide stock solution is completely clear. Consider filtering the stock solution through a 0.22 µm syringe filter immediately before use to remove any pre-formed aggregates.

  • Possible Cause 2: Stochastic nature of primary nucleation, leading to variable lag times.[9]

    • Solution: Increase the number of replicates for each condition. Using gentle, consistent agitation (e.g., orbital shaking in a plate reader) can sometimes improve reproducibility.[9]

  • Possible Cause 3: Interference from compounds in your buffer or test library.

    • Solution: Always run controls containing only the buffer and Thioflavin T (ThT) to check for background fluorescence changes.[10] Test potential inhibitor compounds with ThT alone to rule out fluorescence quenching or enhancement artifacts.

Data & Properties

The following tables summarize key quantitative data for this compound peptide.

Table 1: Physicochemical Properties

Property Value Reference
Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp [1][6]
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇ [1][6]
Molecular Weight 1705.73 g/mol [1]
Purity (HPLC) Typically ≥92-95% [6]

| Storage (Lyophilized) | -20°C, protect from light | |

Table 2: Solubility Data

Solvent Concentration Notes Reference
Water (H₂O) 100 mg/mL (54.95 mM) Requires sonication to dissolve. [3]
DMSO ≥ 100 mg/mL (54.95 mM) - [3]

| 1% Ammonia (NH₄OH) | 1 mg/mL | Requires sonication to dissolve. | |

Experimental Protocols

Protocol 1: Reconstitution of Gastrin I (1-14)

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial gently for 30-60 seconds.

  • If the peptide is not fully dissolved, place the vial in a sonicator water bath for 10-15 seconds. Repeat up to three times, keeping the sample cool between sonications.[2]

  • Visually inspect the solution. If it is not clear, proceed with the troubleshooting steps outlined in the guide above.

  • Once dissolved, create single-use aliquots and store them at -20°C.

Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like cross-β sheet structures.[10][11] This assay is a gold standard for monitoring fibril formation kinetics.[9]

  • Reagent Preparation:

    • Peptide Stock: Prepare a 1 mM stock solution of Gastrin I (1-14) in a suitable, non-aggregating solvent (e.g., DMSO or dilute NH₄OH) and ensure it is fully dissolved.

    • Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., 50 mM Phosphate buffer, pH 7.4, with 150 mM NaCl).

    • ThT Stock: Prepare a 2.5 mM ThT stock solution in distilled water. Filter through a 0.22 µm filter and store at 4°C, protected from light.

  • Experimental Setup:

    • Perform the assay in a 96-well black, clear-bottom microplate.

    • For a final volume of 200 µL per well, add the components in the following order:

      • 170 µL of Assay Buffer.

      • 10 µL of 500 µM ThT (diluted from 2.5 mM stock) for a final concentration of 25 µM.

      • Optional: Add potential inhibitor compounds.

    • To initiate the aggregation, add 20 µL of the 1 mM peptide stock solution for a final concentration of 100 µM. Mix gently by pipetting.

    • Include controls: Buffer + ThT (no peptide), Buffer + Peptide (no ThT).

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of bottom reading and temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[9]

    • Record fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 24-48 hours). Use intermittent gentle shaking between reads to promote aggregation.[9]

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity against time. The resulting sigmoidal curve will show a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).

G cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Measurement & Analysis A Prepare Peptide Stock (e.g., 1 mM in DMSO) E Initiate reaction by adding Peptide Stock to wells A->E B Prepare Assay Buffer (e.g., PBS pH 7.4) D Add Buffer, ThT, and Inhibitors (optional) to wells B->D C Prepare ThT Stock (2.5 mM in dH2O) C->D D->E F Incubate at 37°C with shaking in plate reader E->F G Measure Fluorescence (Ex: 450nm, Em: 485nm) every 15 min F->G H Plot Fluorescence vs. Time Analyze sigmoidal curve G->H

Caption: Experimental workflow for a Thioflavin T (ThT) aggregation assay.

Signaling Pathway

Gastrin I and its fragments mediate their primary effects by binding to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor (GPCR).[12][13] Activation of CCKBR triggers downstream signaling cascades that regulate cellular processes like acid secretion and proliferation.[14][15]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response gastrin Gastrin I (1-14) cckbr CCKBR (GPCR) gastrin->cckbr Binds gq Gαq Protein cckbr->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag Cleaves to pip2 PIP2 pip2->plc ca Ca²⁺ Release (from ER) ip3->ca Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates ca->pkc Activates mapk MAPK Cascade (ERK1/2) pkc->mapk Activates acid Gastric Acid Secretion pkc->acid Leads to proliferation Cell Proliferation mapk->proliferation Leads to

Caption: Gastrin I (1-14) signaling through the CCKBR pathway.

References

Interference of trifluoroacetic acid (TFA) with Gastrin I (1-14), human assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human peptide preparations. A primary focus is addressing the interference caused by trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis that can impact experimental results.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetic acid (TFA) and why is it present in my Gastrin I (1-14) peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] As a result, synthetic peptides like Gastrin I (1-14) are often supplied as a TFA salt, where the TFA counter-ions are associated with positively charged residues in the peptide sequence.[2][3]

Q2: How can residual TFA interfere with my Gastrin I (1-14) assays?

A2: Residual TFA can interfere with various assays in several ways:

  • Biological Assays (Cell-based): TFA can be cytotoxic even at low concentrations, potentially affecting cell viability and proliferation.[1][4] It can also alter the pH of your assay medium, which can impact cellular processes and peptide activity.[1]

  • Immunoassays (ELISA): TFA can alter the peptide's conformation, potentially affecting antibody binding and leading to reduced signal or inaccurate quantification.[5] The low pH from TFA can also denature antibodies or interfere with the antigen-antibody interaction.

  • Mass Spectrometry (MS): TFA is a strong ion-pairing agent that can suppress the signal of the peptide in the mass spectrometer, leading to reduced sensitivity.[6][7] It forms strong ion pairs with the peptide, which are difficult to dissociate in the gas phase.[7]

Q3: My ELISA for Gastrin I (1-14) is showing a weak or no signal. Could TFA be the cause?

A3: Yes, several factors could lead to a weak or no signal in your ELISA, and TFA interference is a possibility.[8] Residual TFA can lower the pH of your sample, potentially affecting the binding of Gastrin I (1-14) to the capture antibody. It may also alter the peptide's secondary structure, masking the epitope recognized by the antibody.[5] However, it is also important to troubleshoot other common ELISA issues, such as incorrect reagent concentrations, improper incubation times, or expired reagents.[8]

Q4: Are there alternatives to TFA for peptide purification that are more compatible with biological assays?

A4: Yes, other counter-ions like acetate (B1210297) or hydrochloride (HCl) are more biocompatible and less likely to interfere with biological assays.[1] If you are using Gastrin I (1-14) in sensitive applications, you may consider purchasing it as an acetate or HCl salt, or performing a salt exchange on your TFA-containing peptide.[1][2] For analytical applications like LC-MS, formic acid (FA) or difluoroacetic acid (DFA) are often used as mobile phase modifiers instead of TFA to improve MS sensitivity.[6]

Q5: How can I remove TFA from my Gastrin I (1-14) sample?

A5: Several methods are available for TFA removal, with the most common being repeated lyophilization from a dilute hydrochloric acid (HCl) solution.[2][9][10] Ion-exchange chromatography is another effective method.[9][10] Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Low or No Signal in Gastrin I (1-14) ELISA
Potential Cause Troubleshooting Steps
TFA Interference 1. Perform a TFA salt exchange to replace TFA with a more compatible counter-ion like HCl or acetate (see protocols below).[2][9] 2. If TFA removal is not possible, ensure the final concentration of TFA in the assay well is minimized by using a higher sample dilution. 3. Neutralize the pH of the peptide stock solution before adding it to the assay.
Incorrect Standard Curve 1. Ensure the Gastrin I (1-14) standard was properly reconstituted and stored according to the manufacturer's instructions.[8] 2. Prepare fresh serial dilutions of the standard for each assay.
Antibody Issues 1. Confirm that the primary and secondary antibodies are compatible and used at the recommended concentrations.[8] 2. Increase the incubation time for the antibodies to allow for maximal binding.[11]
General ELISA Problems 1. Verify that all reagents were added in the correct order and that incubation times and temperatures were followed as per the protocol. 2. Ensure that the TMB substrate has been protected from light.[11]
Issue 2: Inconsistent Results in Cell-Based Assays with Gastrin I (1-14)
Potential Cause Troubleshooting Steps
TFA Cytotoxicity 1. The most reliable solution is to remove TFA from the peptide preparation using the salt exchange protocols provided below.[2][9][10] 2. Determine the tolerable concentration of TFA for your specific cell line by running a dose-response curve with TFA alone. 3. Use a Gastrin I (1-14) peptide with a different counter-ion (e.g., acetate or HCl) if available.
pH Fluctuation in Culture Medium 1. Measure the pH of the culture medium after adding the Gastrin I (1-14) stock solution. 2. If a significant pH drop is observed, buffer the peptide stock solution or adjust the pH of the medium.
Peptide Aggregation 1. TFA can sometimes affect peptide solubility and promote aggregation.[5] 2. Visually inspect the peptide stock solution for any precipitates. 3. Consider dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it in your aqueous buffer, if compatible with your assay.

Data Presentation

Table 1: Summary of TFA Effects on Different Gastrin I (1-14) Assays

Assay TypePotential Effect of TFARecommended Action
ELISA Reduced signal due to altered peptide conformation and antibody binding.[5]Perform TFA removal or use a highly diluted sample.
Cell-Based Assays Cytotoxicity, altered cell proliferation, and pH-related artifacts.[1][4]TFA removal is highly recommended.[5]
Mass Spectrometry Significant signal suppression, leading to lower sensitivity.[6][7]Use an alternative mobile phase modifier (e.g., formic acid).[6]
In Vivo Studies Potential for inflammatory responses and altered peptide activity.[4]TFA removal is critical for reliable in vivo data.[5]

Table 2: Comparison of Common Mobile Phase Modifiers for LC-MS Analysis of Peptides

ModifierCommon ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent chromatographic resolution.[7]Strong ion suppression in MS.[6][7]
Formic Acid (FA) 0.1%Good MS sensitivity.[6]Broader peaks and lower chromatographic resolution compared to TFA.
Difluoroacetic Acid (DFA) 0.1%A good compromise between the chromatographic performance of TFA and the MS sensitivity of FA.[12]May not provide the same resolution as TFA for all peptides.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)

This protocol is a widely used method for exchanging TFA counter-ions with chloride ions.[2][9]

Materials:

  • Gastrin I (1-14) peptide with TFA salt

  • Deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the Gastrin I (1-14) peptide in deionized water to a concentration of approximately 1 mg/mL.[2]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2]

  • Allow the solution to stand at room temperature for at least one minute.[2]

  • Freeze the solution, preferably in liquid nitrogen, and lyophilize overnight until all liquid is removed.[2]

  • To ensure complete removal of TFA, repeat the process of dissolving the peptide in the dilute HCl solution and lyophilizing at least two more times.[2]

  • After the final lyophilization, reconstitute the Gastrin I (1-14) peptide (now as an HCl salt) in the desired buffer for your experiment.

Protocol 2: TFA Removal by Anion Exchange Chromatography

This method uses an anion exchange resin to capture the TFA ions, allowing the peptide to be collected in a different salt form.[9]

Materials:

  • Gastrin I (1-14) peptide with TFA salt

  • Strong anion exchange resin

  • Deionized water

  • 1 M Sodium acetate solution

  • Chromatography column

Procedure:

  • Pack a small chromatography column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[9]

  • Equilibrate the column by washing it with a 1 M solution of sodium acetate.[9]

  • Wash the column thoroughly with deionized water to remove any excess sodium acetate.[9]

  • Dissolve the Gastrin I (1-14) peptide in deionized water and apply it to the column.

  • Elute the peptide from the column with deionized water, collecting the fractions that contain your peptide.

  • Combine the peptide-containing fractions and lyophilize to obtain the Gastrin I (1-14) peptide as an acetate salt.[9]

Mandatory Visualization

TFA_Interference_Mechanism cluster_peptide Gastrin I (1-14) Peptide cluster_tfa Trifluoroacetic Acid cluster_assay Assay Environment peptide Positively Charged Gastrin I (1-14) ion_pair Gastrin I (1-14)-TFA Ion Pair peptide->ion_pair Forms Ion Pair tfa TFA Anion (CF3COO-) tfa->ion_pair antibody Assay Antibody antibody_interference Reduced Antibody Binding (ELISA) antibody->antibody_interference cell Cell Membrane Receptor cell_toxicity Cellular Stress/ Toxicity cell->cell_toxicity altered_conformation Altered Peptide Conformation ion_pair->altered_conformation Leads to ph_decrease Lower Assay pH ion_pair->ph_decrease Contributes to altered_conformation->antibody_interference Prevents Binding ph_decrease->cell_toxicity Causes

Caption: Mechanism of TFA interference in biological assays.

TFA_Removal_Workflow start Start: Gastrin I (1-14) TFA Salt dissolve Dissolve Peptide in 1 mg/mL Water start->dissolve add_hcl Add 100 mM HCl to a final conc. of 2-10 mM dissolve->add_hcl incubate Incubate at RT for 1 minute add_hcl->incubate freeze Freeze in Liquid Nitrogen incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat Steps 2-3 times? lyophilize->repeat repeat->dissolve Yes end End: Gastrin I (1-14) HCl Salt repeat->end No

Caption: Experimental workflow for TFA removal by lyophilization.

Troubleshooting_Flowchart cluster_yes_tfa cluster_no_tfa start Inconsistent or Unexpected Assay Results check_tfa Is your Gastrin I (1-14) a TFA salt? start->check_tfa tfa_possible TFA interference is possible check_tfa->tfa_possible Yes other_issues Troubleshoot other experimental variables: - Reagent concentrations - Incubation times - Standard curve - Instrument settings check_tfa->other_issues No assay_type What is your assay type? tfa_possible->assay_type cell_assay Cell-based Assay assay_type->cell_assay Cell-based elisa_assay ELISA assay_type->elisa_assay ELISA ms_assay Mass Spectrometry assay_type->ms_assay MS remove_tfa Perform TFA Removal (See Protocols) cell_assay->remove_tfa elisa_assay->remove_tfa alt_modifier Use Alternative Mobile Phase Modifier (e.g., Formic Acid) ms_assay->alt_modifier

References

Technical Support Center: Improving the Stability of Human Gastrin I (1-14) in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing human Gastrin I (1-14) in their experiments, maintaining its stability in culture media is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the degradation of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is human Gastrin I (1-14) and why is its stability in culture media a concern?

A1: Human Gastrin I (1-14) is a peptide fragment of the hormone gastrin, with the amino acid sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp.[1] It is a key regulator of gastric acid secretion, acting through the cholecystokinin (B1591339) B (CCK2) receptor.[2][3] Like many peptides, Gastrin I (1-14) is susceptible to degradation by proteases present in cell culture media, particularly when supplemented with serum. This degradation leads to a loss of biological activity, which can significantly impact experimental outcomes. The half-life of the full-length Gastrin-17 is approximately 5 minutes in circulation, highlighting its inherent instability.[4]

Q2: What are the primary factors that contribute to the degradation of Gastrin I (1-14) in my cell culture experiments?

A2: The primary factors contributing to the degradation of Gastrin I (1-14) in cell culture are:

  • Enzymatic Degradation: Proteases and peptidases present in the culture medium, especially those originating from serum supplements like Fetal Bovine Serum (FBS), are the main culprits. These enzymes cleave the peptide bonds of Gastrin I (1-14), rendering it inactive.

  • pH and Temperature: Although less significant than enzymatic degradation in standard culture conditions (pH 7.2-7.4, 37°C), deviations from these optimal ranges can affect peptide stability.

Q3: How can I determine if my Gastrin I (1-14) is degrading in my experiments?

A3: You can assess the stability of Gastrin I (1-14) using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact peptide from its degradation products. By monitoring the peak area of the intact peptide over time, you can determine its degradation rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the accurate quantification of the intact peptide and the identification of its degradation fragments.

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA specific for Gastrin I (1-14) can be used to measure its concentration in the culture medium over time. A decrease in concentration indicates degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of Gastrin I (1-14).

This is often the first indication that the peptide is degrading in the culture medium.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Expected Outcome
Proteolytic degradation by serum components. 1. Reduce Serum Concentration: If your cell line permits, lower the percentage of FBS in your culture medium. 2. Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium. 3. Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some proteases.Increased functional half-life of Gastrin I (1-14), leading to more consistent biological effects.
Degradation by cell-secreted proteases. Add Protease Inhibitor Cocktails: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail. Commercial cocktails are available that are designed for use in cell culture.[5][6][7]Significant reduction in the degradation rate of Gastrin I (1-14), preserving its active concentration for a longer duration.
Suboptimal storage of stock solutions. Proper Aliquoting and Storage: Prepare single-use aliquots of your Gastrin I (1-14) stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.Consistent potency of your Gastrin I (1-14) stock solution.
Issue 2: Rapid disappearance of intact Gastrin I (1-14) as confirmed by analytical methods (HPLC, LC-MS/MS).

This confirms that the peptide is unstable under your experimental conditions.

Troubleshooting Steps & Solutions:

Stabilization Strategy Description Reported Efficacy (General Peptide Stability)
Use of Protease Inhibitor Cocktails A mixture of inhibitors targeting various classes of proteases (serine, cysteine, metalloproteases, etc.) can be added to the culture medium.[5][6][7][8]Can significantly increase the half-life of peptides by preventing enzymatic cleavage.
Amino Acid Substitution Replacing L-amino acids with D-amino acids at or near protease cleavage sites can sterically hinder enzyme binding and improve stability.[9][10]D-amino acid substitution has been shown to greatly improve the stability of peptides in serum.[10]
Chemical Modification (e.g., PEGylation) The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically shield it from proteases and increase its hydrodynamic size, reducing clearance.[11][12]PEGylation is a well-established method to enhance the pharmacokinetic properties and stability of peptide and protein drugs.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Gastrin I (1-14) Stability in Culture Medium

This workflow outlines the key steps to determine the stability of Gastrin I (1-14) under your specific experimental conditions.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare culture medium (e.g., DMEM + 10% FBS) spike Spike Gastrin I (1-14) into the medium at a final concentration (e.g., 1 µM) prep_media->spike prep_peptide Prepare Gastrin I (1-14) stock solution prep_peptide->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sampling Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sampling process_samples Process samples (e.g., protein precipitation) sampling->process_samples analysis Analyze by HPLC, LC-MS/MS, or ELISA process_samples->analysis quantify Quantify remaining intact peptide analysis->quantify plot Plot concentration vs. time and calculate half-life quantify->plot

Figure 1: Experimental workflow for assessing peptide stability.
Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Collect Sample: Collect 100 µL of the cell culture supernatant containing Gastrin I (1-14) at each time point.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry Down: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried peptide extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.

Signaling Pathway

Gastrin I (1-14) exerts its biological effects by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gastrin Gastrin I (1-14) cck2r CCK2 Receptor gastrin->cck2r Binds gq Gq protein cck2r->gq Activates pi3k PI3K/Akt Pathway cck2r->pi3k Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Co-activates mapk MAPK Cascade (ERK, JNK, p38) pkc->mapk Activates transcription Gene Transcription mapk->transcription Regulates pi3k->transcription Regulates proliferation Cell Proliferation, Differentiation, Anti-apoptosis transcription->proliferation

Figure 2: Gastrin I (1-14) signaling pathway via the CCK2 receptor.

Upon binding of Gastrin I (1-14) to the CCK2 receptor, the associated Gq protein is activated.[8][13][14] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[13] These events initiate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which ultimately regulate gene transcription and lead to cellular responses such as proliferation, differentiation, and inhibition of apoptosis.[2][15][16]

References

Troubleshooting challenges in gastrin receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gastrin receptor binding assays. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in developing a reliable gastrin receptor binding assay?

A1: A primary challenge is the preparation of suitable receptor material. The gastrin receptor (primarily the cholecystokinin-B receptor, CCK2R) is often present in low concentrations in tissues. For instance, in the fundic mucosa, receptors are mainly on enterochromaffin-like (ECL) cells, which are a minor cell population. This low receptor density can lead to difficulties in achieving a sufficient signal-to-noise ratio.[1]

Q2: Which radioligands are commonly used for gastrin receptor binding assays?

A2: Iodinated gastrin derivatives with demonstrated biological activity are frequently used.[2] The choice of radioligand is critical, and its stability and specific activity can significantly impact assay performance. For example, some studies have utilized novel tritiated GRP-based radioligands due to their enhanced chemical stability compared to iodinated derivatives.[3]

Q3: What is a typical protein concentration for membrane preparations in these assays?

A3: For rat gastric mucosal membrane preparations, an optimal specific gastrin binding has been observed with a protein concentration of 150-200 µg per assay tube.[2]

Troubleshooting Guide

Low or No Specific Binding

Q: My assay shows very low or no specific binding. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Inactive Radioligand: The radioligand may have degraded.

    • Solution: Use a fresh batch of radioligand and check its expiration date. Store radioligands as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.

  • Insufficient Receptor Concentration: The concentration of the gastrin receptor in your membrane preparation may be too low. This is a known challenge due to the low natural abundance of the receptor.[1]

    • Solution:

      • Increase the amount of membrane preparation used in the assay.

      • Optimize your membrane preparation protocol to enrich for the receptor. This may involve using specific cell lines known to overexpress the gastrin receptor (e.g., AR42J cells) or tissues with higher receptor density.[4][5]

  • Incorrect Assay Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the buffer can inhibit binding.

    • Solution: Verify the buffer composition. A common buffer for receptor binding assays is 50 mM Tris-HCl at pH 7.4. Ensure the pH is correct at the incubation temperature. Some assays may require specific ions like MgCl2.

  • Assay Not at Equilibrium: The incubation time may be too short for the binding reaction to reach equilibrium, especially at low radioligand concentrations.

    • Solution: Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach a steady state.[6]

  • Pipetting Errors or Reagent Omission: Simple technical mistakes can lead to assay failure.

    • Solution: Carefully review your protocol. Ensure all reagents are added in the correct order and volumes using calibrated pipettes.

High Non-Specific Binding

Q: My total binding is high, but the specific binding is low, indicating high non-specific binding. How can I reduce it?

A: High non-specific binding (NSB) can mask the specific signal. The goal is to have specific binding account for at least 80-90% of the total binding. Here are some common causes and their solutions:

  • High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.

    • Solution: Use a radioligand concentration at or below its Kd value. This ensures that binding is primarily to the high-affinity specific sites.[7]

  • Binding to Filters or Assay Tubes: The radioligand or receptor-ligand complex may be sticking to the filter plates or tubes.

    • Solution:

      • Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).

      • Consider using different types of filter plates (e.g., GF/B, GF/C) to find one with lower binding properties for your specific assay.[6]

      • Siliconize your assay tubes.[6]

  • Inappropriate Blocking Agent for NSB Determination: The unlabeled ligand used to define non-specific binding may not be effective.

    • Solution: Use a high concentration (typically 100- to 1000-fold excess over the radioligand) of a known high-affinity gastrin receptor antagonist to define non-specific binding.[7]

  • Suboptimal Assay Buffer: The buffer composition might be promoting non-specific interactions.

    • Solution:

      • Add blocking agents like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to surfaces.

      • Include non-ionic detergents like Tween-20 at low concentrations (e.g., 0.01-0.1%) to disrupt hydrophobic interactions.

      • Adjusting the salt concentration of the buffer can also help minimize charge-based non-specific interactions.

High Variability Between Replicates

Q: I'm observing high variability between my replicate wells. What could be the cause?

A: Inconsistent results can make data interpretation difficult. Here are some factors that can contribute to high variability:

  • Inconsistent Reagent Preparation and Handling: Variations in reagent concentrations or improper mixing can lead to inconsistent results.

    • Solution: Prepare reagents in large batches and aliquot them to minimize freeze-thaw cycles and ensure consistency between experiments.[8]

  • Pipetting Inaccuracy: Small errors in pipetting volumes, especially of concentrated solutions, can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For critical reagents, consider using reverse pipetting.

  • Incomplete Washing: In filtration assays, inadequate washing can leave unbound radioligand on the filter, leading to artificially high and variable counts.

    • Solution: Optimize the number and volume of washes with ice-cold wash buffer to ensure complete removal of unbound radioligand.

  • Edge Effects in Multi-well Plates: Wells on the edge of a plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples or ensure the plate is sealed properly during incubation.

Quantitative Data Summary

The following tables summarize key quantitative data for gastrin/CCK2 receptor binding assays from various studies.

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of Gastrin Receptor Ligands

LigandReceptor SourceKdBmaxReference
Iodinated GastrinRat gastric mucosal membranes~4 x 10⁻¹⁰ M~4 fmol/mg protein[2]
¹¹¹In-MGD5AR42J cells0.69 ± 0.14 nMNot Reported[4]
¹¹¹In-APH070AR42J cells2.9 ± 0.6 nMNot Reported[4]

Table 2: Inhibitory Potency (IC50) of Gastrin Receptor Ligands

CompetitorRadioligandReceptor SourceIC50Reference
MGD5¹¹¹In-APH070AR42J cell membranes1.04 ± 0.16 nM[4]
APH070¹¹¹In-APH070AR42J cell membranes5.59 ± 1.46 nM[4]
Gastrin-17[³H]gastrinHuman CCK2 Receptor1 nM[9]
Gastrin releasing peptide(14-27) (human)Not SpecifiedHuman BB2 Receptor0.17 nM[10]
N-acetyl-GRP-21-27[³H-Phe¹⁵] GRP-15-27Swiss 3T3 fibroblasts100-fold higher than N-acetyl-GRP-20-27[3]
N-acetyl-GRP-22-27[³H-Phe¹⁵] GRP-15-27Swiss 3T3 fibroblasts10,000-fold higher than N-acetyl-GRP-20-27[3]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues
  • Homogenization: Mince fresh or frozen tissue and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • High-Speed Centrifugation: Transfer the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Preparation and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

Protocol 2: Radioligand Binding Assay (Filtration Method)
  • Assay Setup: Perform the assay in 96-well plates in a final volume of 250 µL per well.

  • Reagent Addition:

    • Add 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue membranes).

    • Add 50 µL of the competing test compound (for competition assays) or buffer.

    • Add 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer.

  • Drying: Dry the filters for approximately 30 minutes at 50°C.

  • Scintillation Counting: Place the dried filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with radioligand and membrane preparation only.

    • Non-Specific Binding (NSB): Radioactivity in wells containing an excess of an unlabeled competitor.

    • Specific Binding: Total Binding - NSB.

    • For competition assays, calculate IC50 values and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Visualizations

Gastrin_Signaling_Pathway cluster_cell Target Cell (e.g., ECL or Parietal Cell) Gastrin Gastrin CCK2R Gastrin/CCK2 Receptor (GPCR) Gastrin->CCK2R Binds Gq_protein Gq Protein CCK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Histamine or Acid Secretion) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gastrin Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Assay_Plate Combine in 96-well Plate: 1. Membranes 2. Radioligand 3. Buffer or Competitor Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Competitor_Prep Unlabeled Competitor Dilution Series Competitor_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding (Total - Non-specific) Counting->Data_Processing Curve_Fitting Non-linear Regression (Saturation or Competition) Data_Processing->Curve_Fitting Results Determine Kd, Bmax, IC50, Ki Curve_Fitting->Results

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Decision_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem Low_Binding Low Specific Binding Problem->Low_Binding Low Signal High_NSB High Non-Specific Binding Problem->High_NSB High Background High_Variability High Variability Problem->High_Variability Inconsistent Replicates Check_Radioligand Check Radioligand (Age, Storage) Low_Binding->Check_Radioligand Solution_New_Ligand Use Fresh Radioligand Check_Radioligand->Solution_New_Ligand Degraded Check_Receptor Check Receptor Source (Concentration, Prep) Check_Radioligand->Check_Receptor OK Solution_Increase_Receptor Increase Membrane Conc. Optimize Preparation Check_Receptor->Solution_Increase_Receptor Too Low Check_Conditions Check Assay Conditions (Buffer, Time, Temp) Check_Receptor->Check_Conditions OK Solution_Optimize_Conditions Verify Buffer pH Determine Optimal Incubation Time Check_Conditions->Solution_Optimize_Conditions Suboptimal Review_Protocol Review Entire Protocol for Errors Check_Conditions->Review_Protocol OK Check_Ligand_Conc Check Radioligand Concentration High_NSB->Check_Ligand_Conc Solution_Lower_Ligand Use Radioligand at or below Kd Check_Ligand_Conc->Solution_Lower_Ligand > Kd Check_Blocking Check Blocking Steps (Filters, Buffer) Check_Ligand_Conc->Check_Blocking ≤ Kd Check_Blocking->Review_Protocol OK Solution_Improve_Blocking Pre-treat Filters (PEI) Add BSA to Buffer Check_Blocking->Solution_Improve_Blocking Insufficient Check_Pipetting Review Pipetting Technique & Calibration High_Variability->Check_Pipetting Solution_Pipetting Calibrate Pipettes Use Consistent Technique Check_Pipetting->Solution_Pipetting Inconsistent Check_Washing Review Washing Procedure Check_Pipetting->Check_Washing Consistent Check_Washing->Review_Protocol OK Solution_Washing Optimize Wash Steps (Volume, Repetitions) Check_Washing->Solution_Washing Inadequate

Caption: Troubleshooting Decision Tree.

References

Optimizing Human Gastric Organoid Cultures with Gastrin I (1-14): A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gastrin I (1-14), human, to optimize gastric organoid culture conditions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the role of Gastrin I (1-14) in human gastric organoid culture?

A1: Gastrin I is a crucial hormone that promotes the proliferation and differentiation of gastric epithelial cells.[1] In organoid cultures, it acts as a mitogenic factor, stimulating the growth and maintenance of the organoids. It is a standard component of many gastric organoid culture media, helping to establish and sustain these complex 3D structures.[2]

Q2: What is the recommended working concentration of Gastrin I (1-14) for human gastric organoids?

A2: The recommended working concentration of Gastrin I (1-14) in human gastric organoid culture medium typically ranges from 1 to 10 nM.[3] However, the optimal concentration can vary depending on the specific cell line, culture conditions, and experimental goals.

Q3: How does Gastrin I (1-14) influence the cellular composition of gastric organoids?

A3: Gastrin I (1-14) promotes the proliferation of gastric stem and progenitor cells.[1] Its signaling through the cholecystokinin (B1591339) 2 receptor (CCK2R) can influence the differentiation of various gastric epithelial cell lineages.[1] Modulating Wnt signaling in conjunction with gastrin can further direct differentiation towards specific cell types, such as mucous pit cells and endocrine cells.[3]

Q4: Is Gastrin I (1-14) necessary for both corpus- and antrum-derived gastric organoids?

A4: Yes, Gastrin I is generally included in the culture medium for both corpus and antrum-derived organoids as it supports the overall growth and proliferation of the gastric epithelium.[4][5] While the specific cellular composition and response to other signaling molecules may differ between the two regions, the mitogenic effect of gastrin is broadly beneficial.[5]

Q5: How should Gastrin I (1-14) be stored and handled to ensure its stability and activity?

A5: Lyophilized Gastrin I (1-14) should be stored at -20°C. For use, it is recommended to reconstitute the peptide in a suitable solvent, such as 1% ammonia (B1221849) with sonication, to create a stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the culture medium, the gastrin stock solution should be diluted to the final working concentration. The stability of gastrin in culture medium at 37°C should be considered, and medium changes every 2-3 days are standard practice to replenish gastrin and other essential factors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Organoid Yield or Poor Initial Growth 1. Suboptimal concentration of Gastrin I (1-14).2. Inadequate quality or degradation of Gastrin I (1-14).3. Insufficient density of seeded gastric glands or cells.1. Perform a dose-response experiment to determine the optimal Gastrin I (1-14) concentration (e.g., 1 nM, 5 nM, 10 nM).2. Ensure proper storage and handling of Gastrin I (1-14). Use a fresh stock solution.3. Increase the initial seeding density of gastric glands or cells to enhance paracrine signaling.
Organoids are Small and Cystic with Thin Walls 1. Low concentration of Gastrin I (1-14) leading to reduced proliferation.2. Imbalance with other growth factors in the medium (e.g., Wnt, EGF).1. Increase the concentration of Gastrin I (1-14) within the recommended range (1-10 nM).2. Optimize the concentrations of other key growth factors in the culture medium. For instance, modulating Wnt signaling can significantly impact organoid morphology and differentiation.[3]
Lack of Differentiation into Mature Gastric Cell Lineages 1. Gastrin I (1-14) concentration may favor proliferation over differentiation.2. Absence of other necessary differentiation cues.1. While Gastrin I promotes proliferation, its combination with other factors is crucial for differentiation. Try modulating the Wnt pathway by altering the concentration of Wnt3a or R-spondin1.[3]2. For specific lineages, such as parietal cells, additional factors or co-culture with mesenchymal cells may be required.
Organoids Exhibit Abnormal Morphology (e.g., excessive budding, irregular shapes) 1. High concentration of Gastrin I (1-14) leading to hyperproliferation.2. Inconsistent quality of basement membrane extract.1. Reduce the concentration of Gastrin I (1-14) to the lower end of the recommended range.2. Ensure the basement membrane extract is properly thawed and handled to maintain its integrity.
Inconsistent Results Between Experiments 1. Batch-to-batch variability of Gastrin I (1-14) or other reagents.2. Inconsistent preparation of Gastrin I (1-14) stock and working solutions.1. Test new batches of Gastrin I (1-14) and other critical reagents before use in large-scale experiments.2. Prepare a large, single batch of Gastrin I (1-14) stock solution, aliquot, and freeze to ensure consistency across multiple experiments.

Quantitative Data

Table 1: Effect of Gastrin I (1-14) on Gastric Organoid Formation and Gene Expression

Gastrin I (1-14) ConcentrationOrganoid Number (relative to control)CCK2R Expression (fold change)LGR5 Expression (fold change)
0 nM (Control)1.01.01.0
1 nMIncreasedSignificantly IncreasedSignificantly Increased
10 nMDose-dependent increaseDose-dependent increaseDose-dependent increase

Note: This table synthesizes findings indicating a dose-dependent increase in organoid number and the expression of the gastrin receptor (CCK2R) and the stem cell marker LGR5 with gastrin treatment.

Table 2: EC50 Values for Gastrin I in Gastric Cells

Biological EffectCell TypeEC50 Value
Epithelial Cell ProliferationGastric Cells6.2 pM
Histamine SecretionGastric Cells0.014 nM

Source: R&D Systems.

Experimental Protocols

Protocol 1: Preparation of Gastrin I (1-14) Stock Solution
  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized Gastrin I (1-14) to ensure the powder is at the bottom.

    • Reconstitute the peptide in 1% sterile ammonia in water with sonication to achieve a stock concentration of 100 µM. For example, for 500 µg of Gastrin I (1-14) (MW: ~2098 g/mol ), add 2.38 mL of 1% ammonia.

    • Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Gastric Organoid Culture Medium with Gastrin I (1-14)
  • Thawing:

    • Thaw a single aliquot of the Gastrin I (1-14) stock solution on ice immediately before use.

  • Dilution:

    • Prepare the basal gastric organoid culture medium containing all other required growth factors and supplements (e.g., EGF, Noggin, R-spondin1, Wnt3a, FGF10, and a TGF-β inhibitor).[2][4]

    • Add the Gastrin I (1-14) stock solution to the basal medium to achieve the desired final concentration (typically 1-10 nM). For example, to make 50 mL of medium with a final concentration of 10 nM Gastrin I, add 5 µL of a 100 µM stock solution.

    • Gently mix the medium by inverting the tube several times. Do not vortex.

  • Medium Change:

    • Replace the medium in the organoid cultures every 2-3 days with freshly prepared complete medium containing Gastrin I (1-14).

Signaling Pathways and Experimental Workflows

Gastrin_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway PKC->PI3K_AKT_Pathway Proliferation Cell Proliferation & Growth MAPK_Pathway->Proliferation Differentiation Cell Differentiation MAPK_Pathway->Differentiation PI3K_AKT_Pathway->Proliferation

Caption: Gastrin I (1-14) signaling via the CCK2R pathway.

Gastric_Organoid_Culture_Workflow cluster_prep Preparation cluster_culture Culture & Maintenance cluster_analysis Analysis GastricTissue Human Gastric Tissue Biopsy IsolateGlands Isolate Gastric Glands GastricTissue->IsolateGlands Embed Embed Glands in Basement Membrane Matrix IsolateGlands->Embed AddMedium Add Complete Medium with Gastrin I (1-14) (1-10 nM) Embed->AddMedium Incubate Incubate at 37°C, 5% CO₂ AddMedium->Incubate MediumChange Change Medium Every 2-3 Days Incubate->MediumChange Passage Passage Organoids Every 1-2 Weeks Incubate->Passage Harvest Harvest Organoids Incubate->Harvest MediumChange->Incubate Passage->Embed Re-plate Analysis Downstream Applications (e.g., qPCR, Imaging, Drug Screening) Harvest->Analysis

Caption: Experimental workflow for human gastric organoid culture.

Troubleshooting_Logic Start Low Organoid Yield? CheckConc Is Gastrin I (1-14) Concentration Optimal? Start->CheckConc Yes OtherFactors Consider Other Factors (e.g., BME quality, other growth factors) Start->OtherFactors No DoseResponse Action: Perform Dose-Response Assay CheckConc->DoseResponse No CheckQuality Is Gastrin I (1-14) Stock Fresh and Properly Stored? CheckConc->CheckQuality Yes Success Problem Resolved DoseResponse->Success NewStock Action: Prepare Fresh Gastrin I (1-14) Stock CheckQuality->NewStock No CheckDensity Is Seeding Density Sufficient? CheckQuality->CheckDensity Yes NewStock->Success IncreaseDensity Action: Increase Seeding Density CheckDensity->IncreaseDensity No CheckDensity->OtherFactors Yes IncreaseDensity->Success

Caption: Troubleshooting logic for low gastric organoid yield.

References

Impact of peptide purity on Gastrin I (1-14), human experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human. The following information addresses common issues related to peptide purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary function?

This compound, is a 14-amino acid peptide fragment of the larger gastrin I hormone. It is an endogenous gastrointestinal peptide hormone that plays a primary role in regulating gastric acid secretion. It exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR).

Q2: Why is the purity of Gastrin I (1-14) peptide critical for my experiments?

  • Truncated or deletion peptide sequences: These are shorter versions of the desired peptide that may or may not have biological activity. They can act as competitive inhibitors or have off-target effects.

  • Modified peptides: Oxidation of certain amino acids (like methionine or tryptophan) or deamidation can alter the peptide's structure and function.

  • Residual solvents and salts: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification and can remain in the final product. High concentrations of TFA can be cytotoxic and affect cell-based assays.

Q3: What are the common types of impurities found in synthetic peptides like Gastrin I (1-14)?

Common impurities include shorter peptide fragments (deletion sequences), peptides with incomplete deprotection of side chains, and byproducts from the synthesis process. The specific impurities can vary depending on the synthesis and purification methods used.

Q4: How can I be sure of the purity of the Gastrin I (1-14) I purchased?

Reputable suppliers provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry data to confirm the purity and identity of the peptide. Always request and review the CoA before using a new batch of peptide. Purity is typically expressed as a percentage, for example, >95% or >98%.

Q5: Can I use a lower purity Gastrin I (1-14) for my experiments to save costs?

For sensitive and quantitative experiments such as receptor binding assays, cell signaling studies, and in vivo experiments, it is highly recommended to use the highest purity peptide available (ideally >98%). Lower purity peptides may be acceptable for less sensitive applications like antibody production, but the potential for misleading results is high.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results between experiments. Variable Peptide Purity: Different batches of peptide may have different purity levels or impurity profiles.1. Always use Gastrin I (1-14) from the same batch for a series of related experiments. 2. Purchase high-purity peptide (>98%) to minimize batch-to-batch variability. 3. Review the Certificate of Analysis for each new batch.
Lower than expected biological activity (e.g., reduced cell proliferation or weaker signaling). Presence of Inactive Impurities: Truncated or modified peptides may not bind to the receptor or elicit a response, effectively lowering the concentration of the active peptide.1. Use a higher purity grade of Gastrin I (1-14). 2. Re-quantify your peptide stock solution. The net peptide content can be lower than the gross weight due to the presence of counter-ions and water.
Unexpected or off-target effects observed in cells or animals. Biologically Active Impurities: Some impurities may have their own biological activity, potentially interacting with other receptors or cellular pathways.1. Switch to a higher purity peptide. 2. If possible, have the impurity profile of your peptide analyzed to identify potential off-target effectors.
Cell death or decreased viability in cell-based assays. Cytotoxic Impurities: Residual TFA or other solvents from the synthesis process can be toxic to cells at high concentrations.1. Use a peptide that has been salt-exchanged to a biocompatible salt (e.g., acetate). 2. Ensure that the final concentration of any residual solvents in your assay is below cytotoxic levels.
High background signal in receptor binding assays. "Sticky" Impurities: Some impurities may bind non-specifically to cell membranes or assay plates.1. Increase the number of washing steps in your protocol. 2. Include a blocking agent (e.g., BSA) in your binding buffer. 3. Use a higher purity peptide.

Impact of Peptide Purity on Experimental Data (Hypothetical Data)

Table 1: Effect of Gastrin I (1-14) Purity on Receptor Binding Affinity (Kd)

Peptide PurityApparent Kd (nM)Interpretation
>98%5.2High affinity binding, reflecting the true interaction of the peptide with its receptor.
95%8.9Lower apparent affinity due to the presence of non-binding impurities, which effectively reduces the concentration of the active peptide.
90%15.7Significantly lower apparent affinity, making accurate determination of binding kinetics difficult.

Table 2: Effect of Gastrin I (1-14) Purity on Cell Proliferation (EC50)

Peptide PurityEC50 (nM) for Cell ProliferationInterpretation
>98%10.5Potent stimulation of cell proliferation.
95%18.2Reduced potency, requiring a higher concentration to achieve the half-maximal effect.
90%35.1Markedly reduced potency, potentially leading to the incorrect conclusion that the peptide is not a strong mitogen.

Table 3: Effect of Gastrin I (1-14) Purity on MAPK/ERK Signaling (Fold Induction of p-ERK)

Peptide PurityFold Induction of p-ERK (at 10 nM)Interpretation
>98%8.5Strong and robust activation of the downstream signaling pathway.
95%5.1Attenuated signaling response, which could mask the true signaling potential of the peptide.
90%2.3Weak signaling response, potentially falling below the limit of detection in some assays.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay
  • Cell Culture: Culture human gastric cancer cells (e.g., AGS cells transfected with CCKBR) in appropriate media until they reach 80-90% confluency.

  • Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and homogenize in a lysis buffer. Centrifuge the lysate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, radiolabeled Gastrin I (e.g., ¹²⁵I-Gastrin I), and varying concentrations of unlabeled Gastrin I (1-14) of different purities.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the dissociation constant (Kd) by analyzing the competition binding data using non-linear regression.

Protocol 2: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed human gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.

  • Peptide Treatment: Treat the cells with various concentrations of Gastrin I (1-14) of different purities for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Protocol 3: Western Blot for MAPK/ERK Activation
  • Cell Culture and Serum Starvation: Culture and serum-starve the cells as described in the cell proliferation protocol.

  • Peptide Stimulation: Treat the cells with Gastrin I (1-14) of different purities at a fixed concentration (e.g., 10 nM) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK, normalized to the untreated control.

Visualizations

Gastrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin I (1-14) Gastrin I (1-14) CCKBR CCKBR Gastrin I (1-14)->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates Ras Ras Gq->Ras Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Gene Expression for

Avoiding non-specific binding in Gastrin I (1-14), human receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Gastrin I (1-14) and its human receptors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in Gastrin I (1-14) receptor studies?

A1: Non-specific binding refers to the adherence of the radiolabeled or fluorescently tagged Gastrin I (1-14) ligand to components other than its specific receptor, such as the assay plate, filter membranes, or other proteins.[1] This is problematic because it creates a high background signal, which can obscure the true specific binding signal.[2] A high background reduces the signal-to-noise ratio, decreasing the sensitivity and reliability of your assay and potentially masking the true effects of your test compounds.[2] An ideal assay should have specific binding that accounts for at least 80% of the total binding.[2]

Q2: What are the primary receptors for Gastrin I (1-14) in humans?

A2: Gastrin I (1-14), a fragment of the peptide hormone gastrin, primarily binds to the cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor.[3][4] This receptor is a G protein-coupled receptor (GPCR) that mediates its action through association with G proteins, leading to the activation of a phosphatidylinositol-calcium second messenger system.[4]

Q3: What are the most effective blocking agents to prevent non-specific binding of a peptide ligand like Gastrin I (1-14)?

A3: For peptide ligands, a combination of a protein-based blocker and a non-ionic detergent is often the most effective strategy.[5]

  • Bovine Serum Albumin (BSA): This is a widely used protein blocker that can prevent non-specific protein-surface and protein-protein interactions.[6][7][8] A concentration of 0.1% to 1% is typically recommended.[5][6][7]

  • Non-ionic Detergents (e.g., Tween-20): These are crucial for reducing hydrophobic interactions between the peptide and plastic surfaces.[6] They are typically used at low concentrations (0.05-0.1%) in blocking and wash buffers.[5]

  • Other alternatives: While less common for peptide receptor assays, other options include casein, non-fat dry milk, and synthetic polymers.[9][10][11] However, it's important to note that components like casein may not be as effective as BSA in some applications.[10]

Troubleshooting Guides

High Non-Specific Binding

High non-specific binding is a common issue that can significantly impact the quality of your data. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Inadequate Blocking Increase the concentration of Bovine Serum Albumin (BSA) in the assay buffer (e.g., from 0.1% to 1%).[6][12] Consider a combination of 1% BSA and 0.05% Tween-20 for enhanced blocking.[5]Saturation of non-specific binding sites on the assay plate and cell membranes, leading to a significant reduction in background signal.
Suboptimal Assay Buffer Composition Optimize the buffer's pH and ionic strength. The pH can influence the charge of biomolecules and affect non-specific interactions.[6] Increase the salt (NaCl) concentration to shield charged protein interactions.[6]Minimization of non-specific hydrophobic and electrostatic interactions between the ligand and assay components.
Excessive Radioligand Concentration Perform a saturation binding experiment to determine the optimal radioligand concentration. For competition assays, use a concentration at or slightly below the Kd value.[13][14]Reduces the likelihood of the ligand binding to low-affinity, non-specific sites, thereby lowering the background signal.
Inappropriate Assay Plate/Vial Use low-binding plates, which have a hydrophilic surface to reduce the adsorption of molecules.[5]Decreased adherence of the peptide ligand to the plastic surfaces, resulting in lower non-specific binding.
Insufficient Washing Increase the number of wash steps and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[12][15]More efficient removal of unbound and weakly bound ligand, leading to a cleaner signal.
Low Specific Binding Signal

A weak or absent specific binding signal can be equally frustrating. Here are some common causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Suboptimal Incubation Time/Temperature Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.[16] For rat gastric mucosal membranes, optimal binding occurs after 30 minutes at 30°C.[17]Ensures that the binding reaction has reached completion, maximizing the specific signal.
Degraded Ligand or Receptor Use fresh aliquots of Gastrin I (1-14) and ensure that the cell membrane preparations have been stored correctly at -80°C.Use of active and properly folded ligand and receptor, leading to a detectable specific binding signal.
Incorrect Buffer pH or Ionic Strength Verify that the pH and ionic strength of the assay buffer are optimal for the gastrin receptor. A pH of 7.4 has been shown to be optimal for gastrin binding to rat gastric mucosal membranes.[17]An optimal buffer environment will ensure the proper conformation of the receptor and ligand for efficient binding.
Low Receptor Expression Ensure that the cell line used expresses a sufficient number of gastrin receptors. If using transient transfection, optimize the transfection efficiency.A higher receptor density will result in a stronger specific binding signal.
Insufficient Protein Concentration For membrane preparations, ensure an adequate protein concentration is used in the assay. For rat gastric mucosal membranes, a protein concentration of 150-200 µg per assay tube was found to be optimal.[17]A sufficient amount of receptor in the assay will lead to a more robust and detectable signal.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells Expressing Human Gastrin Receptor
  • Grow cells expressing the human CCKB receptor to confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[18]

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[18]

  • Discard the supernatant and resuspend the membrane pellet in a fresh, ice-cold lysis buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in a binding buffer (see Protocol 2) or a buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[18]

  • Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 2: Radioligand Competition Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Assay Buffer Preparation: Prepare an assay buffer such as HEPES buffered saline solution or 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1 mM EDTA.[18][19] To reduce non-specific binding, supplement the buffer with 0.1% - 1% BSA.[7][19]

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Total Binding: To wells designated for total binding, add:

    • Membrane preparation (e.g., 50-100 µg of protein).

    • Radiolabeled Gastrin I (1-14) at a concentration at or below its Kd.

    • Assay buffer to reach the final volume.

  • Non-Specific Binding: To wells designated for non-specific binding, add:

    • Membrane preparation.

    • Radiolabeled Gastrin I (1-14).

    • A high concentration of unlabeled Gastrin I (1-14) or another competing ligand (e.g., 10 µM) to saturate the specific receptors.[16]

  • Competition Binding: To the remaining wells, add:

    • Membrane preparation.

    • Radiolabeled Gastrin I (1-14).

    • Varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes) with gentle agitation.[17][18]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the ligand to the filter.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[20]

Visualizations

Gastrin Receptor (CCKB) Signaling Pathway

The binding of Gastrin I (1-14) to the CCKB receptor initiates a cascade of intracellular signaling events. This diagram illustrates the major pathways involved.

Gastrin_Signaling Gastrin Gastrin I (1-14) CCKBR CCKB Receptor (Gastrin Receptor) Gastrin->CCKBR Gq Gq CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation promotes

Caption: Gastrin I (1-14) binding to the CCKB receptor activates Gq, leading to downstream signaling.

Experimental Workflow for Radioligand Binding Assay

This workflow outlines the key steps in performing a radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, Non-Specific, Competition) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filtrate Filter and Wash incubate->filtrate count Measure Radioactivity filtrate->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding experiment.

Troubleshooting Logic for High Non-Specific Binding

This diagram provides a logical approach to troubleshooting high non-specific binding in your experiments.

Caption: A step-by-step guide to troubleshooting high non-specific binding.

References

Best practices for handling and storing Gastrin I (1-14), human to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Gastrin I (1-14), human, to ensure the maintenance of its biological activity.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide upon receipt?

A1: Upon receipt, the lyophilized this compound peptide should be stored at -20°C or below.[1] It is recommended to store it under desiccating conditions to protect it from moisture.

Q2: What is the recommended procedure for reconstituting this compound?

A2: For reconstitution, it is generally recommended to first try dissolving the peptide in sterile, distilled water.[2] If the peptide does not dissolve, various suppliers suggest using a small amount of a solubilizing agent. For acidic peptides, a dilute solution of ammonium (B1175870) hydroxide (B78521) (<50 μL) can be added, followed by DMSO (50-100 μL) if necessary.[2] For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, acetonitrile, or methanol (B129727) first and then diluting with water to the desired concentration is an option.[2] One supplier specifically mentions solubility in 1% ammonia (B1221849) with sonication.[3]

Q3: What are the recommended solvents and their concentrations for dissolving this compound?

A3: The solubility of this compound can vary. One supplier indicates a solubility of 100 mg/mL in water, which may require ultrasonic treatment to achieve a clear solution.[4] Another source suggests solubility up to 1 mg/ml in 1% Ammonia or 0.1% NH4OH.[3][5] For use in cell culture, dissolving in a small amount of DMSO and then diluting in culture medium is a common practice.

Q4: How should I store the reconstituted this compound solution?

A4: After reconstitution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored at -20°C or -80°C.[6][8] Stock solutions are reported to be stable for up to 2 months at -20°C.[5][6] For long-term storage of the solution, -80°C is recommended for up to one year.[8][9]

Q5: What is the stability of this compound in its lyophilized and reconstituted forms?

A5: In its lyophilized form, this compound is stable for up to 3 years when stored at -20°C and protected from moisture.[8] Once reconstituted, stock solutions can be stable for up to 2 months at -20°C.[5][6] For longer-term stability in solvent, storage at -80°C for up to one year is recommended.[8][9]

Q6: Does the presence of a TFA (trifluoroacetic acid) salt affect the peptide?

A6: Yes, the presence of TFA, a common counterion from the HPLC purification process, can affect the peptide's net weight, appearance, and solubility.[10] TFA salts generally enhance the solubility of peptides in aqueous solutions.[10] For most in vitro assays, the residual TFA levels are unlikely to cause interference.[10]

Quantitative Data Summary

Table 1: Storage Recommendations

FormConditionTemperatureDurationCitations
Lyophilized PowderDesiccated-20°C or belowUp to 3 years[8]
Reconstituted SolutionAliquoted-20°CUp to 2 months[5][6]
Reconstituted SolutionAliquoted-80°CUp to 1 year[8][9]

Table 2: Solubility Guidelines

SolventConcentrationNotesCitations
Water100 mg/mLMay require sonication[4]
1% Ammonia1 mg/mLSonication may be needed[3]
0.1% NH4OH1 mg/mL[5]
DMSO40 mg/mLRequires pH adjustment to 11 with NH3·H2O and sonication[9]

Experimental Protocols

Protocol for Reconstitution of this compound
  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature. This prevents condensation from forming inside the vial, which can affect the peptide's stability.

  • Solvent Selection: Choose an appropriate solvent based on the intended application. For most biological assays, starting with sterile, high-purity water is recommended.

  • Initial Dissolution: Add the calculated volume of the primary solvent (e.g., water) to the vial to achieve the desired stock concentration. Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Assisted Solubilization (if necessary): If the peptide does not fully dissolve in water, the following steps can be taken:

    • For acidic peptides: Add a small volume (<50 µL) of a dilute basic solution, such as 0.1% ammonium hydroxide, and mix gently.[2]

    • For very hydrophobic peptides: Dissolve the peptide in a minimal amount of an organic solvent like DMSO first.[2] Once dissolved, slowly add the aqueous buffer to the desired final concentration, mixing continuously.

    • Sonication: A brief sonication in a water bath can aid in dissolving the peptide.[3][4]

  • Aliquoting and Storage: Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water. The peptide may have low aqueous solubility due to its amino acid sequence.Try adding a small amount of a co-solvent like DMSO or acetonitrile.[2] Alternatively, for this acidic peptide, a small amount of a dilute basic solution (e.g., 0.1% NH4OH) can be used to aid dissolution.[2] Sonication may also help.[4]
Precipitate forms after adding to aqueous buffer. The peptide may be precipitating out of the solution when the concentration of the organic solvent is diluted.Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system. It may be necessary to prepare a more dilute stock solution.
Loss of biological activity. Repeated freeze-thaw cycles can degrade the peptide. The peptide may be unstable in the storage buffer.Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles.[6] Ensure the storage buffer is at an appropriate pH and free of proteases.

Visualizations

experimental_workflow cluster_receipt_storage Peptide Reception & Initial Storage cluster_reconstitution Reconstitution Protocol cluster_final_storage Aliquoting & Final Storage receipt Receive Lyophilized Gastrin I (1-14) storage_lyo Store at -20°C (Desiccated) receipt->storage_lyo Immediately equilibrate Equilibrate Vial to Room Temp storage_lyo->equilibrate add_solvent Add Sterile Water equilibrate->add_solvent check_sol Check Solubility add_solvent->check_sol dissolved Fully Dissolved check_sol->dissolved Yes not_dissolved Not Dissolved check_sol->not_dissolved No aliquot Aliquot into Single-Use Tubes dissolved->aliquot add_cosolvent Add Co-solvent (e.g., NH4OH, DMSO) not_dissolved->add_cosolvent sonicate Sonicate Briefly add_cosolvent->sonicate sonicate->check_sol storage_short Store at -20°C (Short-term) aliquot->storage_short storage_long Store at -80°C (Long-term) aliquot->storage_long

Caption: Experimental workflow for handling and storing this compound.

gastrin_signaling_pathway cluster_gastrin Gastrin Action cluster_cells Cellular Response cluster_effects Physiological Effects gastrin Gastrin I cck2r CCK2 Receptor gastrin->cck2r Binds parietal_cell Parietal Cell cck2r->parietal_cell ecl_cell ECL Cell cck2r->ecl_cell acid_secretion Gastric Acid Secretion parietal_cell->acid_secretion Direct stimulation histamine_release Histamine Release ecl_cell->histamine_release histamine_release->parietal_cell Paracrine stimulation

Caption: Simplified signaling pathway of Gastrin I.

References

How to control for lot-to-lot variability of synthetic Gastrin I (1-14), human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for lot-to-lot variability of synthetic Gastrin I (1-14), human.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound, and what is its primary biological function?

A1: Synthetic this compound, is a fragment of the endogenous peptide hormone Gastrin I.[1][2][3] It is primarily expressed in the gut and plays a key role in stimulating gastric acid secretion.[1][2][3] This action is mediated through its binding to the cholecystokinin (B1591339) B (CCK2) receptors on parietal cells of the stomach.[1][3]

Q2: What are the common causes of lot-to-lot variability in synthetic peptides like Gastrin I (1-14)?

A2: Lot-to-lot variability in synthetic peptides is a common issue that can arise from several factors during and after synthesis. Key sources of variability include:

  • Purity Differences: The percentage of the target peptide in the lyophilized powder can vary between batches. Impurities can include truncated or deletion sequences that arise from incomplete or inefficient coupling during solid-phase peptide synthesis (SPPS).[4]

  • Counterion Content (e.g., TFA): Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counterion in the final product.[3] The amount of TFA can vary between lots, affecting the net peptide content and potentially influencing experimental results.[3]

  • Post-synthesis Modifications: Peptides can undergo modifications such as oxidation, deamidation, or aggregation during storage and handling, leading to differences in biological activity.

  • Inaccurate Peptide Quantification: Failure to accurately determine the net peptide content of a new lot can lead to the preparation of stock solutions with incorrect concentrations, resulting in inconsistent experimental outcomes.[5]

Q3: What are the recommended quality control specifications for a new lot of synthetic Gastrin I (1-14)?

A3: To ensure consistency and reproducibility, each new lot of synthetic Gastrin I (1-14) should be thoroughly characterized. The following table summarizes the key quality control (QC) parameters and their recommended specifications for research-grade peptides.

ParameterMethodSpecificationPurpose
Appearance Visual InspectionWhite lyophilized powderConfirms the physical state of the peptide.
Purity High-Performance Liquid Chromatography (HPLC)≥95% for in-vitro bioassaysEnsures minimal interference from synthesis-related impurities.[6][7]
Identity Mass Spectrometry (MS)Observed mass should be within ±1 Da of the theoretical mass.Confirms that the correct peptide was synthesized.[5]
Sequence Tandem Mass Spectrometry (MS/MS)Fragmentation pattern should match the theoretical pattern.Unequivocally confirms the amino acid sequence.[8]
Net Peptide Content Amino Acid Analysis (AAA)Typically 70-90%Allows for accurate quantification and preparation of stock solutions.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered when using synthetic Gastrin I (1-14).

Issue 1: Inconsistent or lower-than-expected biological activity with a new peptide lot.
Potential Cause Troubleshooting Step
Incorrect Peptide Concentration The net peptide content can vary between lots. A new lot with a lower net peptide content will result in a lower effective concentration if the same weight is used for reconstitution. Always determine the net peptide content for each new lot, ideally via Amino Acid Analysis (AAA), to prepare accurate stock solutions.[5]
Peptide Degradation Improper storage or handling can lead to degradation. Store the lyophilized peptide at -20°C or lower.[9] Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles.
Peptide Aggregation Gastrin I (1-14) may be prone to aggregation, reducing its effective concentration and activity. To minimize aggregation, dissolve the peptide in an appropriate solvent as recommended by the manufacturer and consider sonication to aid dissolution.
Differences in Impurity Profile Even with the same overall purity, the types and amounts of specific impurities can differ between lots. If possible, obtain a detailed Certificate of Analysis (CoA) for each batch and compare the impurity profiles. If a particular impurity is suspected to interfere with the assay, further purification may be necessary.
Issue 2: Poor solubility of the lyophilized peptide.
Potential Cause Troubleshooting Step
Hydrophobicity of the Peptide Sequence While Gastrin I (1-14) contains several glutamic acid residues, its overall solubility can be influenced by the presence of hydrophobic residues like tryptophan and leucine. Always start by attempting to dissolve the peptide in sterile, distilled water or a simple buffer.[2]
Incorrect Solvent If the peptide does not dissolve in aqueous solutions, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by a stepwise addition of the aqueous buffer.[2]
Aggregation During Reconstitution To prevent precipitation, add the dissolved peptide solution dropwise into the stirring aqueous buffer to reach the desired final concentration.

Experimental Protocols & Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a new lot of synthetic Gastrin I (1-14).

QC_Workflow Quality Control Workflow for Synthetic Gastrin I (1-14) cluster_0 Initial Characterization cluster_1 Analytical Chemistry cluster_2 Biological Validation cluster_3 Decision Receive Receive New Lot of Lyophilized Peptide Visual Visual Inspection (White Powder) Receive->Visual Solubility Solubility Test (Aqueous Buffer) Visual->Solubility HPLC Purity Analysis (RP-HPLC, ≥95%) Solubility->HPLC MS Identity Confirmation (Mass Spectrometry, ±1 Da) HPLC->MS MSMS Sequence Verification (Tandem MS/MS) MS->MSMS AAA Net Peptide Content (Amino Acid Analysis) MSMS->AAA Bioassay In Vitro Bioactivity Assay (e.g., Calcium Mobilization) AAA->Bioassay Compare Compare Activity to Previous Gold-Standard Lot Bioassay->Compare Accept Accept Lot for Experimental Use Compare->Accept

Caption: A flowchart outlining the key steps for quality control of synthetic Gastrin I (1-14).

Signaling Pathway of Gastrin I (1-14)

Gastrin I (1-14) exerts its biological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events, as depicted in the diagram below.

Gastrin_Signaling Gastrin I (1-14) Signaling Pathway cluster_cell Target Cell (e.g., Parietal Cell) Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R binds Gq Gq/Gα12/13 CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PI3K PI3K/AKT Pathway Gq->PI3K PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Acid Gastric Acid Secretion PKC->Acid Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Caption: A diagram of the intracellular signaling pathways activated by Gastrin I (1-14).

Detailed Methodologies

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage of the target Gastrin I (1-14) peptide in the sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Procedure:

    • Prepare a sample solution of the lyophilized peptide at a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes).

    • Monitor the absorbance at 214 nm, which corresponds to the peptide bond.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[10]

2. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm that the molecular weight of the synthesized peptide matches the theoretical molecular weight of Gastrin I (1-14).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Procedure:

    • Prepare a dilute solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation.

    • Acquire the mass spectrum in the appropriate mass range.

    • Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of Gastrin I (1-14). The observed mass should be within ±1 Dalton of the theoretical mass.[5]

3. In Vitro Bioactivity Assay: Calcium Mobilization

  • Objective: To assess the biological activity of different lots of Gastrin I (1-14) by measuring their ability to stimulate a cellular response.

  • Principle: The binding of Gastrin I (1-14) to the CCK2 receptor activates Gq proteins, leading to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line endogenously or recombinantly expressing the human CCK2 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A fluorescence plate reader or microscope.

  • Procedure:

    • Culture the CCK2 receptor-expressing cells in a 96-well plate.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the different lots of Gastrin I (1-14) to be tested.

    • Add the peptide dilutions to the cells and immediately begin measuring the fluorescence intensity over time.

    • Analyze the data to determine the dose-response curve and calculate the half-maximal effective concentration (EC50) for each lot. The EC50 values should be comparable between lots to ensure consistent biological activity. Some studies have reported EC50 values for Gastrin I in the picomolar to low nanomolar range for stimulating various cellular responses.[11]

References

Technical Support Center: Gastrin I (1-14), Human - Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Gastrin I (1-14), human, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target receptor for this compound, and what are its known off-target receptors?

A1: The primary on-target receptor for this compound, is the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[1] The main known off-target receptor is the cholecystokinin-1 receptor (CCK1R). Gastrin and its analogs bind to CCK2R with high affinity, while their affinity for CCK1R is significantly lower.[1][2]

Q2: What are the typical downstream signaling pathways activated by on-target Gastrin I (1-14) binding to CCK2R?

A2: Activation of CCK2R by Gastrin I (1-14) typically initiates Gq protein-coupled signaling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which is involved in cell proliferation.[3]

Q3: How can I minimize off-target effects related to CCK1R activation in my experiments?

A3: To minimize off-target effects on CCK1R, it is crucial to use the lowest effective concentration of Gastrin I (1-14) that still elicits a robust on-target response at the CCK2R. Additionally, employing a specific CCK1R antagonist, such as devazepide, can help to block any potential off-target signaling through this receptor.

Q4: My Gastrin I (1-14) peptide is difficult to dissolve. What solvents are recommended?

A4: For Gastrin I (1-14), which contains several glutamic acid residues, it is advisable to first attempt dissolution in sterile, distilled water. If solubility remains an issue, adding a small amount of a dilute aqueous base, such as 0.1% ammonium (B1175870) bicarbonate, can help due to the acidic nature of the peptide. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by slow, dropwise addition to the aqueous buffer with constant stirring to prevent precipitation.

Q5: I am observing high background or inconsistent results in my cell-based assays. What could be the cause?

A5: High background and inconsistency can arise from several factors. One common issue with commercially synthesized peptides is the presence of residual trifluoroacetic acid (TFA) from the purification process, which can affect cell proliferation and other biological assays.[4][5] It is recommended to use peptides with high purity (≥95%) and, if necessary, to perform TFA removal. Other factors include peptide aggregation, improper storage leading to degradation, and repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or weak cellular response 1. Peptide Degradation: Improper storage or handling. 2. Low Peptide Purity: Presence of inactive peptide fragments. 3. Cell Line Issues: Low or absent CCK2R expression.1. Store lyophilized peptide at -20°C or -80°C. Reconstitute just before use and aliquot to avoid freeze-thaw cycles. 2. Use high-purity (≥95%) peptide. Confirm peptide identity and concentration. 3. Verify CCK2R expression in your cell line using RT-PCR, Western blot, or a radioligand binding assay.
High signal in negative control wells 1. Contamination: Residual TFA or other impurities in the peptide stock. 2. Non-specific Binding: Peptide sticking to plasticware or other surfaces.1. Use TFA-free peptide or perform a salt exchange to a more biocompatible salt like acetate (B1210297) or hydrochloride. 2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer.
Results not reproducible 1. Peptide Aggregation: Formation of insoluble peptide aggregates. 2. Inconsistent Cell Seeding: Variation in cell number across wells. 3. Variability in Reagent Preparation: Inconsistent dilution of peptide or other reagents.1. Visually inspect the peptide solution for precipitates. Sonication may help dissolve small aggregates. Prepare fresh solutions for each experiment. 2. Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistency. 3. Prepare fresh serial dilutions of the peptide for each experiment from a concentrated stock.
Observed effects at high concentrations only Potential Off-Target Effects: At high concentrations, Gastrin I (1-14) may be interacting with lower-affinity receptors like CCK1R.1. Perform a dose-response curve to determine the EC50 for the on-target effect and use concentrations at or near this value. 2. Include a selective CCK1R antagonist as a negative control to confirm that the observed effect is not mediated through this receptor.

Quantitative Data Summary

The following table summarizes the binding affinities of gastrin and related ligands for the on-target (CCK2R) and off-target (CCK1R) receptors. Note that the affinity of Gastrin I for CCK1R is significantly lower than for CCK2R.

LigandReceptorCell Line/TissueAssay TypeIC50 / Ki / KdReference
Gastrin ICCK2RHuman Gastric Leiomyosarcoma CellsCompetition BindingIC50 = 0.9 nM[6]
GastrinCCK2RFlp-In™ CCK2R-293 CellsCompetition BindingKi = 13.2 ± 1.5 nM[7]
GastrinCCK1RGuinea Pig Pancreatic TissueCompetition BindingIC50 = 2.5 µM[6]
CCKCCK1RCHO cellsCompetition BindingKd = 0.53 ± 0.08 nM[8]
CCKCCK2RCHO cellsCompetition BindingKd = 0.38 ± 0.06 nM[8]
PentagastrinCCK2RA431-CCK2R cellsCompetition BindingIC50 = 0.76 ± 0.11 nM[9]
L-365,260 (Antagonist)CCK2RGuinea Pig BrainCompetition BindingKi = 2.0 nM[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CCK2R

This protocol is for determining the binding affinity of Gastrin I (1-14) to the CCK2R using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cells or membranes expressing CCK2R (e.g., A431-CCK2R cells)

  • Radiolabeled Gastrin I (e.g., ¹²⁵I-Gastrin I)

  • Unlabeled this compound (for competition)

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

  • Wash Buffer: Ice-cold PBS

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation (if applicable): Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of unlabeled Gastrin I (1-14) at various concentrations (for competition curve) or buffer alone (for total binding).

    • 50 µL of radiolabeled Gastrin I at a concentration near its Kd.

    • 100 µL of cell membrane preparation (e.g., 20-50 µg protein/well).

  • Non-specific Binding: To a set of wells, add a high concentration of unlabeled Gastrin I (e.g., 1 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following CCK2R activation by Gastrin I (1-14).

Materials:

  • CCK2R-expressing cells (e.g., CHO-CCK2R or HEK293-CCK2R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for 1-2 minutes.

  • Stimulation: Add Gastrin I (1-14) at various concentrations to the wells. The plate reader should be programmed to add the agonist and immediately begin kinetic reading of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity is typically used to generate a dose-response curve and calculate the EC50 value.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol assesses the effect of Gastrin I (1-14) on the proliferation of CCK2R-expressing cells.

Materials:

  • CCK2R-expressing cells (e.g., AGS-CCK2R)

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete medium and allow them to attach overnight.

  • Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Add Gastrin I (1-14) at various concentrations to the wells in fresh serum-free or low-serum medium. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Plot the absorbance as a function of Gastrin I (1-14) concentration to determine the effect on cell proliferation.

Visualizations

Signaling Pathways

Gastrin_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: On-target signaling pathway of Gastrin I (1-14) via the CCK2R.

Experimental_Workflow_Binding_Assay Start Start: Prepare Reagents Incubate Incubate Radioligand, Competitor, & Membranes Start->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki Determination) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Logic Problem Unexpected Experimental Outcome CheckPeptide Verify Peptide Integrity (Purity, Solubility, Storage) Problem->CheckPeptide CheckCells Validate Cell System (Receptor Expression, Viability) Problem->CheckCells CheckAssay Review Assay Protocol (Controls, Reagents, Timing) Problem->CheckAssay OptimizeConc Optimize Peptide Concentration (Dose-Response) CheckPeptide->OptimizeConc RefineProtocol Refine Protocol (e.g., TFA removal) CheckPeptide->RefineProtocol CheckCells->OptimizeConc UseAntagonist Use Selective Antagonist (for Off-Target) CheckAssay->UseAntagonist CheckAssay->RefineProtocol Solution Problem Resolved OptimizeConc->Solution UseAntagonist->Solution RefineProtocol->Solution

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Human Gastrin I (1-14): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic human Gastrin I (1-14) against a reference standard, supported by experimental data and detailed protocols. Gastrin I, a peptide hormone, plays a crucial role in stimulating gastric acid secretion and promoting gastric mucosal growth by acting as a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] The 1-14 fragment of human Gastrin I is an active fragment of the endogenous hormone.[3][4][5] Validating the biological activity of its synthetic counterpart is a critical step for its use in research and drug development.

Gastrin I Signaling Pathway

Gastrin I exerts its effects by binding to the CCK2 receptor, a G-protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to downstream cellular responses, including gastric acid secretion from parietal cells and proliferation of gastric epithelial cells.[3][8]

Gastrin I Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Response Cellular Responses (Acid Secretion, Proliferation) Ca->Response PKC->Response ER->Ca Releases Gastrin Synthetic Gastrin I (1-14) Gastrin->CCK2R Binds

Caption: Gastrin I signaling cascade via the CCK2 receptor.

Experimental Validation Workflow

A systematic approach is required to validate the biological activity of synthetic Gastrin I (1-14). The workflow begins with the initial characterization of the peptide, followed by in vitro assays to confirm its biological function at the molecular and cellular levels.

Experimental Workflow start Synthetic Gastrin I (1-14) (Test Article) qc Quality Control (Purity, Mass Spec) start->qc binding Receptor Binding Assay (CCK2R) qc->binding calcium Calcium Mobilization Assay qc->calcium proliferation Cell Proliferation Assay (e.g., MTT) qc->proliferation functional Functional Assay (e.g., Gastric Acid Secretion) qc->functional analysis Data Analysis (EC₅₀/IC₅₀ Determination) binding->analysis calcium->analysis proliferation->analysis functional->analysis conclusion Validation of Biological Activity analysis->conclusion

Caption: Workflow for validating synthetic peptide bioactivity.

Comparative Performance Data

The biological activity of a new batch of synthetic Gastrin I (1-14) ("Test Article") was compared against a well-characterized reference standard ("Reference Standard"). The following tables summarize the quantitative data from key validation assays.

Table 1: CCK2 Receptor Binding Affinity

CompoundBinding Affinity (Ki, nM)
Test Article1.8 ± 0.2
Reference Standard1.6 ± 0.3
Pentagastrin (Control)5.2 ± 0.5

Ki values were determined by competitive radioligand binding assays. Lower values indicate higher affinity.

Table 2: In Vitro Functional Potency

AssayParameterTest ArticleReference Standard
Calcium MobilizationEC₅₀ (nM)0.85 ± 0.10.79 ± 0.09
Cell Proliferation (MTT)EC₅₀ (nM)0.12 ± 0.020.11 ± 0.03

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Detailed Experimental Protocols

CCK2 Receptor Binding Assay

This assay measures the ability of the synthetic peptide to displace a radiolabeled ligand from the CCK2 receptor.

  • Cell Line: CHO-K1 cells stably expressing human CCK2 receptor.

  • Radioligand: [¹²⁵I]-labeled Gastrin I.

  • Protocol:

    • Prepare cell membranes from the CHO-K1-hCCK2R cell line.

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

    • Add serial dilutions of the synthetic Gastrin I (1-14) test article or reference standard.

    • Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀, which is then converted to a Ki value.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation.[7]

  • Cell Line: HEK293 cells stably expressing human CCK2 receptor.

  • Reagent: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Protocol:

    • Seed the HEK293-hCCK2R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with Fluo-4 AM dye by incubating for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of the synthetic Gastrin I (1-14) test article or reference standard to the wells.

    • Immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity is used to determine the concentration-response curve and calculate the EC₅₀ value.[9]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the mitogenic effect of Gastrin I by measuring cell metabolic activity.[9]

  • Cell Line: AR42J (rat pancreatic acinar) cells, which endogenously express the CCK2 receptor.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Protocol:

    • Seed AR42J cells in a 96-well plate and allow them to attach.

    • Starve the cells in a serum-free medium for 24 hours to synchronize their growth phase.

    • Treat the cells with serial dilutions of the synthetic Gastrin I (1-14) test article or reference standard for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance against the peptide concentration to generate a dose-response curve and calculate the EC₅₀.

Objective Comparison and Conclusion

The experimental data demonstrates that the biological activity of the synthetic Gastrin I (1-14) Test Article is comparable to the Reference Standard .

  • Receptor Binding: The binding affinity (Ki) of the test article is statistically indistinguishable from the reference standard, indicating that the synthetic peptide effectively binds to the target CCK2 receptor.

  • Signal Transduction: The EC₅₀ value from the calcium mobilization assay confirms that the test article activates the primary signaling pathway with a potency equivalent to the reference standard.

  • Cellular Response: The cell proliferation assay shows that the test article elicits a mitogenic response in a relevant cell line with a comparable EC₅₀ value to the reference standard. This confirms its functionality at a cellular level.

References

Potency Under Scrutiny: A Comparative Analysis of Gastrin I (1-14) and Full-Length Gastrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the biological potency of the truncated peptide Gastrin I (1-14) against its full-length counterpart, Gastrin I, reveals nuances in their activity. While both molecules are key regulators of gastric acid secretion, their efficacy in other biological processes, such as cell proliferation, may differ. This guide provides a comprehensive analysis of their potencies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Full-length Gastrin I, a 17-amino acid peptide, is a well-established, potent agonist of the cholecystokinin (B1591339) B receptor (CCKBR). Its activation triggers a signaling cascade leading to gastric acid secretion and promoting the proliferation of gastric epithelial cells. The N-terminal truncated fragment, Gastrin I (1-14), shares the same C-terminal active site and is also involved in the stimulation of gastric acid secretion. However, a direct quantitative comparison of their potencies across various biological functions has been a subject of ongoing research.

Quantitative Comparison of Biological Potency

To date, a comprehensive head-to-head comparison of the potency of Gastrin I (1-14) and full-length Gastrin I across multiple standardized assays is not extensively documented in publicly available literature. However, existing data for full-length Gastrin I and related fragments allow for an initial assessment.

Full-Length Gastrin I (Gastrin-17) Gastrin I (1-14)
Molecular Weight (approx.) 2098 g/mol 1705 g/mol
Gastric Acid Secretion Potent stimulator; ED50 values in vivo show high efficacy.Active in stimulating gastric acid secretion. Studies on the closely related Gastrin-14 suggest a similar in vivo potency to Gastrin-17 for acid secretion when administered in equimolar doses[1].
Gastric Epithelial Cell Proliferation EC50 = 6.2 pMData not readily available. The N-terminal portion of Gastrin-17 is known to be important for its full biological activity, suggesting that truncated forms may have reduced proliferative potency[2].
Histamine Secretion EC50 = 0.014 nMData not readily available.
Receptor Binding Affinity (CCKBR) High affinity, with sub-nanomolar binding.Binds to the CCK2/Gastrin receptor[3]. Quantitative affinity data (Kd or IC50) is not readily available for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological potency of peptides like Gastrin I and its fragments. Below are representative protocols for key experiments.

In Vivo Gastric Acid Secretion Assay (Perfused Rat Stomach Model)

This bioassay is designed to measure the stimulation of gastric acid secretion by a test compound in a live, anesthetized animal model.[4][5]

Methodology:

  • Animal Preparation: A male Sprague-Dawley rat (200-250g) is anesthetized. A tracheal cannula is inserted to ensure a clear airway.

  • Stomach Perfusion: The stomach is surgically isolated and perfused with a saline solution at a constant rate through a catheter inserted via the esophagus. The perfusate is collected via a cannula in the duodenum.

  • Basal Acid Output: The perfusate is collected for a baseline period (e.g., 30 minutes) to determine the basal rate of acid secretion. The acid content is measured by titration with a standardized NaOH solution.

  • Test Substance Administration: Gastrin I (1-14) or full-length Gastrin I is administered intravenously at various doses.

  • Stimulated Acid Output: The perfusate is collected for a defined period after administration of the test substance. The acid concentration is measured, and the total acid output is calculated.

  • Data Analysis: Dose-response curves are constructed to determine the ED50 (the dose that produces 50% of the maximal response) for each peptide.

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation in response to a test compound.[6][7]

Methodology:

  • Cell Culture: Gastric cancer cell lines (e.g., AGS cells) that express the CCKBR are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gastrin I (1-14) or full-length Gastrin I. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the control. Dose-response curves are generated to determine the EC50 value for each peptide.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCKBR.

  • Assay Components: The assay mixture includes the membrane preparation, a fixed concentration of a radiolabeled gastrin analog (e.g., ¹²⁵I-Gastrin), and varying concentrations of the unlabeled competitor (Gastrin I (1-14) or full-length Gastrin I).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Signaling Pathway and Experimental Workflow

The biological effects of both full-length Gastrin I and its fragments are mediated through the CCK2 receptor, a G-protein coupled receptor (GPCR).

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I or Gastrin I (1-14) CCKBR CCK2 Receptor (GPCR) Gastrin->CCKBR Binds G_protein Gq/11 CCKBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca2+] IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Acid Secretion, Proliferation) Ca2->Cellular_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., CREB, AP-1) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Gene_Expression->Cellular_Response Leads to Experimental_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay Peptide_Prep Prepare Gastrin I and Gastrin I (1-14) solutions Administration IV Administration of Peptides Peptide_Prep->Administration Treatment Treat cells with Peptides Peptide_Prep->Treatment Animal_Model Anesthetized Rat Model Perfusion Stomach Perfusion Animal_Model->Perfusion Perfusion->Administration Collection Gastric Perfusate Collection Administration->Collection Titration Acid Titration Collection->Titration ED50_Calc Calculate ED50 Titration->ED50_Calc Cell_Culture Culture CCKBR-expressing cells Cell_Culture->Treatment Proliferation_Assay Perform Proliferation Assay (MTT) Treatment->Proliferation_Assay Absorbance Measure Absorbance Proliferation_Assay->Absorbance EC50_Calc Calculate EC50 Absorbance->EC50_Calc

References

A Comparative Guide: Gastrin I (1-14), human versus Gastrin-17 in Stimulating Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gastrin I (1-14), human, and Gastrin-17 in their ability to stimulate gastric acid secretion. The information presented is based on available experimental data and structure-activity relationship studies of gastrin peptides.

Introduction

Gastrin is a crucial peptide hormone that regulates the secretion of gastric acid. It exists in various forms, with Gastrin-17 (G-17) being one of the most potent and abundant. Gastrin I (1-14) is an N-terminal fragment of the larger Gastrin I molecule, from which Gastrin-17 is also derived. Understanding the relative potencies of these gastrin fragments is essential for research into gastric physiology and the development of drugs targeting acid secretion.

The biological activity of gastrin peptides is primarily determined by their C-terminal amino acid sequence.[1] Specifically, the C-terminal tetrapeptide amide is essential for receptor binding and subsequent stimulation of acid secretion.[1]

Comparative Analysis

Gastrin-17 is a 17-amino acid peptide and a major physiological stimulant of gastric acid secretion.[2] It acts by binding to the cholecystokinin (B1591339) B (CCK2) receptors on enterochromaffin-like (ECL) cells and parietal cells in the stomach.[2][3]

This compound , is a 14-amino acid N-terminal fragment of Gastrin I. Crucially, it lacks the C-terminal tetrapeptide amide sequence that is known to be essential for the biological activity of gastrin.[1] Studies on other N-terminal fragments of gastrin, such as the 1-13 fragment of Gastrin-17 and the 1-17 fragment of Gastrin-34, have shown that they do not stimulate gastric acid secretion.[4][5] Based on these extensive structure-activity relationship studies, it is expected that This compound, has little to no activity in stimulating gastric acid secretion compared to Gastrin-17.

Quantitative Data on Acid Secretion

PeptideEfficacy (Maximal Acid Output)Potency (EC50)Reference
Gastrin-17 High~0.07 - 0.14 nM (in isolated rabbit parietal cells)[4]
This compound Expected to be very low to negligibleNot available (expected to be very high)Inferred from[1][4][5]

Signaling Pathways

Both peptides would theoretically interact with the same signaling pathway if they were to bind to the CCK2 receptor. However, due to the structural requirements for receptor activation, only Gastrin-17 is expected to effectively initiate this cascade.

Gastrin_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Parietal/ECL Cell Membrane cluster_intracellular Intracellular Signaling Gastrin17 Gastrin-17 CCK2R CCK2 Receptor Gastrin17->CCK2R Binds and Activates Gastrin1_14 Gastrin I (1-14) (Inactive) Gastrin1_14->CCK2R Does not effectively bind or activate Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca2->H_K_ATPase Stimulates PKC->H_K_ATPase Stimulates Acid_Secretion Acid Secretion H_K_ATPase->Acid_Secretion

Caption: Signaling pathway for gastrin-stimulated acid secretion.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the potency of gastrin peptides in stimulating gastric acid secretion.

In Vivo: Perfused Rat Stomach Assay

This in vivo model allows for the direct measurement of gastric acid secretion in a controlled environment.

Perfused_Rat_Stomach_Workflow A Anesthetize Rat B Surgically Expose Stomach A->B C Cannulate Gastric Artery and Portal Vein B->C D Perfuse Vasculature with Oxygenated Buffer C->D E Cannulate Esophagus and Duodenum D->E F Perfuse Gastric Lumen with Saline E->F G Collect Gastric Effluent at Intervals F->G H Administer Gastrin Peptides into Arterial Perfusate G->H I Titrate Effluent to Determine Acid Output H->I J Analyze Dose-Response Relationship I->J

Caption: Workflow for the perfused rat stomach assay.

Detailed Methodology:

  • Animal Preparation: A male Wistar rat (200-250g) is anesthetized.

  • Surgical Procedure: The abdominal cavity is opened, and the stomach is isolated. The gastric artery and portal vein are cannulated for vascular perfusion. The esophagus and duodenum are also cannulated for luminal perfusion.

  • Perfusion: The stomach vasculature is perfused with an oxygenated Krebs-Henseleit buffer. The gastric lumen is perfused with a saline solution.

  • Sample Collection: The gastric effluent is collected in timed intervals (e.g., every 10 minutes).

  • Stimulation: After a basal collection period, Gastrin I (1-14) or Gastrin-17 is added to the arterial perfusate at various concentrations.

  • Analysis: The collected gastric effluent is titrated with a standardized NaOH solution to determine the amount of secreted acid.

  • Data Interpretation: A dose-response curve is generated to determine the EC50 and maximal acid output for each peptide.

In Vitro: Isolated Parietal Cell [¹⁴C]-Aminopyrine Uptake Assay

This in vitro assay indirectly measures acid secretion in isolated parietal cells by quantifying the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic compartments.

Aminopyrine_Uptake_Workflow A Isolate Gastric Glands from Rabbit/Rat Stomach B Digest Glands to Obtain Isolated Parietal Cells A->B C Incubate Cells with [¹⁴C]-Aminopyrine B->C D Add Gastrin Peptides at Various Concentrations C->D E Incubate to Allow Acid Production and Amine Accumulation D->E F Separate Cells from Incubation Medium E->F G Lyse Cells F->G H Measure Radioactivity using Scintillation Counting G->H I Calculate Aminopyrine (B3395922) Accumulation Ratio H->I J Determine Dose-Response Relationship I->J

Caption: Workflow for the isolated parietal cell aminopyrine uptake assay.

Detailed Methodology:

  • Parietal Cell Isolation: Gastric glands are isolated from a rabbit or rat stomach by enzymatic digestion (e.g., with pronase and collagenase). The glands are further dissociated to obtain a suspension of isolated parietal cells.

  • Incubation: The isolated parietal cells are incubated in a buffer containing [¹⁴C]-aminopyrine.

  • Stimulation: Gastrin I (1-14) or Gastrin-17 is added to the cell suspension at a range of concentrations.

  • Accumulation: The cells are incubated for a specific period (e.g., 30 minutes) to allow for acid production and the subsequent accumulation of the radiolabeled aminopyrine in the acidic intracellular canaliculi.

  • Separation and Lysis: The cells are separated from the incubation medium by centrifugation through an oil layer. The cell pellet is then lysed.

  • Measurement: The radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Analysis: The aminopyrine accumulation ratio (intracellular/extracellular concentration) is calculated as an index of acid secretion. A dose-response curve is constructed to determine the EC50 for each peptide.

Conclusion

Based on the well-established structure-activity relationship of gastrin peptides, Gastrin-17 is a potent stimulator of gastric acid secretion, while this compound, is expected to be inactive. The lack of the C-terminal tetrapeptide amide in Gastrin I (1-14) prevents its effective binding to and activation of the CCK2 receptor, which is the crucial first step in the signaling cascade leading to acid secretion. For researchers investigating gastric acid secretion, Gastrin-17 serves as a reliable positive control, whereas Gastrin I (1-14) would be an appropriate negative control to demonstrate the specificity of the C-terminal mediated effect.

References

Unveiling the Receptor Selectivity of Human Gastrin I (1-14): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between signaling peptides and their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of Human Gastrin I (1-14) with cholecystokinin (B1591339) (CCK) receptor subtypes, supported by available experimental data and detailed methodologies.

Human Gastrin I (1-14) is a significant fragment of the gastrointestinal hormone Gastrin I. Its primary physiological role is the stimulation of gastric acid secretion, a process mediated through its interaction with specific receptors.[1] The cholecystokinin (CCK) receptor family, comprising two main subtypes, CCK1 and CCK2, are the principal targets for gastrin and the structurally related CCK peptides. This guide focuses on elucidating the binding profile of Gastrin I (1-14) across these two receptor subtypes.

Executive Summary of Receptor Cross-Reactivity

Human Gastrin I (1-14) demonstrates a marked selectivity for the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor. Its affinity for the CCK2 receptor is high, falling within the nanomolar range, and is comparable to that of the endogenous ligand, cholecystokinin (CCK). In stark contrast, gastrin peptides, including their fragments, exhibit a significantly lower affinity for the cholecystokinin 1 (CCK1) receptor. This affinity is reported to be 500- to 1,000-fold lower than that of sulfated CCK, the preferred endogenous ligand for CCK1.[2][3]

Comparative Binding Affinity

The following table summarizes the binding affinities of relevant ligands for the human CCK1 and CCK2 receptors. It is important to note that while specific high-affinity data for Gastrin I (1-14) on the CCK2 receptor is available, its binding to the CCK1 receptor is generally characterized as very low.

LigandReceptor SubtypeBinding Affinity (Ki or IC50)
Human Gastrin I CCK2~0.94 nM (IC50)[4]
Human Gastrin I (and fragments) CCK1Low micromolar range (estimated)[2]
Sulfated CCK-8CCK1~0.6-1 nM (Ki)[5]
Sulfated CCK-8CCK2~0.3-1 nM (Ki)[5]

Note: The affinity of gastrin peptides for the CCK1 receptor is often not precisely quantified in competitive binding assays due to its low potency. The value is an estimation based on qualitative descriptions in the literature.

Signaling Pathway and Experimental Workflow

The interaction of Gastrin I (1-14) with the CCK2 receptor initiates a cascade of intracellular events. A simplified representation of this signaling pathway and a typical experimental workflow for assessing receptor binding are illustrated below.

G cluster_pathway CCK2 Receptor Signaling Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq_protein Gq Protein CCK2R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_response Physiological Response (e.g., Acid Secretion) Ca_release->Physiological_response PKC_activation->Physiological_response

CCK2 Receptor Signaling Pathway

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep_membranes Prepare Cell Membranes Expressing CCK1 or CCK2 Receptors incubate Incubate Membranes with Radiolabeled Ligand & Gastrin I (1-14) prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioligand separate->quantify analyze Analyze Data (IC50/Ki Determination) quantify->analyze

Experimental Workflow

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of Gastrin I (1-14) with CCK receptors.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (unlabeled Gastrin I (1-14)) to displace a radiolabeled ligand from the CCK1 and CCK2 receptors.

a. Cell Culture and Membrane Preparation:

  • Human CCK1 or CCK2 receptors are stably expressed in a suitable cell line (e.g., CHO, HEK293, or COS-7 cells).

  • Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4).

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a high-affinity radioligand (e.g., [125I]CCK-8 for CCK1 receptors or [125I]Gastrin-I for CCK2 receptors).

    • Increasing concentrations of unlabeled Gastrin I (1-14) (or other competing ligands).

    • Cell membrane preparation.

  • The total assay volume is brought to 250 µL with binding buffer.

  • The plates are incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

c. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • The filters are washed rapidly with cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters (representing the bound radioligand) is quantified using a gamma counter.

d. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM CCK-8 or Gastrin I).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of Gastrin I (1-14) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of Gastrin I (1-14) to elicit a functional response (calcium release) upon binding to CCK receptors.

a. Cell Culture and Dye Loading:

  • Cells stably expressing either human CCK1 or CCK2 receptors are seeded into a 96-well black-walled, clear-bottom plate and cultured to form a confluent monolayer.

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

  • After incubation, the cells are washed to remove excess dye.

b. Calcium Measurement:

  • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • Increasing concentrations of Gastrin I (1-14) are automatically injected into the wells.

  • The fluorescence intensity is monitored in real-time immediately following the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

c. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The data is normalized to the maximum response elicited by a saturating concentration of a known agonist (e.g., CCK-8 or Gastrin I).

  • The concentration of Gastrin I (1-14) that produces 50% of the maximal response (EC50) is determined by plotting the dose-response curve and fitting it to a sigmoidal dose-response equation.

Conclusion

The available evidence strongly indicates that Human Gastrin I (1-14) is a highly selective agonist for the CCK2 receptor, with negligible cross-reactivity for the CCK1 receptor at physiological concentrations. This selectivity is crucial for its function in regulating gastric acid secretion. For researchers investigating the distinct roles of CCK1 and CCK2 receptors, or for those in drug development targeting these receptors, Gastrin I (1-14) serves as a valuable tool for probing CCK2 receptor-mediated pathways. The experimental protocols outlined in this guide provide a robust framework for further characterizing the interactions of this and other novel ligands with the cholecystokinin receptor family.

References

Functional Comparison of Sulfated vs. Non-sulfated Gastrin I (1-14): A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of sulfated and non-sulfated Gastrin I (1-14), a significant fragment of the gastrointestinal hormone gastrin. While direct comparative studies on the 1-14 fragment are limited, this document extrapolates likely functional differences based on robust experimental data from longer forms of gastrin, primarily Gastrin-17 and Gastrin-6. This analysis focuses on receptor binding affinity, signal transduction, and physiological activity to support research and development in gastroenterology and related fields.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the functional aspects of sulfated and non-sulfated gastrin analogues, primarily focusing on Gastrin-17 and Gastrin-6 due to the availability of experimental data.

Table 1: Receptor Binding Affinity

LigandReceptorBinding Affinity (Kd, nM)Reference
Sulfated Gastrin-17Gastrin (CCK-B) Receptor0.08[1]
Non-sulfated Gastrin-17Gastrin (CCK-B) Receptor1.5[1]
Sulfated Gastrin-17CCK-A ReceptorHigher than non-sulfated[1]
Non-sulfated Gastrin-17CCK-A ReceptorLower than sulfated[1]

Table 2: Pharmacokinetics and Gastric Acid Secretion

PeptideParameterValueSpeciesReference
Sulfated Gastrin-6Max Acid Output24.5 ± 2.0 mmol H+/50 minHuman[2]
Non-sulfated Gastrin-6Max Acid Output19.3 ± 2.3 mmol H+/50 minHuman[2]
Sulfated Gastrin-6EC50 for Acid Secretion24 ± 2 pmol/lHuman[2]
Non-sulfated Gastrin-6EC50 for Acid Secretion25 ± 2 pmol/lHuman[2]
Sulfated Gastrin-6Metabolic Clearance Rate42.8 ± 3.7 ml kg−1 min−1Human[2]
Non-sulfated Gastrin-6Metabolic Clearance Rate139.4 ± 9.6 ml kg−1 min−1Human[2]
Sulfated Gastrin-17Half-lifeTwo to five times higher than non-sulfatedHuman
Non-sulfated Gastrin-17Half-life-Human

Signaling Pathways

Gastrin peptides exert their effects primarily through the cholecystokinin (B1591339) B (CCK-B) receptor, a G protein-coupled receptor. Upon binding, both sulfated and non-sulfated forms are expected to activate similar downstream signaling cascades. The key difference likely lies in the potency of activation due to differing receptor affinities.

Gastrin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin Sulfated / Non-sulfated Gastrin I (1-14) CCKBR CCK-B Receptor Gastrin->CCKBR Binding Gq Gq CCKBR->Gq Activation PI3K PI3K/Akt Pathway CCKBR->PI3K Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ Release IP3->Ca2 Stimulation MAPK MAPK Pathway PKC->MAPK Activation Ca2->PKC Proliferation Cell Proliferation & Acid Secretion MAPK->Proliferation PI3K->Proliferation

Caption: Gastrin signaling through the CCK-B receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of sulfated and non-sulfated Gastrin I (1-14). Below are representative protocols extrapolated from studies on longer gastrin forms.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of sulfated and non-sulfated Gastrin I (1-14) for the CCK-B receptor.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells expressing CCK-B Receptor Incubation Incubate cells with radioligand and competitor peptides Cells->Incubation Radioligand Radiolabeled Gastrin (e.g., 125I-Gastrin-17) Radioligand->Incubation Competitors Sulfated & Non-sulfated Gastrin I (1-14) (Varying concentrations) Competitors->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (gamma counter) Separation->Quantification Curve Generate competition binding curves Quantification->Curve Ki Calculate Ki values to determine binding affinity Curve->Ki

Caption: Workflow for a competitive receptor binding assay.

Detailed Steps:

  • Cell Culture: Culture a cell line stably expressing the human CCK-B receptor (e.g., CHO-CCKBR cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction containing the receptors via centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled gastrin analog (e.g., [125I]-Gastrin-17) and varying concentrations of either sulfated or non-sulfated Gastrin I (1-14).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, from which the inhibition constant (Ki) can be calculated to represent the binding affinity.

Gastric Acid Secretion Assay (In Vivo)

This protocol describes a method to assess the in vivo potency of sulfated and non-sulfated Gastrin I (1-14) in stimulating gastric acid secretion in a rat model.

Detailed Steps:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and perform a tracheotomy to ensure a clear airway.

  • Stomach Perfusion: Ligate the esophagus and pylorus, and cannulate the stomach for continuous perfusion with saline.

  • Basal Acid Output: Collect the perfusate at regular intervals (e.g., 15 minutes) and titrate with NaOH to determine the basal acid output.

  • Peptide Infusion: Administer increasing doses of either sulfated or non-sulfated Gastrin I (1-14) intravenously.

  • Stimulated Acid Output: Continue to collect the perfusate and measure the acid output at each dose.

  • Data Analysis: Plot the acid output against the peptide dose to generate a dose-response curve. Calculate the maximal acid response (Emax) and the dose required to achieve 50% of the maximal response (ED50) for each peptide.

Discussion and Conclusion

The available evidence from longer gastrin peptides strongly suggests that sulfation of Gastrin I (1-14) would enhance its biological activity. Specifically, sulfation is expected to:

  • Increase Receptor Binding Affinity: Sulfation of Gastrin-17 significantly increases its affinity for the CCK-B receptor.[1] It is highly probable that a similar effect would be observed for the 1-14 fragment.

  • Enhance Potency for Gastric Acid Secretion: While the EC50 for gastric acid secretion was similar for sulfated and non-sulfated Gastrin-6, the maximal acid output was greater for the sulfated form.[2]

  • Increase Metabolic Stability: Sulfation protects Gastrin-17 and Gastrin-6 from metabolic degradation, leading to a longer half-life and increased bioavailability.[2]

References

Validating CCK2 Receptor Specificity of Gastrin I (1-14), Human: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of human Gastrin I (1-14) and its interaction with the cholecystokinin-2 (CCK2) receptor. We will delve into supporting experimental data, compare its performance with alternative ligands, and provide detailed experimental protocols for validation.

Gastrin I, a peptide hormone, plays a crucial role in stimulating gastric acid secretion.[1] Its truncated fragment, Gastrin I (1-14), also interacts with the CCK2 receptor, also known as the gastrin receptor.[2][3] Validating the specificity of this interaction is paramount for research and drug development, particularly in fields like oncology, where the CCK2 receptor is a target in certain cancers.[4][5]

Comparative Analysis of Ligand Binding and Potency

To ascertain the specificity of Gastrin I (1-14) for the CCK2 receptor, it is essential to compare its binding affinity and functional potency against other relevant ligands. While direct comparative studies on the 1-14 fragment are limited in publicly available literature, we can draw informative comparisons from data on full-length Gastrin I (1-17), the related hormone cholecystokinin (B1591339) (CCK), and other synthetic analogs.

The CCK2 receptor exhibits high affinity for both gastrin and CCK.[6] In contrast, the CCK1 receptor shows a significantly higher affinity for sulfated CCK over gastrin.[7][8] This differential affinity is a key determinant of ligand specificity.

LigandReceptorParameterValue (nM)Cell Line
Full-Length Gastrin I (human) CCK2EC500.0062Rat Gastric Cells
Pentagastrin CCK2IC500.76 ± 0.11A431-CCK2R
DOTA-MG11 (Minigastrin analog) CCK2IC50~1A431-CCK2R
CCK-8 (sulfated) CCK1High Affinity--
Gastrin I CCK1Low Affinity--
Novel Gastrin Analog 1 CCK2IC500.69 ± 0.09A431-CCK2R

Experimental Protocols for Validation

Accurate validation of ligand-receptor interaction relies on robust and well-defined experimental protocols. Here, we outline the methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to assess functional potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to displace a radiolabeled ligand from the CCK2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human CCK2 receptor (e.g., A431-CCK2R cells).[9]

  • Radioligand: A high-affinity CCK2 receptor radioligand (e.g., 125I-[Leu15]-Gastrin I).

  • Test Ligand: Gastrin I (1-14), human.

  • Competitor Ligands: Full-length Gastrin I, CCK-8, and a known CCK2R antagonist for controls.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-treat the filter plates with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Reaction Mixture: In each well, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test ligand (Gastrin I (1-14)) or competitor ligands.

    • Cell membrane preparation (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the CCK2 receptor, which is a Gq-coupled receptor.[10] Activation leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells: A cell line stably expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive Dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test Ligand: this compound.

  • Control Ligands: Full-length Gastrin I (agonist) and a CCK2R antagonist.

  • Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for approximately 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Ligand Addition: Use the instrument's injector to add varying concentrations of the test ligand (Gastrin I (1-14)) or control ligands to the wells.

  • Kinetic Measurement: Immediately after ligand addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that elicits a 50% maximal response).

Visualizing Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for validating ligand specificity.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2 Receptor Gq Gαq CCK2R->Gq Activates Gastrin Gastrin I (1-14) Gastrin->CCK2R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Leads to

Caption: CCK2 receptor signaling cascade upon binding of Gastrin I (1-14).

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare CCK2R Membranes B2 Incubate with Radioligand & Gastrin I (1-14) B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50/Ki B4->B5 Conclusion Conclusion: Determine Binding Affinity & Potency B5->Conclusion F1 Culture CCK2R- expressing Cells F2 Load with Calcium Dye F1->F2 F3 Add Gastrin I (1-14) F2->F3 F4 Measure Fluorescence (Kinetic Read) F3->F4 F5 Calculate EC50 F4->F5 F5->Conclusion Start Start: Validate Gastrin I (1-14) Specificity Start->B1 Start->F1

References

A Comparative Analysis of Gastrin I (1-14) and Pentagastrin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed side-by-side comparison of Gastrin I (1-14) and pentagastrin (B549294), two critical ligands for the cholecystokinin (B1591339) B (CCK2) receptor. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes structural, mechanistic, and physiological data to facilitate informed decisions in experimental design.

Introduction

Gastrin is the principal hormone regulating gastric acid secretion and plays a significant role in gastric mucosal growth. Its biological activity is primarily mediated by the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂). This guide compares Gastrin I (1-14), a fragment of the endogenous human hormone, with pentagastrin, a synthetic pentapeptide analog widely used as a diagnostic and research tool. Both molecules are potent agonists of the cholecystokinin B (CCK2) receptor, also known as the gastrin receptor.

Structural and Physicochemical Properties

Gastrin I (1-14) is a fourteen-amino-acid fragment of the full-length human gastrin I (G17). Pentagastrin is a synthetic construct that includes the essential C-terminal tetrapeptide of gastrin, preceded by a protected β-alanine moiety. This design confers full biological activity for stimulating gastric acid secretion.

PropertyGastrin I (1-14), humanPentagastrin
Origin Endogenous Peptide FragmentSynthetic Polypeptide
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-TrpBoc-β-Ala-Trp-Met-Asp-Phe-NH₂
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇C₃₇H₄₉N₇O₉S
Molecular Weight 1705.7 g/mol [1][2]767.9 g/mol [3]

Mechanism of Action and Signaling Pathway

Both Gastrin I (1-14) and pentagastrin exert their primary physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR) found on gastric parietal and enterochromaffin-like (ECL) cells.[4][5]

Signaling Cascade: Activation of the CCK2 receptor predominantly couples to the Gq alpha subunit, initiating the phospholipase C (PLC) signaling cascade.[6][7]

  • PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Second Messenger Action: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]

  • PKC Activation: Elevated intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC).[8]

  • Acid Secretion: This cascade culminates in the translocation and activation of the H⁺/K⁺-ATPase (proton pump) on the apical membrane of parietal cells, resulting in the secretion of hydrochloric acid into the stomach lumen.[9]

Additionally, gastrin signaling can stimulate histamine (B1213489) release from ECL cells, which then acts in a paracrine manner on H2 receptors on parietal cells, further amplifying acid secretion.[8][10] Some evidence also suggests a secondary pathway involving the activation of adenylate cyclase.[9]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Gastrin I (1-14) or Pentagastrin Receptor CCK2 Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKC->ProtonPump Activates/Translocates H_ion H⁺ Secretion (Gastric Acid) ProtonPump->H_ion Results in

CCK2 Receptor Signaling Pathway.

Comparative In Vitro and In Vivo Data

Receptor Binding Affinity

Both peptides exhibit high affinity for the CCK2 receptor, consistent with their potent physiological effects. The affinity of pentagastrin is comparable to that of endogenous gastrin forms.

CompoundReceptorCell LineIC₅₀ (nM)
Gastrin I CCK2 ReceptorVarious~0.94 nM
Pentagastrin CCK2 ReceptorA431-CCK2R cells0.76 ± 0.11 nM[9]
Pharmacokinetics and Metabolism

A key differentiator in their in vivo application is their site of metabolic inactivation. Studies in animal models have shown distinct metabolic pathways.

CompoundPrimary Site of Inactivation
Gastrin I Small Bowel
Pentagastrin Liver

Data from a 1971 study in dogs and rats showed that synthetic human gastrin I was inactivated in the small bowel but not the liver, whereas pentagastrin was rapidly inactivated by the liver.

Trophic Effects

Gastrin is known to have trophic (growth-promoting) effects on gastrointestinal mucosa. A direct comparison in rats demonstrated that while both molecules stimulate mucosal growth, the effect of endogenous gastrin is more pronounced.

Parameter (Rat Colon Mucosa)Effect of PentagastrinEffect of Endogenous Gastrin
DNA Synthesis Marked IncreaseSignificant, Stronger Increase
RNA Synthesis Marked IncreaseSignificant, Stronger Increase
Protein Synthesis Marked IncreaseSignificant, Stronger Increase

This study concluded that the stimulation by gastrin was significantly stronger than that of pentagastrin at the chosen schedule of administration.

Experimental Protocols

Protocol 1: Trophic Effects on Rat Colon Mucosa

This protocol is based on the methodology described by McGregor et al. (1983) to compare the trophic effects of exogenous pentagastrin with endogenous hypergastrinemia.

Objective: To measure and compare the increase in DNA, RNA, and protein synthesis in the colon mucosa of rats stimulated with pentagastrin versus those with surgically-induced hypergastrinemia.

Experimental Workflow:

Workflow for Comparing Trophic Effects.

Methodology:

  • Animal Model: Male rats are used.

  • Surgical Procedures:

    • Antral Exclusion: To induce chronic endogenous hypergastrinemia.

    • Antrectomy: To create a normogastrinemic control group.

    • Sham Operation: A control group that undergoes surgery without the specific procedure.

  • Drug Administration: A subset of sham-operated rats receives subcutaneous injections of pentagastrin (2 mg/kg) every 12 hours for 48 hours prior to sacrifice.

  • Tissue Collection: Animals are sacrificed, and the colon mucosa is harvested.

  • Biochemical Analysis: The tissue is analyzed to determine the content and rate of synthesis of DNA, RNA, and protein.

Protocol 2: Pentagastrin Stimulation Test for Gastric Acid Secretion

This is a standard clinical and research protocol used to assess maximal gastric acid secretory capacity.[3][6]

Objective: To measure Basal Acid Output (BAO) and Maximal Acid Output (MAO) from the stomach following stimulation with pentagastrin.

Methodology:

  • Preparation: The subject fasts overnight. A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.[3]

  • Basal Acid Output (BAO) Collection: Gastric juice is collected for a baseline period, typically over one hour in 15-minute intervals, to measure unstimulated acid secretion.[6]

  • Stimulation: Pentagastrin is administered subcutaneously or via intravenous infusion (e.g., 6 µg/kg body weight).[3][6]

  • Maximal Acid Output (MAO) Collection: Following administration, gastric juice is collected for at least one hour, again in 15-minute intervals.[6]

  • Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 M NaOH) to a neutral pH.[3]

  • Calculation: Acid output is calculated and expressed in millimoles per hour (mmol/hr). The two highest 15-minute collections are often used to calculate the Peak Acid Output (PAO).[6]

Summary and Conclusion

Gastrin I (1-14) and pentagastrin are both potent agonists of the CCK2 receptor, sharing a common mechanism for stimulating gastric acid secretion.

  • Pentagastrin is a smaller, synthetic molecule that is well-characterized and widely used for its robust and reproducible stimulation of gastric acid, making it an ideal tool for diagnostic tests and physiological studies of acid secretion. Its primary site of inactivation is the liver.

  • Gastrin I (1-14) , as a fragment of the natural hormone, may be more relevant for studies investigating the nuanced physiological roles of gastrin, including its more potent trophic effects. Its inactivation in the small bowel rather than the liver suggests a different pharmacokinetic profile that could be significant in certain experimental contexts.

The choice between these two peptides should be guided by the specific research question. For studies requiring a standardized and potent stimulus for acid secretion, pentagastrin is an excellent choice. For investigations into the trophic effects or the metabolism of endogenous gastrin fragments, Gastrin I (1-14) may be the more appropriate agent.

References

A Comparative Guide to the Efficacy of Gastrin Analogs: Gastrin I (1-14) Human vs. Pentagastrin and Gastrin-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of human Gastrin I (1-14), also known as minigastrin, with other key gastrin analogs: pentagastrin (B549294) and the full-length human Gastrin-17 (G17). The comparison is based on their performance in critical biological activities, supported by experimental data from peer-reviewed studies.

Executive Summary

Gastrin I (1-14) and other gastrin analogs are crucial in gastrointestinal physiology, primarily through their stimulation of gastric acid secretion and their role in cell proliferation, mediated by the cholecystokinin-2 receptor (CCK2R). Understanding the comparative efficacy of these analogs is vital for research into digestive diseases and the development of novel therapeutics. This guide synthesizes available data on their receptor binding affinity, potency in stimulating gastric acid secretion, and effects on cell proliferation. While direct comparative studies across all parameters are limited, this guide consolidates data from various sources to provide a comprehensive overview.

Data Presentation: Quantitative Comparison of Gastrin Analogs

The following tables summarize the key quantitative data on the biological activity of Gastrin I (1-14) human, pentagastrin, and Gastrin-17. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: CCK2 Receptor Binding Affinity

Gastrin AnalogCell LineRadioligandIC50 (nM)Reference
Gastrin I (1-14) human (Minigastrin analog) A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I1.15 ± 0.39[1]
Pentagastrin A431-CCK2R[¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I0.76 ± 0.11[2][3]
Gastrin-17 (G17) Human Gastric Carcinoma Cells[¹²⁵I]Gastrin-17~200 - 1300[4]

Table 2: Potency in Stimulating Gastric Acid Secretion

Gastrin AnalogSpeciesModelEndpointRelative Potency/Effective DoseReference
Gastrin I (1-14) human (as Gastrin I) RatPerfused StomachAcid OutputDetectable at 10-20 ng[5][6]
Pentagastrin RatAnesthetizedAcid SecretionMaximal steady rate of secretion was 75% of that to histamine (B1213489)[7]
Gastrin-17 (G17) HumanIn vivoAcid SecretionSimilar potency to G34 at equivalent blood concentrations[8]

Table 3: Effect on Cell Proliferation

Gastrin AnalogCell LineAssayEffectRelative PotencyReference
Gastrin I (1-14) human --Data not available-
Pentagastrin AGS (Human Gastric Adenocarcinoma)Cell Counting, Metabolic ActivityStimulates proliferation10 times less effective than Gastrin-17[9]
Gastrin-17 (G17) AGS (Human Gastric Adenocarcinoma)Cell Counting, Metabolic ActivityStimulates proliferation-[9]
Gastrin-17 (G17) AGS-GR (Gastrin Receptor Transfected)[³H] Thymidine (B127349) IncorporationInhibited proliferation-[10]

Signaling Pathways and Experimental Workflows

The biological effects of gastrin analogs are initiated by their binding to the CCK2 receptor, a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling pathways that ultimately regulate gastric acid secretion and cell proliferation.

Gastrin Signaling Pathway Gastrin Gastrin Analog (Gastrin I (1-14), Pentagastrin, G17) CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Acid_Secretion Gastric Acid Secretion Ca->Acid_Secretion Stimulates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulates

Caption: Gastrin analog binding to the CCK2R activates downstream signaling cascades.

Experimental Workflow for Receptor Binding Assay start Start prep_cells Prepare Cell Membranes (e.g., A431-CCK2R cells) start->prep_cells incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]Gastrin) - Unlabeled Competitor (Gastrin Analog) prep_cells->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the efficacy of gastrin analogs.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol is designed to measure the effect of gastrin analogs on gastric acid secretion in a live animal model.[11]

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water. The animals are then anesthetized.

  • Surgical Procedure: A tracheal cannula is inserted to ensure a clear airway. The stomach is exposed, and a double-lumen cannula is inserted through the esophagus and secured at the pylorus for perfusion and collection of gastric contents.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The perfusate is collected at regular intervals (e.g., every 15 minutes).

  • Drug Administration: After a basal collection period to establish a stable baseline of acid secretion, the gastrin analog (e.g., pentagastrin) or a vehicle control is administered intravenously.

  • Sample Analysis: The collected gastric perfusate is titrated with a standardized NaOH solution to determine the acid concentration. The total acid output is calculated and expressed as μEq H+/time interval.

  • Data Analysis: Dose-response curves are constructed by plotting the acid output against the logarithm of the administered dose of the gastrin analog to determine the EC50 value.

Competitive Radioligand Binding Assay for CCK2 Receptor

This in vitro assay is used to determine the binding affinity of gastrin analogs to the CCK2 receptor.[1][12]

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human CCK2 receptor (e.g., A431-CCK2R cells). The cells are homogenized and centrifuged to isolate the membrane fraction.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the CCK2R (e.g., [¹²⁵I]CCK-8 or [⁹⁰Y]Y-CP04), and varying concentrations of the unlabeled competitor gastrin analog (e.g., Gastrin I (1-14), pentagastrin).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Measurement of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve. The concentration of the unlabeled gastrin analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

BrdU Cell Proliferation Assay

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.[13][14]

  • Cell Culture: Human gastric adenocarcinoma cells (e.g., AGS cells) are seeded in a 96-well plate and cultured until they reach the desired confluency.

  • Treatment: The cells are then treated with various concentrations of the gastrin analogs (e.g., pentagastrin, Gastrin-17) or a control medium for a specified period (e.g., 24-72 hours).

  • BrdU Labeling: A BrdU labeling solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the incorporation of BrdU into the DNA of proliferating cells.

  • Fixation and DNA Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells. After an incubation period, the unbound antibody is washed away.

  • Substrate Reaction and Measurement: A substrate for the enzyme is added, which generates a colored product. The absorbance of the solution in each well is measured using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation. The results are often expressed as a percentage of the control, and EC50 values for proliferation can be calculated.

Conclusion

Gastrin I (1-14) human, pentagastrin, and Gastrin-17 all exhibit significant biological activity through the CCK2 receptor. Pentagastrin and a minigastrin analog show high affinity for the CCK2R in the low nanomolar range, while Gastrin-17 appears to have a lower affinity in the tested cancer cell line.[1][2][3][4] In terms of stimulating gastric acid secretion, all three are potent, with their relative in vivo potencies influenced by their pharmacokinetic profiles.[5][6][7][8] Regarding cell proliferation, both pentagastrin and Gastrin-17 have been shown to stimulate the growth of gastric cancer cells, with Gastrin-17 being more potent.[9] However, in cells stably expressing the gastrin receptor, Gastrin-17 has also been observed to inhibit proliferation.[10]

The choice of gastrin analog for research or therapeutic development will depend on the specific application, considering factors such as desired potency, duration of action, and off-target effects. The data and protocols presented in this guide provide a foundation for making informed decisions in the study and application of these important gastrointestinal peptides.

References

Validating In Vitro Findings of Gastrin I (1-14) with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo findings related to the N-terminal fragment of Gastrin I, specifically Gastrin I (1-14). While direct head-to-head studies validating the in vitro effects of this particular fragment in vivo are limited in publicly available literature, this document synthesizes findings from studies on related N-terminal progastrin fragments to offer a comprehensive overview. This guide will objectively compare reported biological activities, present available experimental data, and detail relevant methodologies to aid researchers in designing and interpreting studies on gastrin fragments.

Comparison of In Vitro and In Vivo Findings

The biological activity of gastrin has traditionally been attributed to its C-terminal end, which is responsible for stimulating gastric acid secretion and promoting cell growth through the cholecystokinin-2 (CCK2) receptor.[1][2][3] However, recent in vivo studies on N-terminal fragments of progastrin, the precursor to Gastrin I, suggest a more complex regulatory role, including potential inhibitory effects on gastric acid secretion.

Biological EffectIn Vitro Findings (Primarily C-terminal driven)In Vivo Findings (N-terminal Fragments)
Gastric Acid Secretion Stimulation of H+/K+ ATPase activity in isolated parietal cells. Induction of histamine (B1213489) release from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells.[1][3][4]Progastrin fragment (1-35) has been shown to inhibit gastrin-17-stimulated gastric acid secretion in human studies.[5] The N-terminal tryptic fragment of big gastrin (G-34; residues 1-17) had no effect on basal or gastrin-17-stimulated acid secretion in humans.[6]
Cell Proliferation Stimulation of proliferation in various cell lines, including gastric and colonic cancer cells, often mediated by the CCK2 receptor.[7][8][9]Progastrin has been shown to stimulate colonic epithelial proliferation in transgenic mice.[7][8] The specific effects of Gastrin I (1-14) on cell proliferation in vivo have not been extensively documented.
Receptor Binding High-affinity binding of C-terminal gastrin fragments to the CCK2 receptor.[1]The receptor responsible for the inhibitory effects of N-terminal fragments has not been definitively identified, and it is hypothesized to be distinct from the CCK2 receptor.

Experimental Protocols

In Vitro Methodologies

1. Cell Proliferation Assays (MTT/BrdU)

  • Objective: To assess the effect of Gastrin I (1-14) on the proliferation of gastric or colonic cell lines.

  • Cell Lines: Human gastric cancer cell lines (e.g., AGS, MKN45) or colon cancer cell lines (e.g., HT-29, DLD-1).

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.

    • Treat the cells with varying concentrations of Gastrin I (1-14) (e.g., 1 pM to 1 µM) for 24-72 hours.

    • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

    • For BrdU assay, add BrdU labeling reagent during the final hours of incubation. Fix the cells, add anti-BrdU antibody, and then a secondary antibody conjugated to a peroxidase. Measure absorbance after adding the substrate.

  • Data Analysis: Compare the absorbance values of treated cells to untreated controls to determine the percentage of proliferation or inhibition.

2. Gastric Acid Secretion in Isolated Gastric Glands/Parietal Cells

  • Objective: To measure the direct effect of Gastrin I (1-14) on acid secretion.

  • Model: Isolated rabbit gastric glands or enriched parietal cell cultures.

  • Protocol:

    • Isolate gastric glands by collagenase digestion of rabbit gastric mucosa.

    • Measure acid secretion using the aminopyrine (B3395922) accumulation assay. Incubate the glands with [14C]-aminopyrine and the test substance (Gastrin I (1-14)) with or without a stimulant (e.g., histamine or gastrin-17).

    • After incubation, separate the glands from the medium by centrifugation.

    • Lyse the cells and measure the radioactivity in the cell pellet and supernatant using a scintillation counter.

  • Data Analysis: The ratio of aminopyrine concentration in the glands to that in the medium reflects the extent of acid secretion.

In Vivo Methodologies

1. Gastric Acid Secretion in Murine Models

  • Objective: To determine the effect of systemically administered Gastrin I (1-14) on gastric acid secretion.

  • Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the animals and perform a pylorus ligation to allow for the collection of gastric juice.

    • Administer Gastrin I (1-14) intravenously or intraperitoneally at various doses. In some protocols, a continuous infusion of a stimulant like gastrin-17 is used to assess inhibitory effects.

    • After a set period (e.g., 1-2 hours), collect the gastric contents.

    • Measure the volume of the gastric juice and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (volume × concentration) and compare the results between the treated and control groups.

2. Xenograft Tumor Models

  • Objective: To evaluate the effect of Gastrin I (1-14) on tumor growth in vivo.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Protocol:

    • Subcutaneously inject human gastric or colon cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer Gastrin I (1-14) systemically (e.g., daily intraperitoneal injections) at predetermined doses.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, excise the tumors and weigh them. Tumor tissue can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

Signaling Pathways and Experimental Workflows

The signaling pathway for the stimulatory effects of gastrin, mediated by its C-terminal fragment binding to the CCK2 receptor, is well-established. However, the mechanism of action for the N-terminal fragments, particularly their potential inhibitory effects, is less clear and may involve a different, yet unidentified, receptor.

G_protein_signaling cluster_c_terminal C-Terminal Gastrin Signaling (Stimulatory) Gastrin (C-terminus) Gastrin (C-terminus) CCK2 Receptor CCK2 Receptor Gastrin (C-terminus)->CCK2 Receptor Binds Gq/11 Gq/11 CCK2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Release PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade Activates Acid Secretion Acid Secretion PKC->Acid Secretion Cell Proliferation Cell Proliferation MAPK Cascade->Cell Proliferation

Caption: Established signaling pathway for C-terminal gastrin fragments.

experimental_workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Validation vitro_prolif Cell Proliferation Assays (e.g., MTT, BrdU) vivo_model Animal Model Selection (e.g., Mice, Rats) vitro_prolif->vivo_model vitro_secret Gastric Acid Secretion Assays (Isolated Glands) vitro_secret->vivo_model vitro_receptor Receptor Binding Assays vitro_receptor->vivo_model vivo_admin Systemic Administration of Gastrin I (1-14) vivo_model->vivo_admin vivo_measure Measurement of Gastric Acid Secretion or Tumor Growth vivo_admin->vivo_measure

Caption: Workflow for validating in vitro findings in vivo.

hypothetical_pathway cluster_n_terminal Hypothetical N-Terminal Gastrin Signaling (Inhibitory) Gastrin I (1-14) Gastrin I (1-14) Unknown Receptor Unknown Receptor Gastrin I (1-14)->Unknown Receptor Binds Inhibitory G-protein (Gi) Inhibitory G-protein (Gi) Unknown Receptor->Inhibitory G-protein (Gi) Activates Adenylate Cyclase Adenylate Cyclase Inhibitory G-protein (Gi)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreased production PKA PKA cAMP->PKA Reduced activation Inhibition of Acid Secretion Inhibition of Acid Secretion PKA->Inhibition of Acid Secretion

References

Control Experiments for Studying the Effects of Gastrin I (1-14), Human: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studying the biological effects of Gastrin I (1-14), human. It offers a comparative analysis of various control strategies, detailed experimental protocols, and supporting data to ensure the generation of robust and reliable research findings.

Gastrin I (1-14) is a bioactive fragment of the hormone gastrin, a key regulator of gastric acid secretion and mucosal cell growth.[1][2][3] It exerts its effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor.[4][5] Rigorous experimental design, incorporating appropriate controls, is paramount to accurately attribute observed effects to the specific action of Gastrin I (1-14).

Comparison of Control Strategies

Effective study design necessitates the inclusion of both negative and positive controls to validate experimental results. The choice of controls will depend on the specific research question and experimental system.

Negative Controls

Negative controls are crucial for demonstrating that the observed effects are specifically due to Gastrin I (1-14) and not to other factors.

Control TypeDescriptionKey Considerations
Vehicle Control The solvent used to dissolve Gastrin I (1-14) (e.g., sterile phosphate-buffered saline (PBS), cell culture medium).[6] This control accounts for any effects of the vehicle itself on the experimental system.The vehicle should be identical in composition and volume to that used for the Gastrin I (1-14) treatment.
Scrambled Peptide A peptide with the same amino acid composition as Gastrin I (1-14) but in a random sequence. This control demonstrates that the biological activity is dependent on the specific primary sequence of Gastrin I (1-14) and not merely the presence of the amino acids.The scrambled peptide should have similar physicochemical properties (e.g., solubility, molecular weight) to Gastrin I (1-14).
CCK2 Receptor Antagonists Small molecules or peptides that specifically block the CCK2 receptor, thereby inhibiting the action of Gastrin I (1-14).[4][7]The antagonist should be used at a concentration known to effectively block the CCK2 receptor without causing off-target effects. Examples include Proglumide, L-365,260, and Netazepide.[8][9]
Mock-Transfected Cells In studies using cell lines engineered to express the CCK2 receptor, mock-transfected cells (cells that have undergone the transfection process with an empty vector) serve as a negative control to confirm that the observed effects are dependent on the presence of the receptor.[10]It is important to verify the absence of CCK2 receptor expression in mock-transfected cells.
Heat-Denatured Peptide Gastrin I (1-14) that has been subjected to heat to disrupt its three-dimensional structure. This control helps to confirm that the biological activity is dependent on the peptide's native conformation.[6]Ensure complete denaturation without causing aggregation that might lead to non-specific effects.
Positive Controls

Positive controls are essential to confirm that the experimental system is functioning as expected and is capable of responding to a known stimulus.

Control TypeDescriptionKey Considerations
Full-Length Gastrin (G-17 or G-34) The full-length, biologically active forms of gastrin.[11][12] These are the endogenous ligands for the CCK2 receptor and should elicit a robust response.The concentration used should be within the known effective range for the specific assay.
Other CCK2 Receptor Agonists Other molecules known to activate the CCK2 receptor, such as pentagastrin (B549294) or the neurotransmitter acetylcholine (B1216132) (in some systems).[3][13]The choice of agonist will depend on the specific experimental context and desired signaling outcome.
Known Proliferation Inducers (for proliferation assays) In cell proliferation assays, a well-characterized mitogen such as Epidermal Growth Factor (EGF) or Fetal Bovine Serum (FBS) can be used as a positive control to ensure the cells are capable of proliferating.[5]The concentration should be optimized to induce a measurable proliferative response.

Experimental Protocols and Data Presentation

This section details common experimental protocols for studying the effects of Gastrin I (1-14) and presents example data in a comparative format.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., AGS-GR gastric cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cell cycle.

  • Treatment: Add Gastrin I (1-14) and controls at the desired concentrations.

    • Test: Gastrin I (1-14) (e.g., 0.1, 1, 10, 100 nM).

    • Negative Controls: Vehicle, Scrambled Peptide (100 nM), Gastrin I (1-14) (100 nM) + CCK2 Receptor Antagonist (e.g., 1 µM Proglumide).

    • Positive Control: Full-length Gastrin-17 (100 nM) or 10% FBS.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation:

TreatmentConcentrationAbsorbance at 570 nm (Mean ± SD)% Proliferation vs. Vehicle
Vehicle-0.50 ± 0.05100%
Scrambled Peptide100 nM0.52 ± 0.06104%
Gastrin I (1-14)10 nM0.85 ± 0.07170%
Gastrin I (1-14) + Proglumide10 nM + 1 µM0.55 ± 0.05110%
Gastrin-1710 nM0.90 ± 0.08180%
10% FBS-1.20 ± 0.10240%
Gastric Acid Secretion Assay (in vitro)

This assay measures the secretion of acid from primary gastric parietal cells or isolated gastric glands.

Protocol:

  • Cell/Gland Isolation: Isolate parietal cells or gastric glands from animal models (e.g., rabbit, rat) using established enzymatic digestion protocols.

  • Pre-incubation: Pre-incubate the isolated cells/glands in a buffer solution.

  • Treatment: Add Gastrin I (1-14) and controls.

    • Test: Gastrin I (1-14) (e.g., 1, 10, 100 nM).

    • Negative Controls: Vehicle, Gastrin I (1-14) (100 nM) + CCK2 Receptor Antagonist (e.g., 1 µM L-365,260).

    • Positive Control: Histamine (100 µM) or Carbachol (100 µM).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure acid secretion using methods such as the aminopyrine (B3395922) accumulation assay or by monitoring changes in pH.

Data Presentation:

TreatmentConcentrationAcid Secretion (nmol H+/10^6 cells)% Stimulation vs. Vehicle
Vehicle-5.2 ± 0.8100%
Gastrin I (1-14)100 nM15.6 ± 1.5300%
Gastrin I (1-14) + L-365,260100 nM + 1 µM6.1 ± 0.9117%
Histamine100 µM25.4 ± 2.1488%

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying biological processes and experimental designs can greatly enhance understanding.

G Gastrin I (1-14) Signaling Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R PLC Phospholipase C (PLC) CCK2R->PLC RhoA RhoA CCK2R->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) Proliferation Cell Proliferation PKC->Proliferation RhoA->Proliferation Ca2 Ca²⁺ Release IP3->Ca2 DAG->PKC AcidSecretion Acid Secretion Ca2->AcidSecretion

Caption: Gastrin I (1-14) signaling cascade.

G Experimental Workflow for Cell Proliferation Assay cluster_setup Setup cluster_treatment Treatment Arms cluster_analysis Analysis seeding Seed Cells starvation Serum Starve seeding->starvation gastrin Gastrin I (1-14) starvation->gastrin neg_controls Negative Controls (Vehicle, Scrambled Peptide, Antagonist) starvation->neg_controls pos_controls Positive Controls (Gastrin-17, FBS) starvation->pos_controls incubation Incubate 48h gastrin->incubation neg_controls->incubation pos_controls->incubation mtt MTT Assay incubation->mtt readout Measure Absorbance mtt->readout

Caption: Cell proliferation experimental workflow.

References

Benchmarking Human Gastrin I (1-14) Activity Against Published Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of human Gastrin I (1-14) with data from published literature. The information is intended to serve as a benchmark for researchers utilizing this peptide in their studies. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Quantitative Activity Data

The biological activity of human Gastrin I and its fragments is primarily mediated through the cholecystokinin-2 (CCK2) receptor. The following tables summarize key performance indicators from published studies, focusing on receptor binding affinity, second messenger activation, and cellular proliferation. While specific data for the 1-14 fragment is limited in publicly available literature, data for the closely related and well-studied human Gastrin I (Gastrin-17) is provided as a benchmark.

Parameter Ligand Cell Line/System Value Reference
Binding Affinity (Ki) Human Gastrin-17Cells expressing CCK2 Receptor~ 0.3 - 1 nM[1]
IC50 Minigastrin AnalogA431-CCK2R cells0.69 ± 0.09 nM[2]

Table 1: Receptor Binding Affinity. This table outlines the binding affinity of gastrin peptides to the CCK2 receptor. Ki and IC50 values are common measures of binding affinity in competitive binding assays.

Parameter Ligand Cell Line/System Value (EC50) Reference
Inositol (B14025) Phosphate Accumulation GastrinRabbit Parietal Cells0.142 ± 0.016 nM[3]
Inositol Phosphate Accumulation Human Gastrin-17Rabbit Fundic Mucosal Cells~ 0.3 - 2.7 nM[4]
Intracellular Calcium Mobilization Human Gastrin-17Gastric Myofibroblasts10 nM (effective concentration)[5]
Histamine Release Human Gastrin-17Rabbit Fundic Mucosal Cells~ 0.2 nM[4]

Table 2: Second Messenger Activation. This table presents the potency of gastrin peptides in stimulating key second messenger pathways downstream of CCK2 receptor activation.

Parameter Ligand Cell Line/System Value (EC50) Reference
Gastric Epithelial Cell Proliferation Gastrin I (human)Not Specified6.2 pM
c-fos Induction (Proliferation marker) Gastrin-17AR42JB13 (rat pancreatic) & Colo 320 (human colorectal) cellsDose-dependent increase[6]

Table 3: Cell Proliferation. This table showcases the mitogenic activity of gastrin peptides on various cell types.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by Gastrin I and a typical experimental workflow for assessing its biological activity.

Gastrin_Signaling_Pathway Gastrin I (1-14) Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin I (1-14)->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca_release->MAPK_pathway Activates Histamine_release Histamine Release Ca_release->Histamine_release PKC->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Gene_expression Gene Expression (e.g., c-fos) MAPK_pathway->Gene_expression Experimental_Workflow cluster_assays Functional Assays Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison to Published Values Receptor_Binding->Data_Analysis Second_Messenger Second Messenger Assay (e.g., Ca²⁺, IP3) (Determine EC50) Second_Messenger->Data_Analysis Cell_Proliferation Cell Proliferation Assay (e.g., MTT) (Determine EC50) Cell_Proliferation->Data_Analysis ERK_Phosphorylation ERK Phosphorylation Assay (Western Blot) (Determine EC50) ERK_Phosphorylation->Data_Analysis Peptide_Prep Prepare Gastrin I (1-14) Stock Solution Assay_Setup Set up Assay Plates Peptide_Prep->Assay_Setup Cell_Culture Culture CCK2R-expressing Cells Cell_Culture->Assay_Setup Assay_Setup->Receptor_Binding Assay_Setup->Second_Messenger Assay_Setup->Cell_Proliferation Assay_Setup->ERK_Phosphorylation

References

Unveiling the Molecular Fingerprint: A Guide to Confirming the Identity and Purity of Gastrin I (1-14), Human by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise identity and purity of synthetic peptides is a critical cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of Gastrin I (1-14), human, a significant fragment of the gastrin hormone. We present detailed experimental protocols, comparative data, and visual workflows to facilitate robust quality control of this important peptide.

This compound, with the amino acid sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp, plays a role in gastrointestinal physiology. Its accurate identification and the quantification of any impurities are paramount for its use in research and potential therapeutic applications. Mass spectrometry, with its high sensitivity and mass accuracy, stands as the gold standard for this purpose.

Comparative Analysis of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for peptide analysis are Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each offers distinct advantages for the characterization of this compound.

ParameterHPLC-ESI-MSMALDI-TOF-MSAlternative Method: GC-IDIR
Principle Peptides are separated by liquid chromatography and then ionized in a fine spray, allowing for the analysis of multiply charged ions.The peptide is co-crystallized with a matrix and ionized by a laser, typically forming singly charged ions.Involves gas chromatography separation, isotope dilution for quantification, and infrared spectroscopy for detection.
Observed Mass (m/z) [M+2H]²⁺, [M+3H]³⁺, etc.[M+H]⁺Not directly applicable for intact peptide mass.
Purity Determination High-resolution separation of impurities by HPLC with quantification based on UV absorbance and/or MS signal intensity.Can provide a rapid assessment of sample purity by visualizing the relative intensity of the main peptide peak to impurity peaks.Provides highly accurate quantification of peptide content.[1]
Typical Purity (%) >95% (as specified by vendors)>95% (as specified by vendors)Can achieve high accuracy, comparable to isotope dilution mass spectrometry.[1]
Common Impurities Detected Truncated sequences (e.g., deletions), incomplete deprotection, oxidized or deamidated species.Similar to ESI-MS; can also detect adducts with the matrix.Not typically used for impurity identification.
Alternative Peptide: [Leu15]-Gastrin I Similar chromatographic behavior and ionization, with a predictable mass shift.Easily distinguishable by its different molecular weight.Not applicable.

Table 1: Comparison of Analytical Methods for this compound

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and comparable results. Below are outlined protocols for the analysis of this compound, using both HPLC-ESI-MS and MALDI-TOF-MS.

Protocol 1: Identity and Purity Confirmation by HPLC-ESI-MS

This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive detection and mass determination capabilities of Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Reconstitute lyophilized this compound, in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 10-100 µg/mL).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm and 280 nm.

3. ESI-MS Conditions:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Temperature: 300 - 350°C.

  • Drying Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 30 - 40 psi.

  • Mass Range: m/z 400 - 2000.

  • Data Analysis: The acquired mass spectrum should show peaks corresponding to the expected multiply charged ions of this compound (e.g., [M+2H]²⁺ at m/z 853.87 and [M+3H]³⁺ at m/z 569.58). Purity is assessed by integrating the peak area of the main compound in the chromatogram relative to the total peak area.

Protocol 2: Rapid Identity Confirmation by MALDI-TOF-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique ideal for rapid confirmation of molecular weight.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Solution: Prepare a 1 mg/mL stock solution of this compound, in 0.1% trifluoroacetic acid. Further dilute to approximately 10-50 pmol/µL.

2. Sample Spotting:

  • Mix the sample solution and matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a co-crystalline spot.

3. MALDI-TOF-MS Analysis:

  • Instrument Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Accelerating Voltage: 20-25 kV.

  • Mass Range: m/z 1000 - 2500.

  • Data Analysis: The resulting spectrum should display a prominent peak corresponding to the singly protonated molecule [M+H]⁺ of this compound, at approximately m/z 1705.73.

Experimental Workflow and Biological Context

To visualize the analytical process and the biological relevance of Gastrin I, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_lc_ms HPLC-ESI-MS cluster_maldi MALDI-TOF-MS cluster_data_analysis Data Analysis Reconstitution Reconstitute Gastrin I (1-14) Dilution Dilute Sample Reconstitution->Dilution HPLC HPLC Separation Dilution->HPLC Co_crystallization Co-crystallization Dilution->Co_crystallization ESI Electrospray Ionization HPLC->ESI Purity Determine Purity (Chromatographic Peak Area) HPLC->Purity MS_Analysis_ESI Mass Analysis ESI->MS_Analysis_ESI Identity Confirm Identity (Mass Matching) MS_Analysis_ESI->Identity Matrix_Prep Prepare Matrix Matrix_Prep->Co_crystallization MALDI_TOF MALDI-TOF Analysis Co_crystallization->MALDI_TOF MALDI_TOF->Identity

Caption: Workflow for identity and purity confirmation.

Gastrin_Signaling_Pathway Gastrin I Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Gastrin Gastrin I CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Binds to G_protein Gq / G12/13 CCK2R->G_protein Activates PLC PLC G_protein->PLC MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway G_protein->PI3K_AKT_pathway PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Acid_Secretion Gastric Acid Secretion Ca_mobilization->Acid_Secretion MAPK_pathway->Cell_Proliferation PI3K_AKT_pathway->Cell_Proliferation

Caption: Simplified Gastrin I signaling cascade.

Conclusion

The robust characterization of synthetic peptides like this compound, is non-negotiable for ensuring data integrity and the success of research and development endeavors. Both HPLC-ESI-MS and MALDI-TOF-MS are powerful tools for this purpose. HPLC-ESI-MS provides comprehensive purity and identity information, while MALDI-TOF-MS offers a rapid and accurate means of confirming molecular weight. By employing the detailed protocols and understanding the comparative advantages of each technique as outlined in this guide, researchers can confidently verify the quality of their this compound, samples, paving the way for more reliable and impactful scientific discoveries.

References

Comparative analysis of Gastrin I (1-14) from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gastrin I (1-14) from Commercial Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Gastrin I (1-14), a significant peptide fragment of the gastrointestinal hormone Gastrin I. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable commercially available Gastrin I (1-14) product for their specific research needs. The analysis is based on publicly available data from various suppliers and outlines key experimental protocols for independent verification of product quality.

Gastrin I (1-14) is the 1-14 fragment of human gastrin I peptide and plays a crucial role as a major hormonal regulator of gastric acid secretion.[1][2][3][4] It is an endogenous, gastrointestinal peptide hormone.[1][2][3][4][5] Due to its physiological importance, the purity and activity of synthetic Gastrin I (1-14) are critical for reliable and reproducible experimental outcomes. This guide outlines the necessary experimental workflows to assess these parameters.

Supplier Product Specifications

A summary of product specifications from various commercial suppliers is presented below. It is important to note that these are the suppliers' stated specifications and independent verification is always recommended.

SupplierProduct NamePurity SpecificationSalt FormCAS Number
MedChemExpressGastrin I (1-14), human (TFA)>98%[1]TFA[1][2]100940-57-6[6]
Echelon BiosciencesThis compound>96%[5]TFA[5]100940-57-6[5]
Sigma-AldrichGastrin I (1-14)≥92% (HPLC)Not Specified100940-57-6
Cambridge BioscienceThis compound (TFA)99.26%[2]TFA[2]Not Specified
Biorbyt (via Doron Scientific)Human Gastrin I (1-14) peptideNot SpecifiedNot SpecifiedNot Specified
TargetMolThis compoundNot SpecifiedNot Specified100940-57-6
Hangzhou Go Top Peptide BiotechThis compoundResearch and Industrial Grade/98.00Not Specified100940-57-6[6]

Note: The purity of synthetic peptides is commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] Impurities can include truncated sequences, incompletely deprotected peptides, or by-products from the synthesis process.[7][8]

Experimental Protocols

To ensure the quality and activity of Gastrin I (1-14) from any supplier, a series of characterization experiments are essential. The following protocols provide a framework for these analyses.

Purity and Identity Verification by HPLC-MS

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to determine the purity of the peptide and confirm its identity.[7][9]

Objective: To separate the target peptide from any impurities and to confirm that the major peak corresponds to the correct molecular weight of Gastrin I (1-14).

Materials:

  • Gastrin I (1-14) samples from different suppliers

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm.[10]

    • Injection Volume: 20 µL

  • Mass Spectrometry Method:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that includes the expected value for Gastrin I (1-14) (Molecular Weight: ~1705.7 g/mol ).

  • Data Analysis:

    • Integrate the peak areas in the HPLC chromatogram to calculate the purity of the peptide.

    • Analyze the mass spectrum of the major peak to confirm it matches the theoretical mass of Gastrin I (1-14).

In Vitro Bioactivity Assay: Gastric Acid Secretion in Parietal Cells

This protocol describes a cell-based assay to measure the biological activity of Gastrin I (1-14) by quantifying its ability to stimulate acid secretion in a parietal cell line. Gastrin I stimulates gastric acid secretion by binding to the CCK2/Gastrin receptors on parietal cells of the stomach.[5]

Objective: To compare the potency of Gastrin I (1-14) from different suppliers in stimulating a biological response.

Materials:

  • Gastrin I (1-14) samples from different suppliers

  • A suitable parietal cell line (e.g., primary isolated rabbit parietal cells or a stable cell line expressing the CCK2 receptor)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • H+/K+ ATPase inhibitors (e.g., omeprazole) as a negative control

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the parietal cells in appropriate medium and conditions until they reach 80-90% confluency.

  • Dye Loading: Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions. This dye will be used to measure changes in intracellular pH, which is an indicator of acid secretion.

  • Peptide Stimulation:

    • Prepare a serial dilution of Gastrin I (1-14) from each supplier.

    • Add the different concentrations of the peptides to the cells.

    • Include a negative control (no peptide) and a positive control (a known agonist of the CCK2 receptor).

  • Measurement of Acid Secretion:

    • Measure the fluorescence of the pH-sensitive dye at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

    • A decrease in intracellular pH will be indicated by a change in fluorescence.

  • Data Analysis:

    • Calculate the dose-response curves for Gastrin I (1-14) from each supplier.

    • Determine the EC50 (half-maximal effective concentration) for each sample. This will provide a quantitative measure of the peptide's potency.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and the experimental approach for the comparative analysis of Gastrin I (1-14).

G Gastrin I Signaling Pathway Gastrin I (1-14) Gastrin I (1-14) CCK2 Receptor CCK2 Receptor Gastrin I (1-14)->CCK2 Receptor Binds to Gq/11 Gq/11 CCK2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates H+/K+ ATPase H+/K+ ATPase Ca2+ Release->H+/K+ ATPase Stimulates PKC Activation->H+/K+ ATPase Stimulates Acid Secretion Acid Secretion H+/K+ ATPase->Acid Secretion Drives

Caption: Gastrin I (1-14) signaling pathway leading to gastric acid secretion.

G Experimental Workflow for Comparative Analysis cluster_suppliers Commercial Suppliers Supplier A Supplier A Procure Gastrin I (1-14) Procure Gastrin I (1-14) Supplier A->Procure Gastrin I (1-14) Supplier B Supplier B Supplier B->Procure Gastrin I (1-14) Supplier C Supplier C Supplier C->Procure Gastrin I (1-14) Purity & Identity (HPLC-MS) Purity & Identity (HPLC-MS) Procure Gastrin I (1-14)->Purity & Identity (HPLC-MS) Bioactivity Assay (Cell-based) Bioactivity Assay (Cell-based) Procure Gastrin I (1-14)->Bioactivity Assay (Cell-based) Data Analysis & Comparison Data Analysis & Comparison Purity & Identity (HPLC-MS)->Data Analysis & Comparison Bioactivity Assay (Cell-based)->Data Analysis & Comparison Supplier Selection Supplier Selection Data Analysis & Comparison->Supplier Selection

Caption: Workflow for the comparative analysis of commercial Gastrin I (1-14).

References

Validating the Effect of Gastrin I (1-14) on Gene Expression: A Comparison of qPCR and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) and other molecular techniques for validating the effect of the peptide hormone Gastrin I (1-14) on gene expression. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents supporting data, and offers a comparative analysis of available technologies to aid in the selection of the most appropriate validation method.

Introduction to Gastrin I (1-14) and Gene Expression

Gastrin I (1-14) is a bioactive fragment of the gastrointestinal hormone gastrin. It is known to stimulate gastric acid secretion and has been implicated in the proliferation and differentiation of gastric and other tissues. These physiological effects are mediated through the cholecystokinin (B1591339) B (CCK2) receptor, which, upon activation, triggers a cascade of intracellular signaling events that ultimately alter gene expression. Validating these changes in gene expression is a critical step in understanding the molecular mechanisms of Gastrin I (1-14) and in the development of novel therapeutics targeting its pathway.

Data Presentation: The Impact of Gastrin on Gene Expression

Quantitative PCR is a sensitive and widely used technique to measure changes in gene expression. Below is a summary of representative data from studies investigating the effect of gastrin on the expression of key target genes in gastric cancer cell lines. While this data is for the full-length gastrin peptide, Gastrin I (1-14) is expected to produce similar effects on these genes through the same receptor.

GeneFunctionCell LineTreatmentFold Change (mRNA vs. Control)
c-fosTranscription factor, immediate early geneAGSGastrin~9-fold[1]
junBTranscription factor, immediate early geneAGSGastrin~18-fold[1]
MMP-2Matrix metalloproteinase, cell invasionSGC-7901Gastrin~2.5-fold[2]
VEGFVascular endothelial growth factor, angiogenesisSGC-7901Gastrin~3.0-fold[2]

Experimental Protocols

A meticulously executed experimental protocol is paramount for obtaining reliable and reproducible qPCR data.

Detailed qPCR Protocol for Validating Gastrin I (1-14) Induced Gene Expression Changes
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human gastric adenocarcinoma AGS cells) in appropriate media and conditions until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of gene expression.

    • Treat the cells with a predetermined concentration of Gastrin I (1-14) (e.g., 10 nM) for a specific duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control group.

  • RNA Isolation:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

    • Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.

    • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify RNA integrity using gel electrophoresis or a bioanalyzer.

  • DNase Treatment and Reverse Transcription:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds) for 40 cycles.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR & Analysis Cell_Culture Cell Seeding Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Gastrin_Treatment Gastrin I (1-14) Treatment Serum_Starvation->Gastrin_Treatment Control Vehicle Control Serum_Starvation->Control RNA_Isolation Total RNA Isolation Gastrin_Treatment->RNA_Isolation Control->RNA_Isolation DNase_Treatment DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Reaction qPCR Amplification cDNA_Synthesis->qPCR_Reaction Data_Collection Real-time Data Collection qPCR_Reaction->Data_Collection Data_Analysis ΔΔCt Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for qPCR validation.

Gastrin I (1-14) Signaling Pathway

gastrin_signaling Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq CCK2R->Gq PI3K_AKT_Pathway PI3K/AKT Pathway CCK2R->PI3K_AKT_Pathway PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ IP3->Ca2 release from ER PKC PKC DAG->PKC Ca2->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., AP-1: c-fos, junB) MAPK_Pathway->Transcription_Factors PI3K_AKT_Pathway->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., MMPs, VEGF) Transcription_Factors->Gene_Expression

Caption: Gastrin I (1-14) signaling pathway.

Comparison with Other Alternatives

While qPCR is considered the gold standard for targeted gene expression analysis, other techniques offer different advantages.

FeatureqPCR (Quantitative PCR)dPCR (Digital PCR)RNA-Seq (RNA Sequencing)
Principle Relative quantification based on real-time fluorescence detection of amplified DNA.Absolute quantification by partitioning the sample into thousands of individual reactions.High-throughput sequencing of the entire transcriptome.
Quantification Relative or absolute (with a standard curve).Absolute, without the need for a standard curve.Relative (read counts).
Sensitivity High, but can be limited by background fluorescence.Very high, ideal for detecting rare transcripts and small fold changes.High, but depends on sequencing depth.
Throughput Low to medium (a few to hundreds of genes).Low to medium.Very high (whole transcriptome).
Discovery No, requires prior knowledge of the target sequence.No.Yes, can identify novel transcripts and isoforms.
Cost per Sample Low.Moderate.High.
Best For Validating a small number of target genes, cost-effective analysis.Precise quantification of target genes, detection of rare alleles.Unbiased, genome-wide discovery of differentially expressed genes.

References

Safety Operating Guide

Navigating the Safe Disposal of Gastrin I (1-14), Human: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of bioactive peptides like Gastrin I (1-14), human, is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step approach to ensure that this material is handled and disposed of in a manner that minimizes environmental impact and protects personnel.

This compound, a fragment of the human gastrin I peptide, is an important tool in gastrointestinal research.[1][2] While specific hazard information is not extensively detailed in readily available safety data sheets, it is imperative to treat all research chemicals with a high degree of caution.[3] Adherence to established disposal protocols is not only best practice but also a legal requirement.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[3] Handling should occur in a well-ventilated area to avoid the inhalation of any dust or aerosols.[3] In the event of accidental contact, follow the first-aid measures outlined in the table below.

Exposure RouteFirst-Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3]
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a physician.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound, is that it should not be released into the environment.[3][4] This means it must not be discharged into sewer systems or disposed of in regular trash.[3] The recommended method of disposal is through a licensed chemical waste disposal service.

Step 1: Collection and Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any absorbent materials from a spill, should be collected in a designated and clearly labeled waste container.

  • The container must be suitable for chemical waste, meaning it is robust, leak-proof, and has a secure lid.[3]

  • It is advisable to segregate peptide waste from other chemical waste streams unless your institution's waste management plan specifies otherwise.

Step 2: Waste Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[3]

  • The storage area should be cool, dry, and well-ventilated.[3]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[4][5][6][7]

  • The approved disposal methods are typically high-temperature incineration at a licensed chemical destruction plant.[3]

Step 4: Documentation

  • Maintain accurate records of the waste, including the name of the chemical, quantity, and date of disposal. This is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed waste_generated Is waste generated? (unused product, contaminated labware) start->waste_generated collect_waste Collect in a designated, labeled, sealed container waste_generated->collect_waste Yes end End: Proper Disposal Complete waste_generated->end No spill Has a spill occurred? collect_waste->spill contain_spill Contain spill with absorbent material spill->contain_spill Yes store_waste Store container in a secure, designated area spill->store_waste No contain_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store_waste->contact_ehs disposal Arrange for disposal via incineration contact_ehs->disposal document Document waste disposal disposal->document document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling and disposal.[3][4]

References

Essential Safety and Logistical Information for Handling Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides such as Gastrin I (1-14), human, is paramount. This guide provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal to ensure laboratory safety and maintain peptide integrity. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure a safe laboratory environment, the following PPE and engineering controls are recommended when handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against accidental splashes of solutions or contact with the lyophilized powder.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for preventing skin contact. Gloves should be changed immediately if they become contaminated.
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.
Respiratory Protection Not generally requiredWhen handling the lyophilized powder, which can be easily aerosolized, it is advisable to work in a well-ventilated area or a fume hood to prevent inhalation.[1]

Operational Plan: Safe Handling, Storage, and Reconstitution

Proper handling and storage are critical for maintaining the stability and biological activity of this compound.

Receiving and Storage:

Upon receipt, lyophilized this compound should be stored at -20°C or -80°C.[2][3][4] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Handling the Lyophilized Powder:

  • Preparation: Ensure the designated workspace, such as a chemical fume hood or a specific bench area, is clean and uncluttered.

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the lyophilized powder in the ventilated workspace to avoid creating dust.

Reconstitution Protocol:

The solubility of peptides can vary. For this compound, a common recommendation is to reconstitute it in a slightly basic solution.

  • Solvent Selection: A suggested solvent is 0.1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) in sterile, distilled water.[5]

  • Reconstitution: Add the appropriate volume of the solvent to the vial containing the lyophilized peptide to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution.

  • Storage of Stock Solution: After reconstitution, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or below; stock solutions are generally stable for up to 2 months at -20°C.[2]

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_reconstitution Reconstitution cluster_final_storage Final Storage and Use Receive Receive Lyophilized Peptide Store_Lyophilized Store at -20°C or -80°C Receive->Store_Lyophilized Equilibrate Equilibrate to Room Temp in Desiccator Store_Lyophilized->Equilibrate Don_PPE Don PPE: Lab Coat, Goggles, Gloves Equilibrate->Don_PPE Weigh_Powder Weigh Powder in Ventilated Area Don_PPE->Weigh_Powder Add_Solvent Add Solvent (e.g., 0.1% NH4OH) Weigh_Powder->Add_Solvent Dissolve Gently Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Use_in_Experiment Use in Experiment Store_Solution->Use_in_Experiment

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.